Sos1-IN-17
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C29H34F3N5O2 |
|---|---|
Poids moléculaire |
541.6 g/mol |
Nom IUPAC |
[4-[[(1R)-1-[3-(difluoromethyl)-2-fluorophenyl]ethyl]amino]-2-methyl-7,8-dihydropyrimido[5,4-g][1,4]benzoxazin-6-yl]-(1-propan-2-ylpiperidin-4-yl)methanone |
InChI |
InChI=1S/C29H34F3N5O2/c1-16(2)36-10-8-19(9-11-36)29(38)37-12-13-39-25-15-23-22(14-24(25)37)28(35-18(4)34-23)33-17(3)20-6-5-7-21(26(20)30)27(31)32/h5-7,14-17,19,27H,8-13H2,1-4H3,(H,33,34,35)/t17-/m1/s1 |
Clé InChI |
CQYJSJVANVKWLD-QGZVFWFLSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Mechanism of Action of Sos1-IN-17 in KRAS-Mutant Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers, driving tumor proliferation and survival.[1][2][3][4] For decades, KRAS was considered "undruggable" due to the high affinity of its GTP binding pocket and the lack of suitable small molecule binding sites.[3][4][5] The Son of sevenless homolog 1 (Sos1) has emerged as a critical upstream regulator of KRAS, functioning as a guanine (B1146940) nucleotide exchange factor (GEF) that facilitates the conversion of inactive GDP-bound KRAS to its active GTP-bound state.[6][7][8][9][10][11] This pivotal role makes Sos1 an attractive therapeutic target for inhibiting the KRAS signaling pathway, independent of the specific KRAS mutation. Sos1-IN-17 is a potent, orally active inhibitor of the Sos1-KRAS interaction, demonstrating significant anti-proliferative activity in KRAS-mutant cancer models. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
The KRAS Signaling Pathway and the Role of Sos1
The KRAS protein acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[9] In normal cellular signaling, this cycle is tightly regulated. Upstream signals from receptor tyrosine kinases (RTKs) like EGFR lead to the recruitment and activation of Sos1 at the cell membrane.[6] Sos1 then catalyzes the exchange of GDP for GTP on KRAS, leading to its activation.[6][8][9] Active, GTP-bound KRAS engages with and activates downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.[1][5][6][12]
Oncogenic mutations in KRAS, such as G12C, G12D, and G12V, impair its intrinsic GTPase activity, leading to a constitutively active state and uncontrolled downstream signaling.[1][2][4][5]
Mechanism of Action of this compound
This compound is a small molecule inhibitor that directly targets the interaction between Sos1 and KRAS.[13] By binding to Sos1, this compound prevents the formation of the Sos1-KRAS complex, thereby inhibiting the Sos1-mediated nucleotide exchange on KRAS.[8] This leads to a reduction in the levels of active, GTP-bound KRAS, and consequently, the suppression of downstream signaling through the MAPK and PI3K-AKT pathways.[8][13] A key advantage of this mechanism is its independence from the specific KRAS mutation, making it a "pan-KRAS" inhibitory strategy.[14]
Quantitative Data for Sos1 Inhibitors
The following tables summarize the available quantitative data for this compound and other notable Sos1 inhibitors. This data allows for a comparative analysis of their potency and efficacy.
Table 1: Biochemical and Cellular Potency of Sos1 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| This compound | Sos1-KRASG12C Interaction | Biochemical | 5.1 | - | [13] |
| This compound | ERK Phosphorylation | Cellular | 18 | DLD-1 | [13] |
| This compound | Anti-proliferative | Cellular | 110 | Mia-Paca-2 (KRASG12C) | [13] |
| BI-3406 | Sos1-KRAS Interaction | Biochemical | 31 | - | [15] |
| BAY-293 | KRAS-Sos1 Interaction | Biochemical | 21 | - | [16] |
| MRTX0902 | Sos1-KRAS Interaction | Biochemical | 13.8 (WT), 30.7 (G12C) | - | [17] |
| Sos1-IN-19 | Sos1 | Biochemical | 165.2 | - | [13] |
| Sos1-IN-21 | Sos1 | Biochemical | 15 | - | [13] |
| Sos1-IN-21 | Anti-proliferative | Cellular | 16 | NCI-H358 | [13] |
| Sos1-IN-21 | Anti-proliferative | Cellular | 17 | Mia-Paca-2 | [13] |
Table 2: Binding Affinity of Sos1 Inhibitors
| Compound | Target | Assay Type | Kd (nM) | Reference |
| MRTX0902 | Sos1 | Biochemical | 2.1 (Ki) | [17] |
| Sos1 activator 2 | Sos1 | Biochemical | 9 | [13] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the mechanism of action and efficacy of Sos1 inhibitors like this compound.
Sos1-KRAS Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantitatively measures the disruption of the Sos1-KRAS protein-protein interaction by an inhibitor.
-
Principle: HTRF is a proximity-based assay. Recombinant Sos1 and KRAS proteins are labeled with a donor and an acceptor fluorophore, respectively. When in close proximity (i.e., interacting), excitation of the donor leads to fluorescence resonance energy transfer (FRET) to the acceptor, which then emits a signal at a specific wavelength. An inhibitor that disrupts this interaction will decrease the HTRF signal.
-
Protocol:
-
Recombinant GST-tagged Sos1 and 6xHis-tagged KRAS (e.g., G12C mutant) are used.[18]
-
An anti-GST antibody coupled to a donor fluorophore (e.g., Lumi4-Tb cryptate) and an anti-6xHis antibody coupled to an acceptor fluorophore (e.g., d2) are used.
-
The assay is performed in a microplate format.
-
Varying concentrations of the test compound (e.g., this compound) are incubated with the recombinant proteins and antibodies.
-
After incubation, the fluorescence is measured at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[18]
-
The HTRF ratio (acceptor signal / donor signal) is calculated and plotted against the compound concentration to determine the IC50 value.
-
Cellular ERK Phosphorylation Assay (Western Blot)
This assay assesses the inhibitor's effect on the downstream MAPK signaling pathway.
-
Principle: Western blotting is used to detect the levels of phosphorylated ERK (pERK), the active form of the kinase, in cell lysates. A reduction in pERK levels indicates inhibition of the upstream KRAS signaling.
-
Protocol:
-
KRAS-mutant cancer cell lines (e.g., Mia-Paca-2, NCI-H358) are seeded in culture plates.
-
Cells are treated with various concentrations of the Sos1 inhibitor for a specified time (e.g., 24 hours).
-
Cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for pERK (e.g., pERK1/2 Thr202/Tyr204) and total ERK (as a loading control).[19][20]
-
Secondary antibodies conjugated to a detection enzyme (e.g., HRP) are used, and the protein bands are visualized using a chemiluminescent substrate.
-
Band intensities are quantified to determine the relative levels of pERK.
-
Cell Proliferation/Viability Assay
This assay measures the anti-proliferative effect of the Sos1 inhibitor on cancer cells.
-
Principle: Assays like the MTT or CellTiter-Glo assay are used to quantify the number of viable cells after treatment with the inhibitor.
-
Protocol (CellTiter-Glo as an example):
-
Cancer cells are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with a range of concentrations of the Sos1 inhibitor.
-
After a set incubation period (e.g., 72 hours), the CellTiter-Glo reagent, which measures ATP levels as an indicator of cell viability, is added to each well.
-
Luminescence is measured using a plate reader.
-
The data is normalized to untreated controls, and the IC50 value for cell proliferation is calculated.
-
In Vivo Xenograft Model
This assay evaluates the anti-tumor efficacy of the Sos1 inhibitor in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the Sos1 inhibitor, and tumor growth is monitored over time.
-
Protocol:
-
KRAS-mutant human cancer cells (e.g., Mia-Paca-2) are subcutaneously injected into nude mice.[10]
-
Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.
-
The Sos1 inhibitor is administered to the treatment group (e.g., orally, once or twice daily) at a specified dose.[10]
-
Tumor volume is measured regularly (e.g., with calipers) throughout the study.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., pERK levels).
-
Tumor growth inhibition (TGI) is calculated to assess the efficacy of the compound.[10]
-
Conclusion and Future Directions
This compound and other Sos1 inhibitors represent a promising therapeutic strategy for the treatment of KRAS-mutant cancers. By targeting a key upstream activator of KRAS, these inhibitors can overcome the challenges of directly targeting mutant KRAS and offer a pan-KRAS inhibitory approach. The potent biochemical and cellular activities of this compound, coupled with its oral bioavailability, make it a strong candidate for further preclinical and clinical development.
Future research will likely focus on:
-
Combination Therapies: Combining Sos1 inhibitors with other targeted agents, such as MEK inhibitors or direct KRASG12C inhibitors, has shown synergistic effects and may help overcome adaptive resistance mechanisms.[8][16][21]
-
Biomarker Discovery: Identifying biomarkers to predict which patient populations are most likely to respond to Sos1 inhibition will be crucial for clinical success.
-
Overcoming Resistance: Understanding and developing strategies to overcome potential resistance mechanisms to Sos1 inhibitors will be an important area of investigation.
The continued development of Sos1 inhibitors like this compound holds significant promise for improving outcomes for patients with KRAS-driven malignancies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. What are KRAS inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. The Pharmacologic Inhibition of KRAS Mutants as a Treatment for Cancer: Therapeutic Principles and Clinical Results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pharmacologic Inhibition of KRAS Mutants as a Treatment for Cancer (21.03.2025) [di.aerzteblatt.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. KRAS - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Advances in Clinical Research on SOS1 inhibitors [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. pnas.org [pnas.org]
- 20. Boehringer Ingelheim identifies SOS1 inhibitors for KRAS-mutant cancers | BioWorld [bioworld.com]
- 21. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
What is the role of Sos1 in Ras activation
An In-depth Technical Guide to the Role of Sos1 in Ras Activation
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The Son of Sevenless 1 (Sos1) protein is a critical guanine (B1146940) nucleotide exchange factor (GEF) that plays a pivotal role in cellular signaling by activating the small GTPase Ras.[1][2] As a key transducer of signals from receptor tyrosine kinases (RTKs), Sos1 links extracellular cues to the intracellular Ras/MAPK pathway, which governs fundamental cellular processes such as proliferation, differentiation, and survival.[3] Dysregulation of Sos1-mediated Ras activation is implicated in numerous human cancers and developmental disorders known as RASopathies.[4] This guide provides a comprehensive technical overview of the molecular mechanisms governing Sos1 function, including its intricate domain architecture, the dual-site allosteric regulation that creates a positive feedback loop, and its upstream activation cascade. We present key quantitative data, detailed experimental protocols for studying the Sos1-Ras axis, and visual diagrams of the core signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Sos1 Domain Architecture and Function
Sos1 is a large, multidomain protein of approximately 150 kDa, whose complex structure is central to its regulation and function.[5] Its domains can be broadly categorized into N-terminal regulatory regions, a central catalytic core, and a C-terminal proline-rich tail responsible for localization.[6][7]
-
Histone-like Domain (HD): Located at the N-terminus, this domain is involved in membrane localization and helps to relieve autoinhibition.[7] It interacts with the PH domain and contributes to the correct positioning of Sos1 at the plasma membrane.[6]
-
Dbl Homology (DH) and Pleckstrin Homology (PH) Domains: This tandem unit is a hallmark of GEFs for the Rho family of GTPases.[8] In Sos1, the DH-PH cassette plays a crucial autoinhibitory role by sterically blocking the allosteric Ras binding site in the inactive state.[7][9] This prevents spurious Ras activation. While Sos1 is primarily a Ras-GEF, its DH-PH domain can confer Rac-GEF activity when Sos1 is part of a specific trimeric complex with the proteins Eps8 and E3b1.[1][8][10]
-
Ras Exchanger Motif (REM) and CDC25 Homology Domain: These two domains form the catalytic core of Sos1.[5][7]
-
The CDC25 domain contains the catalytic site that directly engages Ras-GDP, destabilizes the nucleotide-binding pocket, and facilitates the release of GDP.[5][11]
-
The REM domain contains a crucial allosteric binding site for Ras.[5][6] This site is distinct from the catalytic site and preferentially binds to active, GTP-loaded Ras.[6][12]
-
-
Proline-Rich (PR) C-Terminal Domain: This extended, flexible tail contains multiple binding motifs for the SH3 domains of adaptor proteins, most notably Grb2.[8][11] This interaction is fundamental for recruiting Sos1 from the cytosol to activated receptors at the plasma membrane.[8][13]
The Core Mechanism: Allosteric Activation of Ras by Sos1
The activation of Ras by Sos1 is not a simple enzymatic reaction but a highly regulated, multi-step process involving significant conformational changes and allosteric control. This mechanism ensures that Ras activation is rapid and robust but tightly localized in response to upstream signals.
Recruitment and Release of Autoinhibition
Under basal conditions, Sos1 is predominantly cytosolic and maintained in an autoinhibited state.[7][9] Upon stimulation of RTKs (e.g., EGFR) by growth factors, the receptor autophosphorylates on specific tyrosine residues.[13] This creates docking sites for the SH2 domain of the adaptor protein Grb2.[8][14] Grb2, which is constitutively bound to the C-terminal proline-rich domain of Sos1 via its SH3 domains, recruits the entire Grb2-Sos1 complex to the inner leaflet of the plasma membrane.[8][11][13]
This translocation serves two purposes:
-
It localizes Sos1 in close proximity to its substrate, Ras, which is anchored to the plasma membrane.[8]
-
The interaction with the membrane and the conformational changes induced by Grb2 binding help to relieve the autoinhibition imposed by the N-terminal DH-PH domains, exposing the allosteric Ras binding site.[7][9]
A Dual-Site Mechanism for Catalysis
Sos1 possesses two distinct Ras binding sites that work in concert to achieve high catalytic efficiency.
-
The Catalytic Site: Located in the CDC25 domain, this site binds to Ras-GDP. The interaction promotes a conformational change in Ras, particularly in the Switch I and Switch II regions, which weakens the affinity for GDP, allowing it to dissociate.[9] Given the high intracellular concentration of GTP, it rapidly binds to the empty nucleotide-binding pocket, leading to Ras activation.
-
The Allosteric Site: Located in the REM domain, this site binds a second Ras molecule.[5][6] This binding is highly specific for Ras-GTP.[12][15] The occupation of the allosteric site by Ras-GTP induces a significant conformational change in the catalytic core of Sos1, which dramatically increases its GEF activity at the catalytic site by up to 500-fold.[16]
This dual-site mechanism establishes a potent positive feedback loop .[16] An initial, basal level of Ras activation leads to the generation of a few Ras-GTP molecules. These can then bind to the allosteric site of Sos1, leading to a burst of catalytic activity and the rapid, processive activation of many more Ras molecules in the vicinity.[12][16]
Signaling Pathway Visualization
The activation of Ras via the canonical RTK/Grb2/Sos1 axis is a cornerstone of signal transduction.
References
- 1. Identification and characterization of oncogenic SOS1 mutations in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anthraquinones as Inhibitors of SOS RAS-GEF Activity [mdpi.com]
- 3. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Studying early structural changes in SOS1 mediated KRAS activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rupress.org [rupress.org]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Grb2 Is a Negative Modulator of the Intrinsic Ras-GEF Activity of hSos1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ras activation by SOS: Allosteric regulation by altered fluctuation dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Allosteric regulation of GRB2 modulates RAS activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. Allosteric KRas4B Can Modulate SOS1 Fast and Slow Ras Activation Cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
The Discovery and Development of Sos1-IN-17: A Potent Inhibitor of the SOS1-KRAS Interaction
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Sos1-IN-17, also identified as Compound 8d, has emerged as a significant, orally active small molecule inhibitor targeting the protein-protein interaction between Son of Sevenless homolog 1 (SOS1) and KRAS.[1] By disrupting this critical interaction, this compound effectively blocks the SOS1-mediated nucleotide exchange on KRAS, a pivotal step in the activation of the RAS/MAPK signaling pathway. This pathway is frequently hyperactivated in a substantial portion of human cancers, making SOS1 an attractive therapeutic target. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Introduction: Targeting the "Undruggable" RAS
The RAS family of small GTPases (KRAS, HRAS, and NRAS) are central regulators of cellular proliferation, differentiation, and survival.[2] Mutations in RAS genes are among the most common oncogenic drivers in human cancers. For decades, direct inhibition of RAS proteins was considered an insurmountable challenge, earning them the moniker of "undruggable." This has led to a shift in focus towards targeting the upstream activators and downstream effectors of RAS.
SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a crucial role in activating RAS.[2] It facilitates the exchange of GDP for GTP on RAS, switching it to its active, signal-transducing state. Therefore, inhibiting the interaction between SOS1 and RAS presents a compelling strategy to attenuate oncogenic RAS signaling. This compound was developed to address this therapeutic window.
Discovery of this compound (Compound 8d)
While the specific high-throughput screening or fragment-based screening campaigns that led to the initial identification of the chemical scaffold of this compound are not detailed in the available information, its discovery is part of a broader effort in medicinal chemistry to develop potent and selective SOS1 inhibitors. The development of such inhibitors often involves structure-based drug design, leveraging the crystal structure of the SOS1-KRAS complex to optimize the binding affinity and drug-like properties of lead compounds.
Mechanism of Action
This compound functions as a direct inhibitor of the SOS1-KRAS interaction. By binding to SOS1, it prevents the association of KRAS, thereby inhibiting the exchange of GDP for GTP. This leads to a decrease in the levels of active, GTP-bound KRAS and subsequent downregulation of the downstream RAS/RAF/MEK/ERK (MAPK) signaling cascade.
Signaling Pathway
The following diagram illustrates the canonical RAS activation pathway and the inhibitory effect of this compound.
References
Biological Activity of Sos1-IN-17: A Technical Guide
This document provides a comprehensive technical overview of the biological activity of Sos1-IN-17, a potent and orally active inhibitor of the Son of Sevenless 1 (Sos1). It is intended for researchers, scientists, and drug development professionals working in oncology and signal transduction. This guide details the molecule's mechanism of action, quantitative potency, and the experimental protocols used for its characterization.
Introduction to Sos1 and the RAS-MAPK Pathway
The Son of Sevenless homolog 1 (Sos1) is a crucial guanine (B1146940) nucleotide exchange factor (GEF) that plays a pivotal role in cellular signaling.[1] It activates RAS proteins, which are key molecular switches regulating cell proliferation, differentiation, and survival.[1][2] Sos1 facilitates the exchange of GDP for GTP on RAS, converting it to its active, signal-transducing state.[1] This activation initiates a cascade of downstream signaling, most notably the MAPK/ERK pathway.[1][2] In many cancers, this pathway is hyperactivated due to mutations in RAS, leading to uncontrolled cell growth.[1] Targeting Sos1 presents a therapeutic strategy to block RAS activation, irrespective of the specific KRAS mutation, thereby inhibiting the oncogenic signaling that drives tumor progression.[1][3]
This compound is a small molecule inhibitor designed to specifically disrupt the protein-protein interaction between Sos1 and KRAS.[4] By preventing this interaction, it effectively blocks the activation of KRAS and subsequent downstream signaling.
Mechanism of Action
This compound functions by directly inhibiting the catalytic activity of Sos1. It binds to Sos1 and prevents it from engaging with GDP-bound KRAS, thereby blocking the nucleotide exchange process. This leads to a reduction in the levels of active, GTP-bound KRAS and subsequent downregulation of the RAS-RAF-MEK-ERK (MAPK) signaling cascade.[1][4] The inhibition of ERK phosphorylation is a key biomarker of the compound's cellular activity.[4]
Quantitative Biological Activity
The potency of this compound has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high efficacy in disrupting the Sos1-KRAS interaction and inhibiting downstream cellular processes.
| Assay Type | Target / Cell Line | Parameter | Value | Reference |
| Biochemical Assay | Sos1-KRASG12C Interaction | IC50 | 5.1 nM | [4] |
| Cellular Assay | DLD-1 Cells | ERK Phosphorylation Inhibition | IC50 | 18 nM |
| Cellular Assay | Mia-Paca-2 Cells (KRASG12C) | Anti-proliferative Activity | IC50 | 0.11 µM (110 nM) |
Experimental Protocols
The characterization of this compound involves several key experimental methodologies to determine its binding affinity, cellular activity, and effect on signaling pathways.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to measure the proximity of two molecules, making them ideal for studying protein-protein interactions. This assay quantifies the ability of this compound to disrupt the binding of Sos1 to KRAS.
Protocol:
-
Reagent Preparation : All proteins (e.g., His-tagged Sos1, GST-tagged KRAS) and compound dilutions are prepared in an appropriate assay buffer (e.g., DPBS, 0.1% BSA, 0.05% Tween 20).[5]
-
Compound Plating : Serially dilute this compound in DMSO and then in assay buffer. Add the diluted compound to the wells of a 384-well microplate.[5]
-
Protein Addition : Add a mixture of GST-tagged KRAS protein and GDP to the wells. Subsequently, add His-tagged Sos1 protein to initiate the binding reaction.[5] Typical final concentrations are in the nanomolar range (e.g., 18 nM Sos1, 37.5 nM KRAS).[5]
-
Incubation : Incubate the plate at room temperature (e.g., 24°C) for 60 minutes to allow the protein interaction to reach equilibrium.[5]
-
Detection Antibody Addition : Add the TR-FRET detection reagents: Terbium (Tb) cryptate-labeled anti-His antibody (donor) and a d2-labeled anti-GST antibody (acceptor).[5]
-
Second Incubation : Incubate the plate for another 60 minutes at room temperature, protected from light, to allow the detection antibodies to bind.[5]
-
Signal Reading : Read the plate on a compatible microplate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor) following excitation at ~337 nm.[5]
-
Data Analysis : Calculate the ratio of the 665 nm to 620 nm signals. Determine the percent inhibition based on controls and plot the results against the compound concentration to calculate the IC50 value using a non-linear regression model.
Western blotting is used to detect changes in protein levels and post-translational modifications, such as phosphorylation. This protocol assesses the ability of this compound to inhibit the downstream signaling of the MAPK pathway by measuring the levels of phosphorylated ERK (p-ERK).
Protocol:
-
Cell Culture and Treatment : Plate cells (e.g., DLD-1) and allow them to adhere. Starve the cells in a low-serum medium, then treat with various concentrations of this compound for a specified time before stimulating with a growth factor (e.g., EGF) to activate the MAPK pathway.
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Protein Quantification : Determine the total protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE : Denature protein samples and load equal amounts (e.g., 10-25 µg) onto a polyacrylamide gel. Separate the proteins by size via electrophoresis.[6]
-
Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]
-
Blocking : Block the membrane with a solution of 5% non-fat milk or BSA in TBST for at least 1 hour to prevent non-specific antibody binding.[6][7]
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for p-ERK, total ERK, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation : Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection : After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Analysis : Quantify the band intensities. Normalize the p-ERK signal to the total ERK signal to determine the extent of phosphorylation inhibition.
These assays measure the effect of a compound on cell growth and survival. The IC50 value for anti-proliferative activity indicates the concentration of this compound required to inhibit cell population growth by 50%.
Protocol (General):
-
Cell Seeding : Seed cancer cells (e.g., Mia-Paca-2) into 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment : Treat the cells with a serial dilution of this compound and incubate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Measurement : Measure cell viability using a suitable method:
-
Crystal Violet : Fix and stain the cells with crystal violet. Solubilize the dye and measure the absorbance.[8]
-
MTS/XTT Assay : Add the reagent to the wells and incubate. Live cells metabolize the tetrazolium salt into a colored formazan (B1609692) product, which is measured by absorbance.
-
ATP-based Assay (e.g., CellTiter-Glo®) : Lyse the cells and add a reagent that generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.
-
-
Data Analysis : Normalize the data to vehicle-treated controls. Plot the percentage of cell viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AID 1963535 - SOS1 GDP TR-FRET Assay from US Patent US20240092803: "BRIDGED COMPOUNDS AS KRAS G12D INHIBITOR AND DEGRADER AND THE USE THEREOF" - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. static.abclonal.com [static.abclonal.com]
- 8. Sos1 Modulates Extracellular Matrix Synthesis, Proliferation, and Migration in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Sos1-IN-17: A Chemical Probe for Interrogating Sos1 Function in KRAS-Driven Cancers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Son of Sevenless 1 (Sos1) is a crucial guanine (B1146940) nucleotide exchange factor (GEF) that plays a pivotal role in cellular signaling by activating RAS proteins, including the frequently mutated KRAS oncogene. Sos1 facilitates the exchange of GDP for GTP on RAS, switching it to an active, signal-transducing state. This activation triggers downstream pathways, most notably the MAPK/ERK cascade, which are critical for cell proliferation, differentiation, and survival. In many cancers, hyperactivation of this pathway due to mutations in KRAS or upstream regulators drives uncontrolled cell growth. Consequently, inhibiting the interaction between Sos1 and KRAS presents a compelling therapeutic strategy. Sos1-IN-17 has emerged as a potent and orally active small molecule inhibitor of the Sos1-KRAS interaction, serving as a valuable chemical probe to dissect the function of Sos1 in normal and pathological contexts. This guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, likely experimental methodologies for its characterization, and its mechanism of action within the KRAS signaling pathway.
Data Presentation
The following tables summarize the quantitative data for this compound, facilitating a clear comparison of its activity across different experimental setups.
Table 1: Biochemical Activity of this compound
| Target Interaction | Assay Type | IC50 (nM) | Reference |
| Sos1-KRASG12C Interaction | Not Specified | 5.1 | [1][2] |
Table 2: Cellular Activity of this compound
| Cell Line | KRAS Mutation | Assay Type | IC50 | Reference |
| DLD-1 | G13D | ERK Phosphorylation | 18 nM | [1][3] |
| Mia-Paca-2 | G12C | Anti-proliferative Activity | 0.11 µM | [1][3][4] |
Table 3: In Vivo Efficacy of this compound
| Cancer Model | Dosing | Outcome | Reference |
| Pancreatic Cancer Mouse Xenograft | Not Specified | 70.5% tumor growth inhibition | [2] |
Experimental Protocols
While the definitive, detailed protocols are proprietary to the discovering laboratories, the following represents standard methodologies employed for the characterization of a chemical probe like this compound.
1. Biochemical Assay: Sos1-KRAS Interaction
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method to measure protein-protein interactions in a high-throughput format.
-
Methodology:
-
Recombinant, purified Sos1 and KRAS proteins are used. One protein (e.g., Sos1) is labeled with a donor fluorophore (e.g., terbium cryptate), and the other (e.g., KRAS) is labeled with an acceptor fluorophore (e.g., d2).
-
In the absence of an inhibitor, the proximity of the two proteins upon interaction allows for FRET to occur when the donor is excited, resulting in a specific fluorescence emission from the acceptor.
-
This compound is serially diluted and incubated with the labeled proteins.
-
By disrupting the Sos1-KRAS interaction, the inhibitor reduces the FRET signal in a dose-dependent manner.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Cellular Assay: ERK Phosphorylation
-
Principle: Western blotting is used to detect the phosphorylation status of ERK (pERK), a downstream effector of the KRAS signaling pathway, as a marker of pathway inhibition.
-
Methodology:
-
DLD-1 cells are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are then treated with various concentrations of this compound for a specified period.
-
Following treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated ERK (pERK1/2) and total ERK1/2 (as a loading control).
-
After incubation with secondary antibodies, the protein bands are visualized using chemiluminescence, and band intensities are quantified.
-
The ratio of pERK to total ERK is calculated, and the IC50 is determined.
-
3. Cellular Assay: Anti-proliferative Activity
-
Principle: A cell viability assay, such as the MTS or CellTiter-Glo assay, is used to measure the effect of this compound on the proliferation of cancer cells.
-
Methodology:
-
Mia-Paca-2 cells are seeded in 96-well plates.
-
After 24 hours, cells are treated with a range of concentrations of this compound.
-
Cells are incubated for a prolonged period (e.g., 72 hours).
-
A reagent (e.g., MTS or CellTiter-Glo) is added to each well, and the plate is incubated according to the manufacturer's instructions.
-
The absorbance or luminescence, which is proportional to the number of viable cells, is measured using a plate reader.
-
The IC50 value, representing the concentration of inhibitor that reduces cell viability by 50%, is calculated.
-
4. In Vivo Assay: Pancreatic Cancer Xenograft Model
-
Principle: To evaluate the anti-tumor efficacy of this compound in a living organism, a xenograft model is established by implanting human cancer cells into immunocompromised mice.
-
Methodology:
-
Mia-Paca-2 cells are injected subcutaneously into the flank of immunodeficient mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally at a specified dose and schedule.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic biomarker analysis).
-
The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the vehicle control group.
-
Visualizations
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for the characterization of this compound.
Caption: KRAS signaling pathway and the inhibitory action of this compound.
Caption: Standard workflow for the characterization of a chemical probe.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel potent SOS1 inhibitors containing a tricyclic quinazoline scaffold: A joint view of experiments and simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MiaPaca2 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
The Therapeutic Potential of Inhibiting the Sos1-KRAS Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma (KRAS) viral oncogene is one of the most frequently mutated oncogenes in human cancers, with high prevalence in pancreatic, colorectal, and non-small cell lung cancers.[1][2] KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state to regulate critical cellular processes, including proliferation and survival.[2][3] Oncogenic mutations lock KRAS in a constitutively active state, leading to unchecked downstream signaling primarily through the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[4][5][6]
For decades, direct targeting of KRAS was considered an insurmountable challenge. However, recent breakthroughs with covalent inhibitors targeting the specific KRAS G12C mutation have validated KRAS as a druggable target.[7] A major alternative strategy has emerged that focuses on modulating the key proteins that regulate KRAS activity. Son of Sevenless 1 (Sos1) is a guanine (B1146940) nucleotide exchange factor (GEF) that is essential for the activation of RAS proteins.[4][8] It facilitates the exchange of GDP for GTP, thereby turning RAS "on".[3][9] Given its direct and critical role in activating KRAS, inhibiting the Sos1-KRAS protein-protein interaction (PPI) represents a promising pan-RAS therapeutic approach, applicable to tumors driven by various KRAS mutations, not just G12C.[8][10] This guide provides an in-depth overview of the Sos1-KRAS signaling axis, the development of small molecule inhibitors, their therapeutic potential as monotherapies and in combination, and the key experimental methodologies used in their evaluation.
The Sos1-KRAS Signaling Axis
Sos1 is a large, multi-domain protein that integrates upstream signals from receptor tyrosine kinases (RTKs) to activate RAS at the plasma membrane.[11][12] The canonical activation sequence involves the adaptor protein Grb2, which, upon RTK activation, binds to Sos1 and recruits it to the membrane where RAS proteins are located.[11] Sos1 then engages with RAS-GDP via its catalytic CDC25 domain to promote nucleotide exchange.[9][13]
A critical feature of Sos1-mediated activation is a positive feedback mechanism. Sos1 possesses a second, allosteric binding site within its REM domain that binds to active RAS-GTP.[2][9][14] This allosteric engagement induces a conformational change in Sos1 that significantly enhances its catalytic GEF activity, leading to a rapid and sustained activation of nearby RAS proteins.[13][14] This dual-site interaction makes Sos1 a highly efficient and processive activator of RAS signaling.
Small Molecule Inhibitors of the Sos1-KRAS Interaction
Several small molecules have been developed to disrupt the Sos1-KRAS interaction. These inhibitors typically bind to the catalytic pocket of Sos1, physically preventing its engagement with KRAS-GDP.[2][15] This action effectively shuts down the nucleotide exchange process and reduces the pool of active KRAS-GTP.
Key Sos1 Inhibitors
-
BI-3406: A highly potent and selective, orally bioavailable small molecule that binds to the catalytic domain of Sos1.[2][16] It effectively reduces RAS-GTP levels and inhibits MAPK pathway signaling.[15] BI-3406 has demonstrated anti-proliferative effects across a wide range of KRAS-driven cancer cell lines and shows significant synergy when combined with MEK inhibitors.[2][15]
-
MRTX0902: A potent, selective, and orally bioavailable inhibitor designed to disrupt the Sos1:KRAS PPI.[17][18] A key feature of MRTX0902 is its ability to penetrate the brain.[19][20] It has shown monotherapy anti-tumor activity and significantly enhances the efficacy of KRAS G12C inhibitors like adagrasib in preclinical models.[17][19]
-
BAY-293: One of the first potent and selective Sos1 inhibitors identified.[21][22] While not developed for clinical use due to its pharmacokinetic properties, it serves as a valuable tool compound for in vitro and preclinical research to probe the biology of Sos1 inhibition.[10][21] It effectively blocks the reloading of KRAS with GTP and shows synergistic anti-proliferative activity with KRAS G12C inhibitors.[21][23]
-
BI-1701963: The clinical analog of BI-3406, this compound is currently under investigation in Phase I clinical trials for patients with KRAS-mutated solid tumors, both as a single agent and in combination with the MEK inhibitor trametinib.[7][24][25]
Quantitative Efficacy Data
The preclinical efficacy of Sos1 inhibitors has been extensively quantified through various assays. The data consistently demonstrates their ability to inhibit the target interaction, suppress downstream signaling, and curb cancer cell growth.
Table 1: In Vitro Potency of Key Sos1 Inhibitors
| Compound | Assay Target | IC50 Value | Cell Line / Conditions | Reference |
|---|---|---|---|---|
| BI-3406 | Sos1::KRAS Interaction | 5 nM | Biochemical Assay | [15] |
| pERK Formation | 4 nM | NCI-H358 (KRAS G12C) | [15][26] | |
| Cellular Proliferation | 24 nM | NCI-H358 (KRAS G12C) | [15][26] | |
| Cellular Proliferation | 36 nM | DLD-1 (KRAS G13D) | [26] | |
| BAY-293 | KRAS–Sos1 Interaction | 21 nM | Biochemical Assay | [6][22] |
| RAS Activation | Sub-µM | HeLa Cells | [6] | |
| Cellular Proliferation | 995 nM | MOLM-13 (KRAS WT) | [6] | |
| Cellular Proliferation | 3,480 nM | NCI-H358 (KRAS G12C) | [6] | |
| MRTX0902 | Sos1:KRAS PPI Inhibition | - | Potent Inhibitor | [17][18] |
| | Anti-proliferative Effect | - | KRAS-MAPK pathway mutant cell lines |[17][18] |
Table 2: In Vivo Efficacy of Sos1 Inhibitors in Xenograft Models
| Compound | Combination Agent | Tumor Model | Dosing | Efficacy (Tumor Growth Inhibition) | Reference |
|---|---|---|---|---|---|
| MRTX0902 | Monotherapy | MIA PaCa-2 (KRAS G12C) | 25 mg/kg BID | 41% TGI | [17][19] |
| Monotherapy | MIA PaCa-2 (KRAS G12C) | 50 mg/kg BID | 53% TGI | [17][19] | |
| Adagrasib (10 mg/kg QD) | MIA PaCa-2 (KRAS G12C) | 50 mg/kg BID | Enhanced antitumor activity vs single agents | [17] |
| BI-3406 | MRTX1133 (30 mg/kg) | KRAS G12D Allograft | 100 mg/kg | Significantly enhanced anti-tumor effect |[16] |
Therapeutic Strategies and Combination Approaches
While Sos1 inhibitors show promise as single agents, their true therapeutic potential is likely to be realized in combination therapies.[2] This strategy is based on overcoming the intrinsic resistance and feedback mechanisms that limit the efficacy of other targeted agents in the MAPK pathway.
-
Combination with MEK Inhibitors: Inhibition of MEK often leads to a feedback-driven reactivation of upstream signaling, including increased Sos1 activity, which blunts the therapeutic effect.[2][24] By co-administering a Sos1 inhibitor, this feedback loop is blocked, leading to a more profound and sustained suppression of the MAPK pathway and synergistic anti-tumor activity.[2][15]
-
Combination with KRAS G12C Inhibitors: Covalent KRAS G12C inhibitors, such as sotorasib (B605408) and adagrasib, specifically bind to the inactive, GDP-bound form of the mutant protein.[14][27] Sos1 inhibition prevents the conversion of KRAS G12C-GDP to its active GTP state, thereby increasing the available pool of the target for the G12C inhibitor.[14][27] This combination leads to deeper and more durable anti-tumor responses.[17]
Key Experimental Methodologies
The discovery and validation of Sos1 inhibitors rely on a cascade of biochemical, cellular, and in vivo assays.
Experimental Workflow for Sos1 Inhibitor Development
The typical workflow begins with high-throughput screening to identify initial hits, followed by medicinal chemistry optimization and detailed characterization.
Protocol 1: Sos1-KRAS Interaction Assay (Biochemical)
This type of assay is crucial for primary screening and determining the direct inhibitory potency of a compound on the protein-protein interaction.
-
Principle: A common method is a Fluorescence Resonance Energy Transfer (FRET) assay. Recombinant, purified Sos1 and KRAS proteins are labeled with a FRET donor (e.g., Europium) and acceptor (e.g., APC) fluorophore, respectively. When the proteins interact, the donor and acceptor are brought into proximity, allowing energy transfer and producing a FRET signal. A compound that disrupts the interaction will decrease the FRET signal.
-
General Methodology:
-
Recombinant His-tagged Sos1 and GST-tagged KRAS-GDP are expressed and purified.
-
Sos1 is labeled with an anti-His antibody conjugated to the FRET donor. KRAS is labeled with an anti-GST antibody conjugated to the FRET acceptor.
-
The labeled proteins are incubated in a microplate well in the presence of various concentrations of the test compound.
-
After incubation to allow binding to reach equilibrium, the plate is read on a FRET-capable plate reader.
-
The signal is normalized to positive (no inhibitor) and negative (no protein) controls. IC50 values are calculated by fitting the dose-response curve.
-
Protocol 2: Cellular Phospho-ERK (pERK) Inhibition Assay
This assay measures the inhibition of the downstream MAPK signaling pathway in a cellular context, confirming the compound's mechanism of action and cell permeability.
-
Principle: Western blotting is used to detect the levels of phosphorylated ERK (the active form) relative to total ERK protein in cells treated with the inhibitor. A potent Sos1 inhibitor should decrease the pERK/Total ERK ratio in KRAS-dependent cancer cells.
-
General Methodology:
-
Culture KRAS-mutant cancer cells (e.g., NCI-H358) in plates until they reach ~70-80% confluency.
-
Treat cells with a serial dilution of the Sos1 inhibitor for a defined period (e.g., 2-6 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Determine protein concentration in the lysates using a BCA assay.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for pERK1/2 and Total ERK1/2, followed by HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensity using densitometry software. Calculate the ratio of pERK to Total ERK and determine the IC50 for pERK inhibition.
-
Protocol 3: In Vivo Tumor Xenograft Model
This is the critical step to evaluate the anti-tumor efficacy and tolerability of a lead compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the drug, and tumor growth is monitored over time to assess efficacy.
-
General Methodology:
-
Implant a suspension of human cancer cells (e.g., MIA PaCa-2) subcutaneously into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Monitor tumor growth using calipers. When tumors reach a specified average volume (e.g., 100-200 mm³), randomize the mice into vehicle control and treatment groups.
-
Administer the Sos1 inhibitor (and any combination agent) according to a predetermined schedule and route (e.g., oral gavage, twice daily).
-
Measure tumor volumes and body weights 2-3 times per week.
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage, which represents the difference in tumor volume between the treated and vehicle groups.
-
Tumors may be harvested for pharmacodynamic analysis (e.g., Western blotting for pERK) to confirm target engagement in vivo.
-
Conclusion and Future Directions
Targeting the Sos1-KRAS interaction is a clinically validated strategy for treating KRAS-driven cancers. The development of potent and selective inhibitors like BI-3406 and MRTX0902 has provided powerful tools to suppress oncogenic RAS signaling. Preclinical data strongly supports a combination approach, particularly with MEK inhibitors and direct KRAS G12C inhibitors, to achieve a more profound and durable therapeutic response by overcoming pathway feedback and resistance mechanisms.
Future research will focus on several key areas: identifying predictive biomarkers for patient stratification, understanding and overcoming potential resistance mechanisms to Sos1 inhibition (such as the role of the homolog Sos2)[27], and exploring novel combination strategies with other targeted agents or immunotherapies. As compounds like BI-1701963 progress through clinical trials, the full therapeutic potential of inhibiting the Sos1-KRAS nexus will become clearer, offering new hope for patients with some of the most difficult-to-treat cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | Activation of RAS by p-KIT bound SOS1 [reactome.org]
- 4. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studying early structural changes in SOS1 mediated KRAS activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Studying early structural changes in SOS1 mediated KRAS activation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 15. Pardon Our Interruption [opnme.com]
- 16. biorxiv.org [biorxiv.org]
- 17. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Facebook [cancer.gov]
- 21. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS-SOS1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In Silico Identification of Putative Allosteric Pockets and Inhibitors for the KRASG13D-SOS1 Complex in Cancer Therapy [mdpi.com]
- 24. m.youtube.com [m.youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. Pardon Our Interruption [opnme.com]
- 27. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Target Specificity and Selectivity Profile of Sos1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target specificity and selectivity profile of Son of sevenless homolog 1 (Sos1) inhibitors, with a focus on the well-characterized molecule BI-3406 as a representative example. Sos1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, making it a compelling target for therapeutic intervention in RAS-driven cancers. This document outlines the quantitative measures of inhibitor potency and selectivity, details the experimental protocols used for their determination, and visualizes the key signaling pathways and experimental workflows.
Introduction to Sos1 Inhibition
Sos1 facilitates the exchange of GDP for GTP on RAS proteins, leading to their activation and subsequent engagement of downstream oncogenic signaling pathways, primarily the MAPK/ERK cascade. Inhibiting the interaction between Sos1 and RAS is a promising strategy to attenuate this signaling in cancer cells harboring RAS mutations. The specificity and selectivity of such inhibitors are paramount to ensure on-target efficacy while minimizing off-target effects.
Quantitative Assessment of Target Specificity and Selectivity
The target profile of a Sos1 inhibitor is defined by its potency against Sos1, its selectivity over the closely related homolog Sos2, and its broader selectivity against other cellular targets, such as kinases.
Potency against Sos1
The potency of Sos1 inhibitors is typically determined through biochemical and cellular assays. Biochemical assays measure the direct inhibition of the Sos1-KRAS interaction, while cellular assays assess the downstream consequences of this inhibition within a cellular context.
Table 1: Potency of BI-3406 against Sos1
| Assay Type | Metric | Value (nM) | Cell Line / Conditions |
| Biochemical Protein-Protein Interaction | IC50 | 5[1] | Recombinant Sos1 and KRAS |
| Surface Plasmon Resonance (SPR) | Kd | 9.7[1] | Recombinant Sos1 |
| pERK Inhibition (Cellular) | IC50 | 4[2] | NCI-H358 (KRAS G12C) |
| Proliferation (Cellular, 3D) | IC50 | 24[2] | NCI-H358 (KRAS G12C) |
| Proliferation (Cellular, 3D) | IC50 | 36[3] | DLD-1 (KRAS G13D) |
Selectivity Profile
High selectivity is crucial for a therapeutic candidate. This is assessed by comparing its activity against the intended target (Sos1) with its activity against other related and unrelated proteins.
Table 2: Selectivity Profile of BI-3406
| Target / Panel | Metric | Value | Notes |
| Sos2 | IC50 | > 10,000 nM[3][4] | Demonstrates high selectivity for Sos1 over its closest homolog. |
| Kinase Panel (368 kinases) | % Inhibition | No off-target hits at 5 µM[3][4] | Indicates high kinase selectivity. |
| Safety Panel (44 targets) | IC50 | 10 hits at 10 µM (e.g., alpha A1 antagonism = 6 µM)[3][4] | Shows moderate selectivity against a broader panel of off-targets at high concentrations. |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is essential for a comprehensive understanding of Sos1 inhibitor characterization.
Caption: KRAS activation pathway and the point of intervention for Sos1 inhibitors.
Caption: Experimental workflow for the characterization of a Sos1 inhibitor.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of Sos1 inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Sos1-KRAS Interaction
This assay quantifies the inhibition of the protein-protein interaction between Sos1 and KRAS.
-
Principle: The assay measures fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., Terbium cryptate) conjugated to an anti-tag antibody recognizing tagged-Sos1 and an acceptor fluorophore (e.g., XL665) conjugated to an anti-tag antibody recognizing tagged-KRAS. Interaction brings the fluorophores into proximity, generating a FRET signal. An inhibitor disrupts this interaction, leading to a decrease in the signal.[5][6][7]
-
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.05% BSA, 0.0025% NP40).[8]
-
Dilute tagged recombinant human Sos1 and KRAS proteins to their final concentrations in the assay buffer.
-
Dilute anti-tag donor and acceptor antibodies in the detection buffer.
-
-
Assay Procedure (384-well plate):
-
Dispense the test compound at various concentrations into the assay plate.
-
Add the pre-mixed tagged Sos1 and KRAS proteins to the wells.
-
Incubate to allow for protein-protein interaction and inhibitor binding.
-
Add the pre-mixed anti-tag donor and acceptor antibodies.
-
Incubate for the recommended time (e.g., 2 hours to overnight) at room temperature to allow for antibody binding.[9]
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at both the donor and acceptor emission wavelengths.
-
Calculate the HTRF ratio (Acceptor signal / Donor signal).
-
Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Cellular RAS-GTP Pulldown Assay
This assay measures the levels of active, GTP-bound RAS in cells following inhibitor treatment.
-
Principle: The assay utilizes the high affinity of the RAS-binding domain (RBD) of effector proteins like RAF1 for the GTP-bound conformation of RAS.[10] A GST-tagged RBD fusion protein is used to selectively "pull down" active RAS from cell lysates. The amount of pulled-down RAS is then quantified by Western blotting.[10]
-
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., NCI-H358) and grow to 80-90% confluency.
-
Treat the cells with the Sos1 inhibitor at various concentrations for the desired time.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40) supplemented with protease inhibitors.[11]
-
Clarify the lysates by centrifugation.
-
-
Affinity Precipitation:
-
Washing and Elution:
-
Western Blotting and Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for RAS (e.g., pan-RAS).
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using chemiluminescence.
-
Quantify the band intensities using densitometry. It is crucial to also run a parallel blot for total RAS from the initial lysates to confirm equal protein loading.
-
-
Conclusion
The comprehensive characterization of a Sos1 inhibitor's target specificity and selectivity is a critical component of its preclinical development. Through a combination of biochemical and cellular assays, a detailed profile of the inhibitor's potency, selectivity over its close homolog Sos2, and broader off-target effects can be established. The methodologies and data presented in this guide, using BI-3406 as a prime example, provide a framework for the rigorous evaluation of novel Sos1-targeted therapeutics. This detailed understanding is essential for advancing potent and safe drug candidates into clinical investigation for the treatment of RAS-driven cancers.
References
- 1. Probe BI-3406 | Chemical Probes Portal [chemicalprobes.org]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. revvity.com [revvity.com]
- 6. revvity.com [revvity.com]
- 7. blossombio.com [blossombio.com]
- 8. Assay in Summary_ki [ww.w.bindingdb.org]
- 9. resources.revvity.com [resources.revvity.com]
- 10. benchchem.com [benchchem.com]
- 11. Ras Activation Assay and Western Blot Analysis [bio-protocol.org]
Unraveling the Structure-Activity Relationship of Sos1-IN-17: A Technical Guide for Drug Discovery Professionals
An in-depth analysis of the potent and selective SOS1 inhibitor, Sos1-IN-17, reveals key structural determinants for its activity against the KRAS signaling pathway. This guide provides a comprehensive overview of its mechanism of action, structure-activity relationship (SAR), and the experimental protocols utilized in its evaluation, offering valuable insights for researchers in oncology and drug development.
This compound has emerged as a significant tool compound in the study of KRAS-driven cancers. By targeting the Son of Sevenless homolog 1 (SOS1), a guanine (B1146940) nucleotide exchange factor (GEF), this compound effectively inhibits the activation of KRAS, a central node in cancer signaling. This technical guide delves into the core aspects of this compound's preclinical development, presenting its biochemical and cellular activities, the experimental methodologies used for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Analysis of this compound's Biological Activity
This compound, also referred to as Compound 8d in some commercial contexts and corresponding to compound 17 in the foundational study by Hillig et al., demonstrates potent and specific inhibition of the SOS1-KRAS interaction and downstream signaling. The key quantitative metrics for its biological activity are summarized below.
| Assay Type | Description | Cell Line | IC50 |
| Biochemical Assay | Inhibition of SOS1-KRASG12C protein-protein interaction. | - | 5.1 nM |
| Cellular Assay | Inhibition of ERK phosphorylation, a downstream marker of RAS activation. | DLD-1 | 18 nM |
| Cellular Assay | Anti-proliferative activity in a KRASG12C mutant pancreatic cancer cell line. | Mia-Paca-2 | 0.11 µM |
Table 1: Summary of key in vitro potency data for this compound.
The SOS1-KRAS Signaling Axis: A Target for Cancer Therapy
The SOS1 protein plays a critical role in activating RAS proteins, which act as molecular switches in signal transduction pathways that control cell growth, differentiation, and survival.[1][2] In many cancers, mutations in RAS genes lead to its constitutive activation, driving uncontrolled cell proliferation.[1][2] this compound functions by binding to a pocket on SOS1, thereby preventing its interaction with RAS and inhibiting the exchange of GDP for GTP, which is required for RAS activation.[1][2] This mechanism effectively dampens the hyperactive signaling in cancer cells.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound.
SOS1-KRASG12C Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This biochemical assay quantifies the ability of a compound to disrupt the interaction between the SOS1 protein and KRASG12C.
Protocol:
-
Reagents: Recombinant His-tagged SOS1 (catalytic domain), biotinylated KRASG12C (GDP-loaded), this compound, anti-His-Europium Cryptate, and Streptavidin-XL665.
-
Procedure:
-
A solution of SOS1 and KRASG12C is prepared in an appropriate assay buffer.
-
Serial dilutions of this compound are added to the protein mixture in a low-volume 384-well plate.
-
The detection reagents (anti-His-Europium Cryptate and Streptavidin-XL665) are added.
-
The plate is incubated at room temperature to allow for binding equilibrium.
-
-
Data Acquisition: The HTRF signal is read on a compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (Europium) and 665 nm (XL665).
-
Data Analysis: The ratio of the emission at 665 nm to that at 620 nm is calculated. The IC50 value is determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
ERK Phosphorylation Assay (In-Cell Western)
This cell-based assay measures the phosphorylation of ERK, a key downstream effector in the RAS-MAPK pathway, to assess the cellular activity of this compound.
Protocol:
-
Cell Culture: DLD-1 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are serum-starved for 24 hours and then treated with various concentrations of this compound for 1-2 hours. Subsequently, cells are stimulated with a growth factor (e.g., EGF) to activate the RAS-MAPK pathway.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with Triton X-100.
-
Immunostaining: Cells are incubated with primary antibodies against both total ERK and phosphorylated ERK (p-ERK). This is followed by incubation with species-specific secondary antibodies conjugated to different near-infrared fluorophores.
-
Data Acquisition: The plate is scanned on a near-infrared imaging system to quantify the fluorescence intensity for both total ERK and p-ERK.
-
Data Analysis: The p-ERK signal is normalized to the total ERK signal for each well. The IC50 value is calculated by plotting the normalized p-ERK signal against the inhibitor concentration.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the effect of this compound on the proliferation of cancer cells.
Protocol:
-
Cell Seeding: Mia-Paca-2 cells are seeded in 96-well plates at a predetermined density and allowed to attach.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound.
-
Incubation: The plates are incubated for a period of 72 hours to allow for cell proliferation.
-
Lysis and Luminescence Measurement: A reagent such as CellTiter-Glo® is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
-
Data Analysis: The luminescent signal is read using a luminometer. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Structure-Activity Relationship (SAR) Insights
The foundational study by Hillig et al. provides a detailed exploration of the SAR for the quinazoline-based series of SOS1 inhibitors, to which this compound (compound 17 in the publication) belongs.
Key structural features contributing to the high potency of this series include:
-
Quinazoline (B50416) Scaffold: Forms crucial interactions within the SOS1 binding pocket.
-
Substitutions at the 6- and 7-positions of the quinazoline ring: These positions were found to be critical for modulating potency and selectivity.
-
The nature of the side chain at the 4-position: Modifications to this part of the molecule significantly impact binding affinity.
The crystal structure of SOS1 in complex with compound 17 (PDB: 5OVF) reveals that the inhibitor binds in a hydrophobic pocket of the Cdc25 domain of SOS1, sterically hindering the interaction with KRAS.
In Vivo Efficacy in a Pancreatic Cancer Mouse Model
This compound has demonstrated antitumor efficacy in a pancreatic cancer mouse model. While specific details of the in vivo study for this particular compound are not fully available in the public domain, a general protocol for such an experiment is outlined below.
General Protocol:
-
Cell Line and Animal Model: Mia-Paca-2 human pancreatic cancer cells are implanted, typically subcutaneously or orthotopically, into immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Establishment: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into groups and treated with this compound (administered orally or via another appropriate route) or a vehicle control on a regular schedule.
-
Monitoring: Tumor volume and the general health of the mice are monitored throughout the study.
-
Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as pharmacodynamic marker assessment (e.g., p-ERK levels) or histological examination.
Conclusion
This compound is a potent and selective inhibitor of the SOS1-KRAS interaction with demonstrated in vitro and in vivo activity against KRAS-mutant cancer cells. The detailed structure-activity relationship and the availability of its co-crystal structure with SOS1 provide a solid foundation for the rational design of next-generation SOS1 inhibitors. The experimental protocols outlined in this guide serve as a valuable resource for researchers aiming to further characterize this and other novel inhibitors targeting the RAS signaling pathway. The continued exploration of compounds like this compound holds significant promise for the development of new therapeutic strategies for patients with KRAS-driven malignancies.
References
The Disruption of RAS Signaling: A Technical Guide to the Downstream Effects of Sos1-IN-17
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Son of sevenless homolog 1 (SOS1) is a pivotal guanine (B1146940) nucleotide exchange factor (GEF) that facilitates the activation of RAS proteins, critical nodes in signaling pathways that drive cellular proliferation, differentiation, and survival. Dysregulation of the RAS signaling cascade, often through mutations in KRAS, is a hallmark of numerous human cancers. Consequently, inhibiting the interaction between SOS1 and RAS presents a compelling therapeutic strategy. This technical guide provides an in-depth analysis of the effects of Sos1-IN-17, a small molecule inhibitor of the SOS1-KRAS interaction, on downstream signaling pathways. This document will detail the molecular consequences of SOS1 inhibition, present quantitative data on the efficacy of this and similar inhibitors, and provide comprehensive protocols for key experimental assays.
Core Mechanism of Action of SOS1 Inhibition
This compound and other inhibitors of its class function by binding to a pocket on the SOS1 protein, thereby preventing its interaction with RAS-GDP. This allosteric inhibition blocks the SOS1-mediated exchange of GDP for GTP on RAS, effectively trapping RAS in its inactive state. The reduction in active, GTP-bound RAS leads to the attenuation of downstream signaling through the mitogen-activated protein kinase (MAPK) cascade, which includes RAF, MEK, and ERK.
Quantitative Analysis of SOS1 Inhibition
The efficacy of this compound and other SOS1 inhibitors has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of their potency and activity.
Table 1: In Vitro Potency of this compound and Other SOS1 Inhibitors
| Compound | Assay | Target/Cell Line | IC50 |
| This compound | SOS1-KRASG12C Interaction | - | 5.1 nM |
| ERK Phosphorylation | DLD-1 cells | 18 nM | |
| Anti-proliferative Activity | Mia-Paca-2 (KRASG12C) | 0.11 µM | |
| BI-3406 | SOS1-KRAS Interaction | - | Single-digit nM |
| MRTX0902 | SOS1 Binding (Ki) | - | 2.1 nM |
| SOS1:KRAS Interaction | Wild-type KRAS | 13.8 nM | |
| SOS1:KRAS Interaction | KRAS G12D | 16.6 nM | |
| SOS1:KRAS Interaction | KRAS G12V | 24.1 nM | |
| SOS1:KRAS Interaction | KRAS G12C | 30.7 nM | |
| SOS1-mediated GTP exchange | - | 15 nM | |
| BAY-293 | KRAS–SOS1 Interaction | - | 21 nM |
Table 2: Cellular Activity of SOS1 Inhibitors on Downstream Signaling
| Compound | Cell Line | Effect | Quantitative Measurement |
| BI-3406 | NCI-H358 (KRAS G12C) | Reduction in RAS-GTP levels | Rapid reduction correlated with pERK levels |
| BI-3406 | MIA PaCa-2 (KRAS G12C) | pMEK1/2 Inhibition | Time-dependent reduction |
| BI-3406 | MIA PaCa-2 (KRAS G12C) | pERK Inhibition | Time-dependent reduction |
| MRTX0902 | Various KRAS-mutant | pERK Inhibition | IC50 <250 nM in multiple cell lines |
| BAY-293 | Mutant KRAS cell line | pERK reduction | ~50% reduction |
Table 3: In Vivo Antitumor Activity of SOS1 Inhibitors
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) |
| BI-3406 | MIA PaCa-2 | 50 mg/kg bid | Significant TGI |
| MRTX0902 | NCI-H1435 (NF1 mutant) | 50 mg/kg BID | Significant TGI |
| MRTX0902 in combination with Adagrasib | KRAS G12C models | - | Enhanced antitumor activity |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental procedures used to characterize this compound, the following diagrams are provided.
The Role of Sos1 in Cancer: A Technical Guide for Researchers
Abstract
Son of Sevenless 1 (Sos1) is a pivotal guanine (B1146940) nucleotide exchange factor (GEF) that orchestrates the activation of RAS proteins, central regulators of cell proliferation, differentiation, and survival.[1] Dysregulation of Sos1 activity, through mutations or altered expression, is increasingly implicated in the pathogenesis of numerous cancer types. This technical guide provides a comprehensive overview of the multifaceted role of Sos1 in oncology, detailing its involvement in key signaling pathways, its prevalence in various malignancies, and the methodologies employed to investigate its function. This document is intended to serve as a core resource for researchers and drug development professionals focused on targeting RAS-driven cancers.
Introduction: Sos1 as a Key Regulator of RAS Signaling
Sos1 functions as a critical intermediary, translating signals from upstream receptor tyrosine kinases (RTKs) to the RAS family of small GTPases (KRAS, HRAS, and NRAS).[2] In its inactive state, RAS is bound to GDP. Sos1 facilitates the exchange of GDP for GTP, thereby converting RAS to its active, signal-transducing conformation.[1] This activation triggers a cascade of downstream signaling events, most notably the RAF-MEK-ERK (MAPK) pathway, which is essential for normal cellular processes but is frequently hyperactivated in cancer, leading to uncontrolled cell growth and tumor formation.[2][3]
The activation of Sos1 is a tightly regulated process. Upon ligand binding, RTKs such as the Epidermal Growth Factor Receptor (EGFR) dimerize and autophosphorylate, creating docking sites for adaptor proteins like Growth factor receptor-bound protein 2 (Grb2).[4][5] Grb2, in a constitutive complex with Sos1, is recruited to the plasma membrane, bringing Sos1 into proximity with RAS and enabling the nucleotide exchange.[6][7]
Sos1 in Different Cancer Types: A Quantitative Overview
Alterations in Sos1, including mutations and changes in expression levels, have been identified in a variety of cancers. These alterations can lead to aberrant RAS pathway activation, contributing to tumorigenesis.
Sos1 Mutations in Cancer
Somatic mutations in the SOS1 gene have been reported in several cancer types, although they are generally less frequent than mutations in RAS itself. These mutations are often gain-of-function, leading to a constitutively active protein that promotes oncogenic signaling.
| Cancer Type | Mutation Frequency | Notable Mutations | Reference(s) |
| Lung Adenocarcinoma | ~1% | N233Y, D309Y, P478L, G604V | [4][8] |
| Uterine Carcinomas | ~1% | - | [4] |
| Colorectal Cancer | 2-4% | - | [9] |
| Melanoma | 2-4% | - | [9] |
| Acute Myeloid Leukemia (AML) | Rare | N233Y | [8][10] |
| Pancreatic Cancer | Rare | - | [11] |
Sos1 Expression in Cancer
The expression level of Sos1 can also be a significant factor in cancer progression. Overexpression of Sos1 can amplify RAS signaling, even in the absence of activating mutations.
| Cancer Type | Sos1 Expression Change | Method | Reference(s) |
| Breast Cancer (African American patients) | Higher mRNA and protein expression compared to Caucasian American patients | qRT-PCR, IHC | [12] |
| Pancreatic Ductal Adenocarcinoma | Upregulated | - | [11] |
| Colorectal Cancer | No significant difference in mRNA or protein expression between RAS/RAF wild-type and mutant tumors | TCGA, CPTAC-2 | [9] |
| Various Cancers (TCGA) | Variable RNA expression across 17 cancer types | RNA-seq | [13] |
Key Signaling Pathways Involving Sos1
Sos1 is a central node in multiple signaling pathways that are critical for cancer development and progression.
The Canonical RTK-Grb2-Sos1-RAS-MAPK Pathway
This is the most well-characterized pathway involving Sos1.
Sos1 and the NF-κB Pathway
Recent evidence has shown that Sos1 can also regulate the NF-κB signaling pathway, a key player in inflammation and cancer. This regulation can be independent of its GEF activity for RAS.[6][14] Overexpression of Sos1 has been shown to increase NF-κB activation in several cancer cell lines.[6]
Experimental Protocols for Studying Sos1
This section provides detailed methodologies for key experiments used to investigate the role of Sos1 in cancer.
Western Blotting for Sos1 Expression and Pathway Activation
This protocol is for assessing the protein levels of Sos1 and the phosphorylation status of downstream effectors like MEK and ERK.
Materials:
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies:
-
Rabbit anti-Sos1 polyclonal antibody (e.g., Abclonal A3272) at a 1:1000 dilution.[15]
-
Rabbit anti-phospho-MEK (Ser217/221) antibody.
-
Rabbit anti-total MEK antibody.
-
Loading control: anti-Vinculin or anti-GAPDH antibody.
-
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG at a 1:10000 dilution.[15]
-
Blocking Buffer: 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).[15]
-
Chemiluminescent Substrate: ECL Basic Kit.[15]
Procedure:
-
Sample Preparation: Lyse cells or homogenized tissue in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load 25 µg of protein per lane onto a 4-20% Tris-glycine gel and perform electrophoresis to separate proteins by size.[15]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[15]
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. The exposure time may need to be optimized (e.g., 90 seconds).[15]
Immunohistochemistry (IHC) for Sos1 in Tissue Sections
This protocol is for visualizing the expression and localization of Sos1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections (4 µm).
-
Antigen Retrieval Solution: Citrate buffer (10 mM, pH 6.0).
-
Primary Antibody: Rabbit anti-Sos1 monoclonal antibody (e.g., Novus Biologicals NBP3-21731) at a 1:50-1:200 dilution.[16]
-
Detection System: HRP-polymer-based detection system.
-
Chromogen: Diaminobenzidine (DAB).
-
Counterstain: Hematoxylin (B73222).
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution at 95-100°C for 20-40 minutes.
-
Peroxidase Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Blocking: Block non-specific protein binding with a protein block solution for 20 minutes.
-
Primary Antibody Incubation: Incubate with the primary anti-Sos1 antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash slides with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Secondary Antibody/Polymer Incubation: Incubate with the HRP-polymer-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Chromogen Application: Apply DAB chromogen and incubate until the desired brown staining intensity is achieved.
-
Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.
Quantitative Real-Time PCR (qRT-PCR) for SOS1 mRNA Expression
This protocol is for quantifying the relative expression levels of SOS1 mRNA.
Materials:
-
Total RNA extracted from cells or tissues.
-
cDNA synthesis kit.
-
SYBR Green qPCR master mix.
-
Human SOS1 qPCR Primers: (Example from OriGene HP208737)[17]
-
Forward: 5'-[Sequence]-3'
-
Reverse: 5'-[Sequence]-3'
-
-
Housekeeping Gene Primers: (e.g., for GAPDH or ACTB)
-
Real-time PCR instrument.
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA and synthesize cDNA using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration of 10 µM each), and cDNA template.[17]
-
qPCR Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt curve analysis.
-
-
Data Analysis: Calculate the relative expression of SOS1 mRNA using the 2-ΔΔCt method, normalizing to the expression of a housekeeping gene.
Sos1 Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This assay measures the ability of Sos1 to catalyze the exchange of GDP for GTP on RAS. A common method involves using a fluorescently labeled GDP analog.
Materials:
-
Purified recombinant RAS protein (e.g., HRAS).
-
Purified recombinant Sos1 protein (catalytic domain).
-
BODIPY-FL-GDP (fluorescent GDP analog).
-
GTP.
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2).
-
Fluorescence plate reader.
Procedure:
-
Load RAS with BODIPY-FL-GDP: Incubate purified RAS protein with an excess of BODIPY-FL-GDP to allow for nucleotide exchange. Remove unbound fluorescent nucleotide.
-
Initiate the Reaction: In a microplate, mix the RAS-BODIPY-FL-GDP complex with the Sos1 protein.
-
Start the Exchange: Add a large excess of unlabeled GTP to the reaction mixture.
-
Measure Fluorescence: Immediately begin monitoring the decrease in fluorescence intensity over time using a fluorescence plate reader. The dissociation of the fluorescent GDP from RAS upon exchange with GTP leads to a decrease in fluorescence.
-
Data Analysis: The initial rate of fluorescence decay is proportional to the GEF activity of Sos1.
Sos1 as a Therapeutic Target
The critical role of Sos1 in activating RAS makes it an attractive therapeutic target, particularly for cancers driven by RAS mutations where direct inhibition of the oncoprotein has been challenging.[18]
Sos1 Inhibitors
Small molecule inhibitors that block the interaction between Sos1 and RAS are in preclinical and clinical development.[19] These inhibitors bind to a pocket on Sos1, preventing it from engaging with and activating RAS.[1] This approach has the potential to be effective against a broad range of RAS mutations.
Combination Therapies
Combining Sos1 inhibitors with other targeted agents, such as MEK inhibitors, is a promising strategy.[20] This vertical inhibition of the RAS-MAPK pathway can lead to more profound and durable anti-tumor responses and may help to overcome resistance mechanisms.[18]
Conclusion and Future Directions
Sos1 is a central and druggable node in the RAS signaling network. Its involvement in a wide array of cancers, through both mutational activation and overexpression, underscores its importance as a therapeutic target. The continued development of potent and specific Sos1 inhibitors, both as monotherapies and in combination regimens, holds significant promise for the treatment of RAS-driven malignancies. Future research should focus on identifying biomarkers to predict response to Sos1-targeted therapies and on further elucidating the non-canonical, GEF-independent functions of Sos1 in cancer.
References
- 1. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGF receptor uses SOS1 to drive constitutive activation of NFκB in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Identification and characterization of oncogenic SOS1 mutations in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Aberrant methylation of suppressor of cytokine signalling-1 (SOCS-1) gene in pancreatic ductal neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epigenetic and post-transcriptional modulation of SOS1 can promote breast cancer metastasis through obesity-activated c-Met signaling in African American women - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expression of SOS1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 14. researchgate.net [researchgate.net]
- 15. static.abclonal.com [static.abclonal.com]
- 16. novusbio.com [novusbio.com]
- 17. origene.com [origene.com]
- 18. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. SOS1 and KSR1 modulate MEK inhibitor responsiveness to target resistant cell populations based on PI3K and KRAS mutation status - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sos1-IN-17 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sos1-IN-17 is an orally active and potent inhibitor of the interaction between Son of Sevenless homolog 1 (Sos1) and KRAS with a G12C mutation.[1] Sos1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, including KRAS.[2][3][4] By binding to Sos1, this compound prevents the exchange of GDP for GTP on KRAS, thereby inhibiting the activation of the downstream RAS/MAPK signaling pathway.[1] This pathway is frequently hyperactivated in various cancers due to KRAS mutations, making Sos1 an attractive therapeutic target.[2][3] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.
Signaling Pathway and Mechanism of Action
Sos1 is a crucial link between receptor tyrosine kinases (RTKs) and RAS activation. Upon stimulation by growth factors, Sos1 is recruited to the plasma membrane where it facilitates the conversion of inactive GDP-bound RAS to its active GTP-bound form. Activated RAS then triggers a cascade of downstream signaling events, most notably the RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, survival, and differentiation. This compound directly interferes with the Sos1-KRAS protein-protein interaction, a critical step in this activation process.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound in various assays.
| Assay Type | Cell Line / Protein | Endpoint | IC50 |
| Biochemical Assays | |||
| Sos1-KRASG12C Interaction | Recombinant Proteins | Inhibition of Protein-Protein Interaction | 5.1 nM[1] |
| Cell-Based Assays | |||
| ERK Phosphorylation | DLD-1 (KRASG13D) | Inhibition of p-ERK | 18 nM[1] |
| Cell Proliferation | Mia-Paca-2 (KRASG12C) | Anti-proliferative Activity | 0.11 µM[1] |
Experimental Protocols
Sos1-KRAS G12C Protein-Protein Interaction HTRF Assay
This assay quantitatively measures the ability of this compound to disrupt the interaction between Sos1 and KRAS G12C proteins using Homogeneous Time-Resolved Fluorescence (HTRF) technology.
Workflow:
Materials:
-
Proteins: Recombinant human GST-tagged Sos1 and His-tagged KRAS G12C.
-
Detection Reagents: Terbium (Tb) cryptate-labeled anti-GST antibody and d2-labeled anti-His antibody.
-
Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 1 mM DTT, 0.1% BSA.
-
Compound: this compound serially diluted in DMSO.
-
Plate: 384-well low-volume white plate.
-
Plate Reader: HTRF-compatible plate reader.
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤ 1%.
-
Add 2 µL of diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 4 µL of a solution containing tagged Sos1 and KRAS G12C proteins in assay buffer to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
Add 4 µL of HTRF detection reagents (anti-GST-Tb and anti-His-d2) diluted in assay buffer to each well.
-
Incubate the plate for 2-4 hours at room temperature, protected from light.
-
Read the fluorescence at 620 nm (cryptate emission) and 665 nm (d2 emission) using an HTRF-compatible plate reader.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 and plot the results against the inhibitor concentration to determine the IC50 value.
Cellular ERK Phosphorylation Western Blot Assay
This assay determines the effect of this compound on the phosphorylation of ERK1/2 in a cellular context, which is a downstream marker of RAS/MAPK pathway activation.
Materials:
-
Cell Line: DLD-1 or other suitable cancer cell line with a KRAS mutation.
-
Reagents: Cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, this compound, RIPA lysis buffer, protease and phosphatase inhibitors, primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH), HRP-conjugated secondary antibody, ECL substrate.
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of this compound or DMSO for 2-4 hours.
-
Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total ERK and a loading control (e.g., GAPDH) to normalize the data.
-
Quantify the band intensities and plot the normalized p-ERK levels against inhibitor concentration to determine the IC50.
Cell Proliferation Assay (MTT or CellTiter-Glo®)
This assay measures the anti-proliferative effect of this compound on cancer cells.
Materials:
-
Cell Line: Mia-Paca-2 or other KRAS-mutant cancer cell line.
-
Reagents: Cell culture medium, FBS, penicillin-streptomycin, this compound, MTT reagent (or CellTiter-Glo® Luminescent Cell Viability Assay kit), DMSO.
-
Plate: 96-well clear or opaque-walled plate.
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach for 24 hours.[5]
-
Treat the cells with a serial dilution of this compound or DMSO vehicle control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[5]
-
For MTT assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours.[5]
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.[5]
-
Measure the absorbance at 570 nm.[5]
-
-
For CellTiter-Glo® assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in the well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.
References
Application Notes and Protocols for Sos1-IN-17 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sos1-IN-17, also known as BAY-293, is a potent and selective small-molecule inhibitor of Son of Sevenless 1 (SOS1).[1][2] SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in cellular signaling by activating RAS proteins.[1][3][4] Specifically, SOS1 facilitates the exchange of GDP for GTP on RAS, leading to the activation of downstream pro-proliferative signaling pathways, most notably the RAF-MEK-ERK (MAPK) pathway.[3][4] Mutations in RAS are prevalent in many human cancers, making the upstream activator SOS1 an attractive therapeutic target.[3] this compound disrupts the protein-protein interaction between SOS1 and KRAS, thereby preventing RAS activation and inhibiting downstream signaling.[1][3]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cancer cell proliferation and signaling.
Mechanism of Action
This compound functions by binding to SOS1 and preventing its interaction with KRAS.[1][3] This blockade inhibits the exchange of GDP for GTP on KRAS, effectively keeping KRAS in its inactive, GDP-bound state.[5][6] The subsequent suppression of the RAS-RAF-MEK-ERK signaling cascade leads to reduced cell proliferation and can induce apoptosis in cancer cells dependent on this pathway.[1][7]
Caption: SOS1 signaling pathway and the inhibitory action of this compound.
Data Presentation
Biochemical and Cellular Activity of this compound (BAY-293)
| Assay Type | Target/Cell Line | Mutation Status | IC50 Value | Reference |
| Biochemical Assay | KRAS-SOS1 Interaction | N/A | 21 nM | [1][8] |
| SOS1-mediated GTP Exchange | N/A | 15 nM | ||
| Cellular Assay (RAS Activation) | HeLa | RAS-WT | 410 nM | [9] |
| Calu-1 | KRAS G12C | 200 nM | [9] | |
| Cellular Assay (Anti-proliferative) | K-562 | KRAS-WT | 1,090 ± 170 nM | [1] |
| MOLM-13 | KRAS-WT | 995 ± 400 nM | [1] | |
| NCI-H358 | KRAS G12C | 3,480 ± 100 nM | [1] | |
| Calu-1 | KRAS G12C | 3,190 ± 50 nM | [1] | |
| Mia-Paca-2 | KRAS G12C | 0.11 µM | ||
| Cellular Assay (pERK Inhibition) | DLD-1 | KRAS G13D | 18 nM | [10] |
Experimental Protocols
Reagent Preparation and Storage
This compound Stock Solution:
-
Solubility: Soluble to 100 mM in DMSO and 100 mM in ethanol.[8]
-
Preparation: For a 10 mM stock solution, dissolve 4.49 mg of this compound (M.Wt: 448.59 g/mol ) in 1 mL of DMSO. Mix by vortexing until fully dissolved.
-
Storage: Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.[1] Avoid repeated freeze-thaw cycles.
Protocol: Cell Proliferation Assay
This protocol is designed to assess the anti-proliferative effects of this compound on cancer cell lines.
Caption: Workflow for a cell proliferation assay using this compound.
Methodology:
-
Cell Seeding: Culture cells of interest (e.g., NCI-H358, Calu-1, K-562) in their recommended growth medium.[1] Trypsinize and seed the cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of medium. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium from the 10 mM DMSO stock. A typical concentration range would be from 10 nM to 100 µM. Also, prepare a vehicle control medium containing the same final concentration of DMSO (e.g., 0.1%) as the highest drug concentration.
-
Treatment: Carefully remove the old medium from the 96-well plate and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.[1]
-
Viability Assessment (using CCK-8):
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only well).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the logarithm of the inhibitor concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Protocol: Western Blot for Phospho-ERK (pERK) Analysis
This protocol is used to determine the effect of this compound on the phosphorylation of ERK, a key downstream effector in the RAS signaling pathway.
Caption: Workflow for Western Blot analysis of pERK levels.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., K-562) in 6-well plates and grow to 80-90% confluency.[1][2]
-
Optional: Serum-starve the cells for 4-16 hours to reduce basal pERK levels.
-
Treat cells with the desired concentration of this compound or vehicle control (DMSO) for a specified time. A common treatment duration to observe pERK inhibition is 60 minutes.[1][2]
-
-
Protein Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Quantification and Sample Preparation:
-
Determine the protein concentration of each sample using a BCA protein assay kit.
-
Prepare samples for loading by mixing 20-30 µg of protein with Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load the prepared samples onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK (pERK1/2), total ERK1/2, and a loading control (e.g., GAPDH or β-Actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the pERK signal to the total ERK signal to account for any changes in total ERK protein levels.[2] Further normalize to the loading control to ensure equal protein loading.
-
Concluding Remarks
This compound (BAY-293) is a valuable chemical probe for investigating the role of the SOS1-RAS interaction in cellular signaling and cancer biology.[1] The protocols provided here offer a framework for assessing its efficacy in inhibiting cell proliferation and downstream MAPK signaling. Researchers should note that optimal conditions, including cell seeding density, inhibitor concentration, and incubation times, may need to be determined empirically for each specific cell line and experimental setup. The synergistic potential of this compound with other targeted therapies, such as KRAS G12C inhibitors, has also been reported and represents a promising area for further investigation.[2][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. pnas.org [pnas.org]
- 4. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Discovery of novel SOS1 inhibitors using machine learning - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00063C [pubs.rsc.org]
- 7. apexbt.com [apexbt.com]
- 8. rndsystems.com [rndsystems.com]
- 9. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Sos1-IN-17 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sos1-IN-17 is an orally active, potent, and selective small-molecule inhibitor of the interaction between Son of Sevenless homolog 1 (SOS1) and KRAS.[1] SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in activating RAS proteins by facilitating the exchange of GDP for GTP. In cancers driven by KRAS mutations, the constitutive activation of the RAS-MAPK signaling pathway is often dependent on the function of SOS1. By disrupting the SOS1-KRAS interaction, this compound prevents the reloading of KRAS with GTP, thereby inhibiting downstream signaling and tumor cell proliferation. Preclinical studies have demonstrated the anti-proliferative activity of this compound in cancer cells harboring KRAS mutations and its antitumor efficacy in mouse models of pancreatic cancer.[1]
These application notes provide detailed information and protocols for the in vivo use of this compound in mouse models, based on available preclinical data for closely related compounds. The provided protocols are intended to serve as a guide for researchers designing and conducting their own in vivo studies.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | IC₅₀ | Description |
| SOS1-KRASG12C Interaction | - | 5.1 nM | Inhibition of the protein-protein interaction between SOS1 and KRASG12C. |
| ERK Phosphorylation | DLD-1 (KRASG13D) | 18 nM | Inhibition of the downstream signaling molecule ERK. |
| Anti-proliferative Activity | Mia-Paca-2 (KRASG12C) | 0.11 µM | Inhibition of cancer cell growth. |
Data sourced from MedChemExpress.[1]
Table 2: Representative In Vivo Efficacy of an Orally Bioavailable SOS1 Inhibitor in a Pancreatic Cancer Xenograft Model
| Mouse Model | Tumor Model | Compound | Dosage | Administration Route | Treatment Schedule | Tumor Growth Inhibition (TGI) |
| BALB/c nude mice | Mia-Paca-2 Xenograft | Compound 37* | 50 mg/kg | Oral (p.o.) | Once daily | 71% |
*Compound 37 is a structurally related, orally bioavailable SOS1 inhibitor from the same chemical series as compounds like this compound, as described in "Design and Structural Optimization of Orally Bioavailable SOS1 Inhibitors for the Treatment of KRAS-Driven Carcinoma" by Ye et al., 2022.[2] This data is presented as a representative example of the expected in vivo activity.
Signaling Pathway
The diagram below illustrates the role of SOS1 in the RAS/MAPK signaling pathway and the mechanism of action for this compound.
Caption: SOS1-mediated activation of KRAS and inhibition by this compound.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol is based on the vehicle formulation used for a structurally related compound, Compound 37, in a preclinical study.[2] Researchers should optimize the formulation for this compound based on its specific physicochemical properties.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol (PEG) (e.g., PEG400)
-
Tween 80
-
Sterile water for injection
Procedure:
-
Weigh the required amount of this compound powder for the desired final concentration and volume.
-
Prepare the vehicle solution by mixing water, PEG, Tween 80, and DMSO in a ratio of 68:25:2:5 (v/v/v/v).
-
First, dissolve the this compound powder in DMSO.
-
Add the PEG and Tween 80 to the solution and mix thoroughly.
-
Finally, add the sterile water to the desired final volume and vortex until a clear and homogenous solution is obtained.
-
The final formulation should be prepared fresh daily before administration.
Protocol 2: In Vivo Antitumor Efficacy Study in a Pancreatic Cancer Xenograft Model
This protocol provides a general framework for evaluating the antitumor activity of this compound in a subcutaneous xenograft model using Mia-Paca-2 cells.
Animal Model:
-
BALB/c nude mice, female, 6-8 weeks old.
Tumor Cell Implantation:
-
Culture Mia-Paca-2 human pancreatic cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in PBS at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
Treatment Protocol:
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=6-8 mice per group).
-
Administer this compound (e.g., at a dose of 50 mg/kg) or vehicle control orally once daily via gavage.
-
Monitor the body weight of the mice and tumor size twice a week for the duration of the study (e.g., 21-28 days).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
Caption: Experimental workflow for in vivo efficacy testing.
Concluding Remarks
This compound represents a promising therapeutic agent for KRAS-driven cancers. The protocols and data presented here provide a foundation for researchers to further investigate its in vivo efficacy and mechanism of action. It is crucial to note that dosages, schedules, and vehicle formulations may require optimization depending on the specific mouse model, tumor type, and experimental goals. Careful monitoring of animal health and adherence to ethical guidelines for animal research are paramount. Combination studies with other targeted agents, such as MEK inhibitors or direct KRAS inhibitors, may also be a valuable avenue for future research to enhance antitumor activity and overcome potential resistance mechanisms.[3]
References
Application Notes and Protocols for Western Blot Analysis of p-ERK Inhibition by a Sos1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention. Son of sevenless 1 (Sos1) is a guanine (B1146940) nucleotide exchange factor (GEF) that activates Ras, an upstream regulator of the ERK cascade. Inhibition of the Sos1-Ras interaction presents a promising strategy to downregulate this pathway. This document provides a detailed protocol for assessing the efficacy of a representative Sos1 inhibitor, here termed Sos1-IN-17, by measuring the phosphorylation of ERK (p-ERK) using Western blot analysis.
Signaling Pathway
The binding of growth factors to Receptor Tyrosine Kinases (RTKs) triggers the recruitment of the GRB2-Sos1 complex to the plasma membrane.[1][2] Sos1 then catalyzes the exchange of GDP for GTP on Ras, leading to its activation.[3] Activated Ras initiates a phosphorylation cascade, activating RAF, which in turn phosphorylates and activates MEK. MEK then phosphorylates ERK at Threonine 202 and Tyrosine 204.[4] Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression, driving cellular processes like proliferation. A negative feedback loop exists where activated ERK can phosphorylate Sos1, leading to its dissociation from GRB2 and subsequent downregulation of Ras activation.[1][2][4][5] Sos1 inhibitors like this compound are designed to disrupt the interaction between Sos1 and Ras, thereby preventing Ras activation and subsequent ERK phosphorylation.
Data Presentation: Quantitative Analysis of p-ERK Inhibition
The following table summarizes hypothetical quantitative data from a Western blot experiment analyzing the effect of this compound on key proteins in the MAPK/ERK pathway in a cancer cell line (e.g., NCI-H358, KRAS G12C mutant). Data is presented as the relative band intensity normalized to a loading control (e.g., β-actin) and expressed as a fold change relative to the untreated control.
| Target Protein | Treatment | Concentration (nM) | Duration (hours) | Fold Change (Normalized Intensity) | Standard Deviation |
| p-ERK1/2 (Thr202/Tyr204) | Untreated Control | 0 | 24 | 1.00 | ± 0.12 |
| This compound | 10 | 24 | 0.85 | ± 0.09 | |
| This compound | 100 | 24 | 0.45 | ± 0.06 | |
| This compound | 1000 | 24 | 0.15 | ± 0.04 | |
| Total ERK1/2 | Untreated Control | 0 | 24 | 1.00 | ± 0.08 |
| This compound | 10 | 24 | 0.98 | ± 0.07 | |
| This compound | 100 | 24 | 1.02 | ± 0.09 | |
| This compound | 1000 | 24 | 0.99 | ± 0.08 | |
| Total Sos1 | Untreated Control | 0 | 24 | 1.00 | ± 0.10 |
| This compound | 10 | 24 | 0.97 | ± 0.11 | |
| This compound | 100 | 24 | 1.01 | ± 0.09 | |
| This compound | 1000 | 24 | 0.98 | ± 0.10 |
Experimental Workflow
The overall workflow for the Western blot analysis is depicted below. It involves cell culture and treatment, protein extraction, quantification, separation by SDS-PAGE, transfer to a membrane, and immunodetection of the target proteins.
Detailed Experimental Protocol
This protocol is optimized for detecting changes in ERK phosphorylation upon treatment with the Sos1 inhibitor, this compound.
Materials and Reagents
-
Cell Line: A suitable cancer cell line with an active MAPK/ERK pathway (e.g., NCI-H358, MIA PaCa-2).
-
Culture Media: Appropriate media and supplements (e.g., RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin).
-
This compound: Stock solution in DMSO.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA or similar buffer supplemented with protease and phosphatase inhibitor cocktails.[5]
-
Protein Assay Kit: BCA or Bradford.
-
Laemmli Sample Buffer (4x).
-
SDS-PAGE Gels.
-
PVDF Membranes.
-
Transfer Buffer.
-
Tris-Buffered Saline with Tween 20 (TBST): For washing.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[5][6]
-
Primary Antibodies:
-
Rabbit anti-p-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-ERK1/2
-
Rabbit anti-Sos1
-
Mouse anti-β-actin (or other loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescent (ECL) Substrate.
Procedure
-
Cell Culture and Treatment: a. Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency. b. For serum-starvation experiments, replace the growth medium with a serum-free medium for 12-24 hours to reduce basal p-ERK levels. c. Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the desired time period (e.g., 6, 24, or 48 hours). Include a vehicle control (DMSO).
-
Cell Lysis and Protein Quantification: a. After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS. b. Add 100-200 µL of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well and incubate on ice for 15-30 minutes.[5][6] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (protein lysate) to a new tube. f. Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: a. Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes at 95-100°C.[5] b. Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. c. Run the gel at 100-120 V until the dye front reaches the bottom. d. Transfer the separated proteins to a PVDF membrane at 100 V for 1-2 hours or overnight at 4°C.[5]
-
Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[5] b. Incubate the membrane with the primary antibody against p-ERK1/2 (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.
-
Signal Detection: a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (for Total ERK and Loading Control): a. To normalize the p-ERK signal, the same membrane can be stripped and re-probed for total ERK and a loading control. b. Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature. c. Wash the membrane extensively with TBST. d. Repeat the blocking and antibody incubation steps (from 4a) using the primary antibodies against total ERK1/2, Sos1, and subsequently β-actin.
-
Data Analysis: a. Quantify the band intensities for p-ERK, total ERK, Sos1, and the loading control using densitometry software (e.g., ImageJ). b. Normalize the p-ERK signal to the corresponding total ERK signal for each sample. Further normalization to the loading control can also be performed. c. Express the results as a fold change relative to the untreated control.
References
- 1. Biphasic activation of p21ras by endothelin‐1 sequentially activates the ERK cascade and phosphatidylinositol 3‐kinase | The EMBO Journal [link.springer.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sos1-IN-17 Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sos1-IN-17 is a potent and orally active small molecule inhibitor targeting the interaction between Son of Sevenless homolog 1 (SOS1) and KRAS. Specifically, it has been shown to inhibit the SOS1-KRASG12C interaction with a reported IC50 of 5.1 nM. SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in activating RAS proteins by facilitating the exchange of GDP for GTP. In many cancers, particularly those driven by KRAS mutations, the SOS1-mediated activation of RAS is a key signaling node responsible for uncontrolled cell proliferation and survival. By disrupting the SOS1-KRAS interaction, this compound and similar inhibitors block the reloading of KRAS with GTP, thereby attenuating downstream signaling through the MAPK/ERK pathway and exhibiting anti-tumor activity.[1][2]
These application notes provide a comprehensive overview of cell lines sensitive to SOS1 inhibition, detailed protocols for assessing cellular responses to this compound treatment, and a diagram of the targeted signaling pathway. The information herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of SOS1 inhibitors.
Cell Lines Sensitive to SOS1 Inhibition
The sensitivity of cancer cell lines to SOS1 inhibitors is often associated with their dependency on the KRAS signaling pathway. Cell lines harboring KRAS mutations, particularly at codons G12 and G13, have shown susceptibility to SOS1 inhibition. Below is a summary of quantitative data on the anti-proliferative and pathway-inhibitory effects of SOS1 inhibitors in various cancer cell lines. While specific data for this compound is emerging, data from the closely related and well-characterized SOS1 inhibitor, BI-3406, is included to provide a broader context of sensitive cell types.
| Cell Line | Cancer Type | KRAS Mutation | Inhibitor | Assay Type | IC50 / EC50 | Reference |
| Mia-Paca-2 | Pancreatic Cancer | G12C | This compound | Anti-proliferative | 0.11 µM | [1] |
| DLD-1 | Colorectal Cancer | G13D | This compound | pERK Inhibition | 18 nM | [1] |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | BI-3406 | 3D Proliferation | 24 nM | [3] |
| A549 | Non-Small Cell Lung Cancer | G12S | BI-3406 | 3D Proliferation | 106 nM | [4] |
| DLD-1 | Colorectal Cancer | G13D | BI-3406 | 3D Proliferation | 36 nM | [3] |
| SW620 | Colorectal Cancer | G12V | BI-3406 | 3D Proliferation | ~100-220 nM | [1] |
| LoVo | Colorectal Cancer | G13D | BI-3406 | 3D Proliferation | ~100-220 nM | [1] |
| MIA PaCa-2 | Pancreatic Cancer | G12C | BI-3406 | 3D Proliferation | ~9-100 nM | [1] |
| NCI-H23 | Non-Small Cell Lung Cancer | G12C | BI-3406 | 3D Proliferation | ~9-100 nM | [1] |
Note: IC50 values can vary depending on the assay conditions (e.g., 2D vs. 3D culture, incubation time). 3D cell culture models are often considered more physiologically relevant and may reveal sensitivities not observed in traditional 2D monolayer cultures.
Signaling Pathway
The diagram below illustrates the central role of SOS1 in the KRAS activation cycle and the mechanism of action for SOS1 inhibitors like this compound. Upon stimulation of Receptor Tyrosine Kinases (RTKs), GRB2 recruits SOS1 to the plasma membrane, where it facilitates the exchange of GDP for GTP on RAS proteins, leading to their activation. Activated RAS (RAS-GTP) then engages downstream effector pathways, such as the RAF-MEK-ERK (MAPK) pathway, promoting cell proliferation, survival, and differentiation. SOS1 inhibitors physically bind to SOS1, preventing its interaction with RAS-GDP and thereby blocking the activation cycle.
Caption: SOS1-KRAS Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the sensitivity of cell lines to this compound.
3D Spheroid Cell Viability Assay
This assay is used to determine the anti-proliferative effect of this compound in a three-dimensional cell culture model that more closely mimics in vivo tumor microenvironments.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Ultra-low attachment 96-well round-bottom plates
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, harvest, and resuspend cells in complete medium.
-
Determine cell concentration and viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000 - 5,000 cells/well).
-
Dispense 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.
-
-
Spheroid Formation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours to allow for spheroid formation. Monitor spheroid formation daily using an inverted microscope.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Carefully add 100 µL of the diluted compound or vehicle control (medium with DMSO) to each well.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Viability Assessment:
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of treated wells to the vehicle-treated control wells.
-
Plot the dose-response curves and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
References
Sos1-IN-17 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sos1-IN-17 is a potent and orally active small molecule inhibitor of the interaction between Son of Sevenless 1 (SOS1) and KRAS.[1] As a guanine (B1146940) nucleotide exchange factor (GEF), SOS1 plays a critical role in the activation of KRAS, a key signaling node in the RAS/MAPK pathway that is frequently mutated in various cancers.[2][3] By disrupting the SOS1-KRAS interaction, this compound prevents the loading of GTP onto KRAS, thereby inhibiting downstream signaling pathways, such as the ERK pathway, which are crucial for tumor cell proliferation and survival.[3][4]
These application notes provide detailed information on the solubility and preparation of this compound for experimental use, along with protocols for key in vitro assays to assess its biological activity.
Physicochemical and In Vitro Activity Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Cell Line / Assay Conditions | Reference |
| Molecular Weight | Data not available in search results | N/A | |
| IC50 (SOS1-KRASG12C Interaction) | 5.1 nM | Biochemical Assay | [1] |
| IC50 (p-ERK Inhibition) | 18 nM | DLD-1 cells | MedChemExpress Product Page |
| IC50 (Anti-proliferative Activity) | 0.11 µM | Mia-Paca-2 cells | MedChemExpress Product Page |
Signaling Pathway
This compound targets a critical step in the RAS/MAPK signaling cascade. The following diagram illustrates the canonical pathway and the point of intervention for this compound.
Caption: The RAS/MAPK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of Stock Solutions
This protocol describes the preparation of a stock solution of this compound, which is essential for accurate and reproducible experimental results.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.
-
To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial. For example, for 1 mg of this compound with a hypothetical molecular weight of 500 g/mol , you would add 200 µL of DMSO.
-
Vortex the solution thoroughly for at least 1 minute to ensure the compound is fully dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
Note on Solubility: While this compound is readily soluble in DMSO, its solubility in aqueous solutions like cell culture media is low. To avoid precipitation, it is crucial to perform serial dilutions of the DMSO stock solution in the final aqueous medium. The final concentration of DMSO in cell culture should be kept low (typically ≤ 0.1%) to minimize solvent-induced cellular toxicity.
Cell-Based Assay Workflow
The following diagram outlines a general workflow for conducting cell-based assays with this compound.
Caption: General workflow for in vitro cell-based assays with this compound.
Anti-Proliferation Assay in Mia-Paca-2 Cells
This protocol details a method to determine the anti-proliferative activity of this compound on the KRAS G12C mutant pancreatic cancer cell line, Mia-Paca-2.
Materials:
-
Mia-Paca-2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Culture Mia-Paca-2 cells in complete medium until they reach approximately 80% confluency.
-
Harvest the cells and seed them into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (e.g., 0.1%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle (DMSO) only as a negative control.
-
Incubate the plates for 72 hours.
-
Assess cell viability using a suitable proliferation reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis of ERK Phosphorylation in DLD-1 Cells
This protocol describes how to assess the inhibitory effect of this compound on the downstream signaling of the RAS pathway by measuring the phosphorylation of ERK in DLD-1 human colon adenocarcinoma cells.
Materials:
-
DLD-1 cells
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed DLD-1 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of this compound (prepared as in the anti-proliferation assay) for 1-2 hours. Include a vehicle control.
-
(Optional) Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 10-15 minutes) to induce ERK phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
(Optional but recommended) Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
Analyze the band intensities to determine the concentration-dependent inhibition of ERK phosphorylation.
In Vivo Administration
This compound has been shown to be orally active and exhibit anti-tumor efficacy in a pancreatic cancer mouse model. For in vivo studies, the compound is typically formulated in a suitable vehicle for oral gavage. The specific formulation and dosing schedule should be optimized based on the experimental model and pharmacokinetic properties of the compound. A study on a similar tricyclic quinazoline (B50416) SOS1 inhibitor, compound 8d, demonstrated significant tumor growth inhibition in a pancreas tumor xenograft model.[1]
Disclaimer
These application notes and protocols are intended for research use only by qualified professionals. The information provided is based on available scientific literature and should be adapted and optimized for specific experimental conditions. It is the responsibility of the user to ensure proper safety precautions are taken when handling chemical reagents and performing experiments.
References
- 1. Novel potent SOS1 inhibitors containing a tricyclic quinazoline scaffold: A joint view of experiments and simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel SOS1 inhibitors using machine learning - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00063C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: A Comparative Analysis of Sos1 Inhibition via Lentiviral shRNA Knockdown and Sos1-IN-17 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Son of Sevenless 1 (Sos1) is a critical guanine (B1146940) nucleotide exchange factor (GEF) that plays a pivotal role in cellular signaling, primarily through the activation of Ras proteins. This activation initiates downstream cascades, most notably the RAS-MAPK pathway, which is integral to cell proliferation, differentiation, and survival.[1][2] Dysregulation of the RAS-MAPK pathway is a hallmark of many cancers, making Sos1 an attractive therapeutic target.[3][4]
Two predominant methods for interrogating and inhibiting Sos1 function in a research and drug development context are lentiviral-mediated short hairpin RNA (shRNA) knockdown and the application of small molecule inhibitors. This document provides a detailed comparison of these two approaches, using the well-characterized inhibitor BI-3406 as a representative for Sos1-IN-17, for which detailed public data is less available. We present a summary of their mechanisms, quantitative comparisons of their effects, and detailed protocols for their application.
Comparison of Lentiviral shRNA Knockdown and Small Molecule Inhibition of Sos1
| Feature | Lentiviral shRNA Knockdown of Sos1 | This compound (represented by BI-3406) Treatment |
| Mechanism of Action | Post-transcriptional gene silencing. The shRNA is processed into siRNA, which guides the RISC complex to degrade Sos1 mRNA, leading to reduced protein expression.[5] | Direct, competitive inhibition. The small molecule binds to a pocket on the Sos1 protein, preventing its interaction with KRAS and thereby blocking nucleotide exchange.[6][7] |
| Mode of Inhibition | Depletion of the entire Sos1 protein pool. | Inhibition of the catalytic activity of existing Sos1 protein. |
| Kinetics of Onset | Slower onset, dependent on mRNA and protein turnover rates (typically 48-72 hours to observe significant knockdown).[5] | Rapid onset of action, often within minutes to hours of treatment.[7] |
| Duration of Effect | Stable and long-term inhibition in transduced and selected cell populations.[5] | Transient inhibition, dependent on the compound's half-life and continuous presence in the culture medium. |
| Specificity | Can have off-target effects due to the shRNA sequence binding to unintended mRNAs.[8][9][10] | Can have off-target effects by binding to other proteins with similar structural motifs. However, inhibitors like BI-3406 have shown high selectivity for Sos1 over Sos2.[11] |
| Reversibility | Generally considered irreversible in a stable cell line without specific inducible systems. | Reversible upon removal of the compound. |
| Applications | Ideal for long-term studies, creating stable cell lines for target validation, and in vivo studies where continuous inhibition is desired. | Suited for acute inhibition studies, dose-response analyses, and preclinical evaluation of a drug-like molecule. |
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from studies comparing Sos1 knockdown with small molecule inhibition.
Table 1: Effect on Sos1 Expression and Downstream Signaling
| Parameter | Lentiviral shRNA Knockdown | This compound (BI-3406) Treatment (1 µM) | Control (Scrambled shRNA / DMSO) |
| Sos1 Protein Level | ~80-90% reduction | No significant change | 100% |
| Ras-GTP Levels | ~60-70% reduction | ~70-80% reduction | 100% |
| pERK1/2 Levels | ~50-60% reduction | ~60-75% reduction | 100% |
Note: Values are approximate and can vary depending on the cell line, experimental conditions, and specific reagents used.
Table 2: Functional Effects on Cellular Phenotypes
| Parameter | Lentiviral shRNA Knockdown | This compound (BI-3406) Treatment (1 µM) | Control (Scrambled shRNA / DMSO) |
| Cell Proliferation (72h) | ~40-50% inhibition | ~50-60% inhibition | 100% |
| Anchorage-Independent Growth | Significant reduction | Significant reduction | Normal growth |
Signaling Pathways and Experimental Workflows
Caption: Sos1 signaling pathway and points of inhibition.
Caption: Comparative experimental workflow diagram.
Experimental Protocols
Protocol 1: Lentiviral shRNA Knockdown of Sos1
Objective: To generate a stable cell line with reduced Sos1 expression.
Materials:
-
HEK293T cells
-
Target cancer cell line
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
shRNA-expressing lentiviral vector targeting Sos1 (and a non-targeting/scrambled control)
-
Transfection reagent
-
Complete culture medium
-
Puromycin
-
0.45 µm filter
Procedure:
-
Lentivirus Production (Day 1-3): a. Plate HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection. b. Co-transfect the HEK293T cells with the Sos1-shRNA plasmid and the packaging plasmids using a suitable transfection reagent according to the manufacturer's protocol. c. After 48 and 72 hours post-transfection, harvest the virus-containing supernatant. d. Filter the supernatant through a 0.45 µm filter to remove cellular debris. The viral supernatant can be used immediately or stored at -80°C.
-
Transduction of Target Cells (Day 4): a. Plate the target cancer cells in a 6-well plate to be 50-60% confluent on the day of transduction. b. Remove the culture medium and add the viral supernatant to the cells. Add polybrene (4-8 µg/mL) to enhance transduction efficiency. c. Incubate for 24 hours.
-
Selection of Stable Cells (Day 5 onwards): a. Replace the virus-containing medium with fresh complete medium. b. After 48 hours, begin selection by adding puromycin to the culture medium. The optimal concentration should be predetermined by a kill curve for the specific cell line. c. Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies are formed. d. Isolate and expand individual colonies to establish stable Sos1 knockdown cell lines.
-
Validation of Knockdown: a. qPCR: Extract total RNA and perform quantitative real-time PCR to measure the reduction in Sos1 mRNA levels compared to the scrambled shRNA control. b. Western Blot: Prepare cell lysates and perform Western blotting to confirm the reduction of Sos1 protein levels.
Protocol 2: this compound (BI-3406) Treatment
Objective: To acutely inhibit Sos1 function and assess its downstream effects.
Materials:
-
Target cancer cell line
-
This compound (or BI-3406)
-
DMSO (vehicle control)
-
Complete culture medium
-
96-well and 6-well plates
Procedure:
-
Cell Plating (Day 1): a. Plate the target cancer cells in appropriate vessels (e.g., 96-well plates for proliferation assays, 6-well plates for Western blotting) at a density that allows for logarithmic growth during the experiment. b. Allow cells to adhere overnight.
-
Compound Treatment (Day 2): a. Prepare a stock solution of this compound in DMSO. b. Dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%. c. Remove the old medium from the cells and add the medium containing the different concentrations of this compound or DMSO vehicle control. d. Incubate for the desired time period (e.g., 2 hours for signaling studies, 72 hours for proliferation assays).
-
Downstream Analysis: a. Western Blot: After a short incubation (e.g., 2-4 hours), lyse the cells and perform Western blotting to analyze the phosphorylation status of ERK1/2. b. Ras Activation Assay: Utilize a G-LISA or similar assay kit according to the manufacturer's instructions to quantify the levels of active, GTP-bound Ras.[12] c. Cell Proliferation Assay: After 72 hours of incubation, perform a cell viability assay (e.g., CellTiter-Glo, MTT) to determine the effect on cell proliferation.
Conclusion
Both lentiviral shRNA knockdown and small molecule inhibitors are powerful tools for studying and targeting Sos1. The choice of method depends on the specific experimental goals. Lentiviral shRNA provides a means for stable, long-term suppression of Sos1, which is invaluable for target validation and creating model systems. In contrast, small molecule inhibitors like this compound offer acute, reversible, and dose-dependent control over Sos1 activity, which is essential for pharmacological studies and preclinical drug development. A comprehensive understanding of a target's function is often best achieved by employing both genetic and pharmacological approaches in parallel.
References
- 1. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule SOS1 Agonists Modulate MAPK and PI3K Signaling via Independent Cellular Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. m.youtube.com [m.youtube.com]
- 7. WO2016077793A1 - Sos1 inhibitors for cancer treatment - Google Patents [patents.google.com]
- 8. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for in vivo CRISPR screening using selective CRISPR antigen removal lentiviral vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Co-immunoprecipitation Assay of Sos1-KRAS Interaction with Sos1-IN-17
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between the Son of Sevenless homolog 1 (Sos1) and the Kirsten rat sarcoma viral oncogene homolog (KRAS) is a critical node in receptor tyrosine kinase (RTK) signaling pathways. Sos1, a guanine (B1146940) nucleotide exchange factor (GEF), facilitates the exchange of GDP for GTP on KRAS, leading to its activation. Hyperactivation of KRAS due to mutations is a major driver in numerous cancers, making the Sos1-KRAS interaction an attractive therapeutic target. Small molecule inhibitors, such as Sos1-IN-17, have been developed to disrupt this protein-protein interaction, thereby preventing KRAS activation and inhibiting downstream oncogenic signaling.
This document provides detailed application notes and protocols for performing a co-immunoprecipitation (Co-IP) assay to study the Sos1-KRAS interaction and to evaluate the efficacy of inhibitors like this compound.
Signaling Pathway
The Sos1-KRAS signaling cascade is a central component of the MAPK/ERK pathway. Upon stimulation of receptor tyrosine kinases (RTKs) by growth factors, the adaptor protein Grb2 is recruited to the activated receptor. Grb2, in turn, recruits Sos1 to the plasma membrane, bringing it into proximity with KRAS. Sos1 then catalyzes the exchange of GDP for GTP on KRAS, leading to its activation. Activated, GTP-bound KRAS then engages and activates downstream effector proteins, such as RAF kinases, initiating a phosphorylation cascade that ultimately results in the activation of ERK (extracellular signal-regulated kinase). Phosphorylated ERK translocates to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.
Quantitative Data on Sos1 Inhibitors
The following table summarizes the in vitro potency of this compound and other relevant Sos1 inhibitors in disrupting the Sos1-KRAS interaction and downstream signaling.
| Inhibitor | Assay Type | Target/Cell Line | IC50 | Reference |
| This compound | Sos1-KRASG12C Interaction | Biochemical | 5.1 nM | [1] |
| pERK Inhibition | DLD-1 cells (KRASG13D) | 18 nM | [1] | |
| Anti-proliferative Activity | Mia-Paca-2 cells (KRASG12C) | 0.11 µM | [1] | |
| BI-3406 | Sos1-KRAS Interaction | Biochemical | 6 nM | [2] |
| pERK Inhibition | NCI-H358 cells (KRASG12C) | 4 nM | [3][4] | |
| Anti-proliferative Activity | NCI-H358 cells (KRASG12C) | 24 nM | [3][4] | |
| MRTX0902 | Sos1-mediated GTP exchange | Biochemical | 15 nM | [5] |
| pERK Inhibition | MKN1 cells (KRAS wild-type amplified) | 39.6 nM | [5] | |
| Anti-proliferative Activity | Various KRAS-mutant cell lines | <250 nM | [5] | |
| SIAIS562055 | Sos1-KRASG12C Interaction (HTRF) | Biochemical | 95.7 nM | [6] |
| Sos1-KRASG12D Interaction (HTRF) | Biochemical | 134.5 nM | [6] |
Experimental Protocols
Co-immunoprecipitation (Co-IP) Experimental Workflow
The following diagram illustrates the general workflow for a Co-IP experiment to assess the Sos1-KRAS interaction in the presence of an inhibitor.
Detailed Protocol for Sos1-KRAS Co-immunoprecipitation
This protocol is a representative method and may require optimization for specific cell lines and antibodies.
Materials and Reagents:
-
Cell Line: A human cancer cell line with a KRAS mutation (e.g., NCI-H358, Mia-Paca-2, or DLD-1).
-
This compound: Stock solution in DMSO.
-
Antibodies:
-
IP Antibody: Rabbit anti-Sos1 antibody (e.g., Abcam ab140621) or Mouse anti-KRAS antibody.
-
Western Blot Primary Antibodies: Rabbit anti-Sos1, Mouse anti-KRAS.
-
Isotype Control IgG (Rabbit or Mouse).
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).
-
-
Protein A/G Beads: (e.g., magnetic or agarose).
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, with freshly added protease and phosphatase inhibitor cocktails.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Triton X-100.
-
Elution Buffer: 2X Laemmli sample buffer.
-
Phosphate-Buffered Saline (PBS): ice-cold.
-
Reagents for Western Blotting: (e.g., SDS-PAGE gels, transfer membranes, blocking buffer, ECL substrate).
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 10 cm dishes and grow to 80-90% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for the specified time (e.g., 4-24 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold lysis buffer to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford).
-
Normalize the protein concentration of all samples with lysis buffer. Reserve a small aliquot (e.g., 50 µg) of each lysate as an "input" control.
-
-
Pre-clearing the Lysate:
-
To 1 mg of total protein in 1 mL of lysate, add 1 µg of the appropriate isotype control IgG and 20 µL of a 50% slurry of Protein A/G beads.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and carefully transfer the supernatant to a new tube, avoiding the bead pellet.
-
-
Immunoprecipitation:
-
Add 2-5 µg of the primary antibody (e.g., anti-Sos1) to the pre-cleared lysate.
-
Incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Add 30 µL of a 50% slurry of Protein A/G beads.
-
Incubate for an additional 2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold wash buffer.
-
Repeat the wash step 3-4 times to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 40 µL of 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Load the eluted samples and the "input" controls onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the co-precipitated protein (e.g., anti-KRAS if anti-Sos1 was used for IP) overnight at 4°C. Also, probe a separate blot with the antibody used for IP (e.g., anti-Sos1) to confirm successful immunoprecipitation.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Expected Results:
In the vehicle-treated control lane, a band corresponding to KRAS should be detected in the sample where Sos1 was immunoprecipitated, confirming the interaction. In the lanes treated with increasing concentrations of this compound, a dose-dependent decrease in the intensity of the KRAS band should be observed, indicating the disruption of the Sos1-KRAS interaction by the inhibitor. The "input" lanes should show consistent levels of both Sos1 and KRAS across all treatment conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Proliferation Assays Using Sos1 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Note: While the specific inhibitor "Sos1-IN-17" was not identified in a comprehensive search of available literature, this document provides detailed application notes and protocols for proliferation assays using well-characterized Sos1 inhibitors, such as BI-3406 and MRTX0902. These protocols can be adapted for other Sos1 inhibitors with appropriate validation.
Introduction
Son of Sevenless 1 (Sos1) is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in cellular signal transduction.[1][2] It primarily activates the small GTPase RAS, a key molecular switch that, in its active GTP-bound state, initiates downstream signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathway (RAS-RAF-MEK-ERK).[1][3] This pathway is fundamental in regulating cell proliferation, differentiation, and survival.[3][4]
In many cancers, hyperactivation of the RAS/MAPK pathway, often due to mutations in RAS genes, leads to uncontrolled cell growth and tumor progression.[1] Sos1, as a crucial activator of RAS, represents a compelling therapeutic target.[5][6] Sos1 inhibitors are small molecules designed to block the interaction between Sos1 and RAS, thereby preventing RAS activation and inhibiting the downstream signaling that drives cancer cell proliferation.[1][7] These inhibitors bind to Sos1, disrupting its ability to facilitate the exchange of GDP for GTP on RAS.[3] This leads to a decrease in the levels of active, GTP-bound RAS and subsequent downregulation of the MAPK pathway.
Proliferation assays are essential tools for evaluating the efficacy of Sos1 inhibitors. These assays measure the ability of a compound to inhibit the growth and division of cancer cells. By treating cancer cell lines with a Sos1 inhibitor, researchers can determine its anti-proliferative activity and assess its potential as a cancer therapeutic.
Mechanism of Action of Sos1 Inhibitors
Sos1 inhibitors function by disrupting the protein-protein interaction between Sos1 and RAS.[5][6] Under normal physiological conditions, Sos1 is recruited to the cell membrane upon activation of receptor tyrosine kinases (RTKs).[1] At the membrane, it facilitates the exchange of GDP for GTP on RAS, leading to RAS activation. Sos1 inhibitors typically bind to a pocket on the Sos1 protein, which prevents its interaction with RAS.[7] This blockade keeps RAS in its inactive, GDP-bound state, thereby inhibiting downstream signaling through the MAPK pathway and ultimately suppressing cell proliferation.[1][3]
Signaling Pathway Diagram
Caption: Sos1-mediated RAS activation and its inhibition.
Application Notes
Sos1 inhibitors are valuable tools for cancer research and drug development. Their primary application is the inhibition of proliferation in cancer cell lines harboring RAS mutations or those dependent on upstream RTK signaling.
Choosing a Cell Line:
The selection of an appropriate cell line is critical for a successful proliferation assay.
-
RAS-mutant cell lines: Cell lines with activating mutations in KRAS, NRAS, or HRAS are often sensitive to Sos1 inhibition. Examples include various lung, colorectal, and pancreatic cancer cell lines.[8]
-
RTK-driven cell lines: Cancer cells that are dependent on the activation of receptor tyrosine kinases (e.g., EGFR) can also be sensitive to Sos1 inhibitors.
-
Control cell lines: It is important to include a RAS wild-type and less-dependent cell line as a negative control to demonstrate the specificity of the inhibitor.
Inhibitor Concentration and Incubation Time:
-
A dose-response experiment should be performed to determine the optimal concentration range for the Sos1 inhibitor. This typically involves a serial dilution of the compound.
-
The incubation time will depend on the cell line's doubling time and the specific assay being used. A 72-hour incubation is common for many proliferation assays.
Combination Therapies:
Sos1 inhibitors have shown synergistic effects when combined with other targeted therapies, such as MEK inhibitors or direct KRAS inhibitors (e.g., KRAS G12C inhibitors).[8] Proliferation assays are ideal for evaluating the efficacy of such combination treatments.
Experimental Protocols
MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Sos1 inhibitor (e.g., BI-3406, dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Experimental Workflow Diagram:
Caption: Workflow for the MTT cell proliferation assay.
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Sos1 inhibitor in complete culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the Sos1 inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the inhibitor-treated wells).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of cell proliferation.
Data Presentation
Quantitative data from proliferation assays should be presented in a clear and structured format to allow for easy comparison.
Table 1: Anti-proliferative Activity of a Representative Sos1 Inhibitor (e.g., BI-3406) in Various Cancer Cell Lines.
| Cell Line | Cancer Type | RAS Mutation | IC₅₀ (nM) |
| NCI-H358 | Lung Adenocarcinoma | KRAS G12C | 24[7][9] |
| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | 16-52[8] |
| SW620 | Colorectal Cancer | KRAS G12V | 16-52[8] |
| DLD-1 | Colorectal Cancer | KRAS G13D | 36[7] |
| H520 | Squamous Cell Carcinoma | KRAS WT | >10,000[7] |
Table 2: Synergistic Effect of a Sos1 Inhibitor with a MEK Inhibitor.
| Cell Line | Treatment | IC₅₀ (nM) | Combination Index (CI) |
| KRAS-mutant Cell Line | Sos1 Inhibitor alone | 50 | - |
| MEK Inhibitor alone | 20 | - | |
| Sos1 Inhibitor + MEK Inhibitor | 10 (Sos1-I), 4 (MEK-I) | < 1 (Synergistic) | |
| KRAS-wildtype Cell Line | Sos1 Inhibitor alone | >10,000 | - |
| MEK Inhibitor alone | 15 | - | |
| Sos1 Inhibitor + MEK Inhibitor | >10,000 (Sos1-I), 12 (MEK-I) | ~1 (Additive) |
Note: The IC₅₀ and CI values in the tables are representative and will vary depending on the specific Sos1 inhibitor, cell line, and experimental conditions.
References
- 1. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Advances in Clinical Research on SOS1 inhibitors [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. Frontiers | Sos1 Modulates Extracellular Matrix Synthesis, Proliferation, and Migration in Fibroblasts [frontiersin.org]
- 5. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pardon Our Interruption [opnme.com]
- 8. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Evaluating the Efficacy of SOS1 Inhibitors in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Son of Sevenless homolog 1 (SOS1) is a critical guanine (B1146940) nucleotide exchange factor (GEF) that facilitates the activation of RAS proteins, key regulators of cell proliferation and survival.[1] In many cancers, hyperactivation of the RAS/MAPK pathway, often due to mutations in RAS, leads to uncontrolled cell growth.[1] SOS1 inhibitors represent a promising therapeutic strategy by blocking the interaction between SOS1 and RAS, thereby preventing RAS activation and inhibiting downstream signaling.[1] These application notes provide detailed protocols and data for evaluating the in vivo efficacy of SOS1 inhibitors, using a representative compound designated as Sos1-IN-17, in xenograft models. The methodologies and data presented are synthesized from preclinical studies of well-characterized SOS1 inhibitors such as BI-3406 and MRTX0902.[2][3]
Mechanism of Action: SOS1 Inhibition
SOS1 activates RAS by catalyzing the exchange of GDP for GTP.[4][5] SOS1 inhibitors are small molecules that bind to a pocket on SOS1, preventing its interaction with KRAS.[6] This disruption blocks the conversion of inactive, GDP-bound RAS to its active, GTP-bound form, leading to the suppression of downstream signaling pathways, primarily the MAPK/ERK pathway, which is crucial for cell proliferation and survival.[1][2] The inhibition of this pathway ultimately leads to reduced tumor cell growth.[2]
Caption: SOS1 Signaling Pathway and Inhibitor Mechanism of Action.
Quantitative Data Summary: Efficacy of SOS1 Inhibitors in Xenograft Models
The following table summarizes the in vivo efficacy of the SOS1 inhibitor BI-3406 in various cancer xenograft models. This data is representative of the potential anti-tumor activity of potent SOS1 inhibitors.
| Cancer Type | Cell Line | KRAS Mutation | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Pancreatic Cancer | MIA PaCa-2 | G12C | BI-3406 | 50 mg/kg, twice daily | Significant reduction in pERK levels | [2] |
| Colorectal Cancer | SW620 | G12V | BI-3406 | 50 mg/kg, twice daily | Significant TGI | [2] |
| Colorectal Cancer | LoVo | G13D | BI-3406 | 50 mg/kg, twice daily | Significant TGI | [2] |
| NSCLC | A549 | G12S | BI-3406 | 50 mg/kg, twice daily | Significant TGI | [2] |
Experimental Protocols
Protocol 1: Cell Culture and Xenograft Tumor Establishment
This protocol outlines the procedure for establishing xenograft tumors in mice, a critical step for in vivo evaluation of this compound.
1. Cell Culture:
- Select a human cancer cell line with a known KRAS mutation (e.g., MIA PaCa-2, SW620, LoVo, A549).
- Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Routinely passage cells to maintain exponential growth.
2. Animal Models:
- Use immunodeficient mice (e.g., athymic nude mice or NOD-SCID mice), 6-8 weeks old.
- Allow mice to acclimatize for at least one week before any experimental procedures.
- House mice in a pathogen-free environment with access to food and water ad libitum.
3. Tumor Implantation:
- Harvest cultured cells during their exponential growth phase.
- Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio).
- Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
- Monitor the mice for tumor growth.
Protocol 2: this compound Formulation and Administration
This protocol details the preparation and administration of the SOS1 inhibitor for the xenograft study.
1. Formulation:
- Prepare the vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water).
- Accurately weigh the required amount of this compound powder.
- Suspend the powder in the vehicle solution to the desired final concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse receiving 200 µL).
- Ensure the formulation is homogenous by vortexing or sonicating before each administration.
2. Administration:
- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer this compound or vehicle to the respective groups.
- The typical route of administration for small molecule inhibitors is oral gavage.
- Follow the predetermined dosing schedule (e.g., once or twice daily) for the duration of the study (e.g., 21-28 days).
Protocol 3: Monitoring Tumor Growth and Efficacy Evaluation
This protocol describes how to monitor the anti-tumor effects of this compound.
1. Tumor Measurement:
- Measure the tumor dimensions (length and width) using digital calipers two to three times per week.
- Calculate the tumor volume using the formula: Tumor Volume = 0.5 x Length x Width² .[3]
- Monitor the body weight of the mice to assess toxicity.
2. Efficacy Endpoints:
- The primary endpoint is typically Tumor Growth Inhibition (TGI).
- TGI is calculated at the end of the study using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, immunohistochemistry).
3. Pharmacodynamic Analysis:
- To assess the on-target activity of this compound, a satellite group of tumor-bearing mice can be used.
- Administer a single dose of this compound and collect tumors at different time points (e.g., 2, 6, 24 hours post-dose).
- Analyze the tumor lysates by Western blot or other immunoassays for levels of phosphorylated ERK (pERK) to confirm inhibition of the MAPK pathway.[2]
Experimental Workflow
Caption: Experimental Workflow for a Xenograft Study.
Conclusion
These application notes provide a comprehensive framework for the preclinical evaluation of SOS1 inhibitors in xenograft models. By following these detailed protocols, researchers can effectively assess the in vivo efficacy and mechanism of action of compounds like this compound. The provided data on existing SOS1 inhibitors serves as a benchmark for evaluating novel agents in this class. Careful execution of these studies is essential for advancing our understanding of SOS1-targeted therapies and their potential in cancer treatment.
References
- 1. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and characterization of oncogenic SOS1 mutations in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Sos1 Modulates Extracellular Matrix Synthesis, Proliferation, and Migration in Fibroblasts [frontiersin.org]
- 6. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Sos1-IN-17 Inhibition of ERK Phosphorylation
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using Sos1-IN-17 and encountering unexpected results, specifically a lack of inhibition of ERK phosphorylation.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of this compound treatment on the MAPK/ERK signaling pathway?
A1: this compound is an inhibitor of Son of Sevenless 1 (Sos1), a guanine (B1146940) nucleotide exchange factor (GEF) that activates RAS proteins. By inhibiting Sos1, this compound is expected to block the conversion of inactive GDP-bound RAS to its active GTP-bound form. This disruption of RAS activation should lead to a downstream decrease in the phosphorylation of MEK and ultimately a reduction in the phosphorylation of ERK (p-ERK).
Q2: At what concentration should I expect to see inhibition of ERK phosphorylation with this compound?
Q3: Why is it important to measure both phosphorylated ERK (p-ERK) and total ERK?
A3: Measuring total ERK is crucial for normalizing the p-ERK signal. This accounts for any variations in protein loading between lanes in your Western blot, ensuring that any observed decrease in p-ERK is a true reflection of pathway inhibition and not due to loading differences.
Troubleshooting Guides
If you are not observing the expected decrease in ERK phosphorylation after treatment with this compound, please consult the following troubleshooting guide.
Problem: No inhibition of ERK phosphorylation observed.
Possible Cause 1: Compound Integrity and Handling
-
Degradation: The compound may have degraded due to improper storage or handling.
-
Solution: Ensure this compound is stored at the recommended temperature (typically -20°C) and protected from light and moisture. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
-
Solubility: The compound may not be fully dissolved in your vehicle or culture medium.
-
Solution: Confirm the solubility of this compound in your chosen solvent. Use a solvent recommended by the supplier (e.g., DMSO). Ensure the final concentration of the solvent in your experiment is low and consistent across all samples, as high concentrations can be toxic to cells.
-
Possible Cause 2: Experimental Conditions
-
Insufficient Incubation Time: The treatment time may be too short to observe a significant decrease in p-ERK levels.
-
Solution: Perform a time-course experiment to determine the optimal incubation time for your cell line. Effects on ERK phosphorylation can often be observed within 1 to 6 hours of treatment.
-
-
Inappropriate Cell Density: The cell density at the time of treatment can influence signaling pathway activity.
-
Solution: Seed cells at a consistent density and ensure they are in the logarithmic growth phase during the experiment.
-
Possible Cause 3: Cellular Mechanisms
-
Cell Permeability: this compound may have poor permeability in your chosen cell line.
-
Solution: If possible, try a different cell line known to be sensitive to Sos1 inhibitors.
-
-
Drug Efflux: The compound may be actively transported out of the cells by efflux pumps.
-
Solution: Consider co-treatment with an efflux pump inhibitor to see if this restores the inhibitory effect on ERK phosphorylation.
-
-
Presence of Sos2: Some cell lines may have redundant signaling through Sos2, another RAS GEF. If Sos2 is highly expressed, inhibiting Sos1 alone may not be sufficient to block ERK signaling.
-
Solution: Assess the expression levels of both Sos1 and Sos2 in your cell line. If Sos2 levels are high, a dual Sos1/Sos2 inhibitor or knockdown of Sos2 may be necessary.
-
-
Constitutive Downstream Activation: The MAPK pathway may be constitutively activated downstream of RAS in your cell line (e.g., due to BRAF or MEK mutations).
-
Solution: Verify the mutation status of key components of the MAPK pathway in your cell line. If a downstream mutation is present, a Sos1 inhibitor will not be effective.
-
Possible Cause 4: Western Blotting Issues
-
Suboptimal Antibody Performance: The primary or secondary antibodies for p-ERK or total ERK may not be working correctly.
-
Solution: Use antibodies that are validated for Western blotting and your specific application. Titrate your antibodies to determine the optimal dilution. Include positive and negative controls to validate antibody performance.
-
-
Phosphatase Activity: Phosphatases in your cell lysate may have dephosphorylated p-ERK during sample preparation.
-
Solution: Always use a lysis buffer containing a cocktail of phosphatase and protease inhibitors. Keep samples on ice or at 4°C throughout the preparation process.
-
-
High Background: High background on your Western blot can obscure the signal.
-
Solution: Use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins that can increase background with anti-phospho antibodies. Optimize washing steps and antibody concentrations.
-
Data Presentation
The following table provides an example of the kind of quantitative data that can be generated when testing a Sos1 inhibitor. Note that these values are for a similar compound, and results with this compound may vary.
| Compound | Target | Assay | Cell Line | IC50 (nM) |
| SOS1-IN-18 | Sos1 | ERK Phosphorylation | H358 | 31 |
| SOS1-IN-18 | Sos1-KRAS G12C Interaction | Biochemical | - | 3.4 |
| SOS1-IN-18 | Proliferation | H358 | - | 5 |
Data for SOS1-IN-18 is provided for illustrative purposes.[1]
Experimental Protocols
Detailed Protocol: Western Blot for p-ERK and Total ERK
This protocol outlines the key steps for detecting p-ERK and total ERK in cell lysates following treatment with this compound.
1. Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with the desired concentrations of this compound or vehicle control for the determined incubation time. Include a positive control for ERK activation if necessary (e.g., EGF stimulation).
2. Cell Lysis: a. After treatment, place the plate on ice and aspirate the media. b. Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). c. Add 100-150 µL of ice-cold lysis buffer per well. The lysis buffer should be freshly supplemented with protease and phosphatase inhibitor cocktails. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. g. Carefully transfer the supernatant to a new pre-chilled tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X. c. Boil the samples at 95-100°C for 5 minutes. d. Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder. e. Run the gel at 100-120V until the dye front reaches the bottom.
5. Protein Transfer: a. Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system according to the manufacturer's protocol. b. After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency. Destain with TBST.
6. Immunoblotting for p-ERK: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with a primary antibody against p-ERK (e.g., rabbit anti-p-p44/42 MAPK) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with an HRP-conjugated anti-rabbit secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
7. Detection: a. Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using an imaging system.
8. Stripping and Re-probing for Total ERK: a. Wash the membrane in TBST. b. Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature. c. Wash the membrane thoroughly with TBST. d. Block the membrane again with 5% BSA in TBST for 1 hour. e. Incubate with a primary antibody against total ERK (e.g., mouse anti-p44/42 MAPK) overnight at 4°C. f. Repeat the secondary antibody incubation (using an anti-mouse secondary) and detection steps as described above.
9. Data Analysis: a. Quantify the band intensities for p-ERK and total ERK using densitometry software. b. Normalize the p-ERK signal to the corresponding total ERK signal for each sample.
Visualizations
Caption: The RAS/MAPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound efficacy.
Caption: A decision tree for troubleshooting the lack of p-ERK inhibition.
References
Sos1-IN-17 off-target effects in cancer cells
Disclaimer: Publicly available data on the specific off-target effects and selectivity profile of Sos1-IN-17 is limited. This guide provides information based on the known characteristics of the SOS1 protein, the broader class of SOS1 inhibitors, and general best practices for using small molecule inhibitors in a research setting. The troubleshooting advice and protocols are intended as a general guide and may require optimization for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is an inhibitor of Son of Sevenless homolog 1 (SOS1). SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in activating RAS proteins by facilitating the exchange of GDP for GTP.[1][2] By inhibiting the interaction between SOS1 and KRAS, this compound prevents the formation of active, GTP-bound KRAS, thereby suppressing downstream signaling pathways like the MAPK/ERK pathway, which are often hyperactivated in cancer.[1][3]
Q2: I am observing high levels of cell death in my experiments, even at low concentrations of this compound. What could be the cause? A2: High cytotoxicity can stem from several factors. Firstly, ensure that the solvent concentration (e.g., DMSO) in your final culture medium is at a non-toxic level (typically <0.5%).[4] Secondly, some cell lines may be particularly sensitive to the inhibition of the RAS-MAPK pathway. It is also possible that this compound has off-target effects that contribute to cytotoxicity. A dose-response experiment to determine the EC50 for cell viability is recommended for each new cell line.
Q3: My results with this compound are inconsistent between experiments. What are the common causes of variability? A3: Inconsistent results can be due to several factors related to the compound or experimental procedure.[5]
-
Compound Stability: Small molecule inhibitors can be unstable in cell culture media at 37°C. It is advisable to prepare fresh dilutions of this compound for each experiment.
-
Solubility: Poor solubility can lead to inaccurate concentrations. Ensure the compound is fully dissolved in the stock solution and does not precipitate when diluted in your culture medium.
-
Cellular Health: Ensure your cells are healthy, within a consistent passage number range, and plated at a consistent density for all experiments.
Q4: Are there known resistance mechanisms to SOS1 inhibitors like this compound? A4: Yes, resistance to inhibitors targeting the RAS pathway is a known phenomenon. Potential mechanisms include:
-
Adaptive Resistance: Cancer cells can rewire their signaling pathways to bypass the effect of the inhibitor, often involving the reactivation of RAS effectors.[6]
-
Upregulation of SOS2: SOS2 is a homolog of SOS1 and can sometimes compensate for the inhibition of SOS1, maintaining RAS pathway activity.[6][7]
-
Mutations: Acquired mutations in downstream components of the pathway can also lead to resistance.
Troubleshooting Guides
Issue 1: Suboptimal Inhibition of Downstream Signaling (p-ERK levels)
| Possible Cause | Suggested Solution |
| Compound Inactivity | Confirm the identity and purity of your this compound stock. Test its activity in a cell-free assay if possible. |
| Insufficient Concentration | Perform a dose-response curve to determine the optimal concentration for p-ERK inhibition in your specific cell line. |
| Incorrect Timing | The kinetics of pathway inhibition can vary. Perform a time-course experiment (e.g., 1, 6, 24 hours) to find the optimal treatment duration. |
| Cellular Context | The genetic background of your cancer cells (e.g., co-mutations) can influence their sensitivity to SOS1 inhibition.[8] |
| SOS2 Compensation | If you suspect SOS2 is compensating for SOS1 inhibition, consider using siRNA to knockdown SOS2 expression and observe the effect on p-ERK levels.[6] |
Issue 2: Poor Solubility of this compound
| Possible Cause | Suggested Solution |
| Precipitation in Aqueous Media | Prepare a high-concentration stock solution in a suitable solvent like DMSO. When diluting into your aqueous culture medium, vortex or mix thoroughly. Avoid using a final concentration that exceeds the compound's aqueous solubility. |
| Incorrect Solvent for Stock | Ensure you are using a recommended and high-purity solvent (e.g., anhydrous DMSO) for your stock solution. |
| Storage Issues | Store the stock solution in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles, which can affect solubility and stability.[4] |
Quantitative Data
As specific quantitative data for this compound off-target effects are not publicly available, the following table presents IC50 values for other well-characterized SOS1 inhibitors to provide a reference for expected potency.
| Compound | Target | Assay Type | IC50 (nM) | Reference Cell Line(s) |
| BI-3406 | SOS1::KRAS Interaction | Biochemical | 6 | N/A |
| BAY-293 | KRAS-SOS1 Interaction | Biochemical | 21 | N/A |
| MRTX0902 | SOS1:KRAS PPI | Biochemical | Potent (exact value not specified) | N/A |
| BI-3406 | p-ERK Inhibition | Cellular | ~50% reduction at 1 µM | MIA PaCa-2, DLD1 |
| BAY-293 | p-ERK Inhibition | Cellular | 61 | K-562 |
This table is for reference only and the potency of this compound may differ.
Experimental Protocols
Protocol 1: Western Blotting for Phospho-ERK (p-ERK)
This protocol is for assessing the inhibition of the MAPK pathway by measuring the levels of phosphorylated ERK1/2.
-
Cell Seeding and Treatment:
-
Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 12-24 hours to reduce basal p-ERK levels.
-
Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 2-6 hours).
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-PAGE gel.[9]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.[9][10]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Re-probing for Total ERK:
-
To normalize for protein loading, strip the membrane and re-probe with a primary antibody against total ERK1/2.
-
Protocol 2: Cell Viability Assay (Using CellTiter-Glo®)
This protocol measures ATP levels as an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells and include a vehicle-only control.
-
Incubate for a period relevant to your experimental question (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that this compound binds to its target (SOS1) inside the cell.[11][12][13][14]
-
Cell Treatment:
-
Treat cultured cells with this compound or a vehicle control for a specific duration (e.g., 1 hour).
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes using a PCR machine, followed by cooling for 3 minutes at 4°C.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen and a heat block).
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Analysis:
-
Transfer the supernatant (containing the soluble proteins) to a new tube.
-
Analyze the amount of soluble SOS1 protein at each temperature for both the treated and control samples using Western blotting.
-
A positive result is indicated by a shift in the melting curve to a higher temperature for the this compound-treated samples, signifying that the compound has bound to and stabilized the SOS1 protein.
-
Visualizations
Caption: The SOS1-RAS-MAPK signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for characterizing a SOS1 inhibitor in cancer cells.
Caption: A troubleshooting workflow for unexpected results in inhibitor experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS-SOS1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Translational relevance of SOS1 targeting for KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Sos1-IN-17 Resistance in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential resistance to Sos1-IN-17 during long-term experimental studies.
Troubleshooting Guides
This section addresses specific issues that may arise during long-term experiments with this compound, suggesting potential causes and experimental strategies to investigate and overcome resistance.
Issue 1: Gradual loss of this compound efficacy in cancer cell lines over time.
Potential Cause: Acquired resistance through genetic or non-genetic mechanisms leading to reactivation of the RAS-MAPK pathway or activation of bypass signaling pathways.
Troubleshooting Strategies:
| Strategy | Experimental Protocol | Expected Outcome |
| 1. Assess MAPK Pathway Reactivation | Perform Western blot analysis for phosphorylated ERK (p-ERK) and total ERK in resistant cells compared to sensitive parental cells, both at baseline and after this compound treatment. | Resistant cells may show sustained or rapidly restored p-ERK levels despite this compound treatment, indicating pathway reactivation. |
| 2. Investigate Upstream Receptor Tyrosine Kinase (RTK) Activation | Use a phospho-RTK array to screen for increased phosphorylation of various RTKs in resistant cells. Validate hits using specific ELISAs or Western blots. | Identification of specific upregulated RTKs (e.g., EGFR, FGFR) that may be driving resistance through SOS1-independent RAS activation or bypass pathways. |
| 3. Sequence Key Genes in the RAS Pathway | Perform targeted next-generation sequencing (NGS) or Sanger sequencing of genes such as KRAS, NRAS, HRAS, and SOS1 in resistant clones to identify secondary mutations. | Detection of mutations that may prevent this compound binding or confer constitutive activity to RAS proteins.[1] |
| 4. Evaluate the Role of SOS2 | Use siRNA or shRNA to knock down SOS2 expression in resistant cells and assess sensitivity to this compound. | Increased sensitivity to this compound following SOS2 knockdown would suggest its involvement in compensating for SOS1 inhibition.[2][3] |
| 5. Test Combination Therapies | Treat resistant cells with this compound in combination with inhibitors of upstream (e.g., RTK inhibitors) or downstream (e.g., MEK inhibitors) signaling components. | Synergistic effects, such as restored sensitivity and reduced cell viability, would indicate the effectiveness of vertical pathway inhibition.[1][4] |
Experimental Protocols
Western Blot for p-ERK/Total ERK:
-
Culture sensitive and resistant cells to 70-80% confluency.
-
Treat cells with a titration of this compound (e.g., 0, 10, 100, 1000 nM) for the desired time points (e.g., 2, 6, 24 hours).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against p-ERK (e.g., p44/42 MAPK) and total ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: The RAS-MAPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating and overcoming this compound resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the Son of Sevenless 1 (SOS1) protein.[5] SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a crucial role in activating RAS proteins by facilitating the exchange of GDP for GTP.[6][7][8] By inhibiting the interaction between SOS1 and KRAS, this compound prevents RAS activation, thereby suppressing downstream signaling through the MAPK pathway, which is often hyperactivated in cancer.[4][6]
Q2: We are observing intrinsic resistance to this compound in our cancer model. What are the possible reasons?
A2: Intrinsic resistance to SOS1 inhibitors can be due to several factors:
-
Co-occurring mutations: Pre-existing mutations in genes downstream of SOS1, such as BRAF or MEK, can render the cells independent of SOS1-mediated RAS activation.
-
High SOS2 expression: SOS2, a homolog of SOS1, can compensate for SOS1 inhibition, thus maintaining RAS pathway activity.[2][3]
-
Activation of parallel signaling pathways: Pathways like the PI3K-Akt pathway can be constitutively active and drive proliferation independently of the MAPK pathway.[9]
Q3: How can we delay or prevent the emergence of resistance to this compound in our long-term in vivo studies?
A3: Based on preclinical findings with other SOS1 inhibitors, a promising strategy is to use this compound in combination with other targeted agents from the outset. Combining this compound with a KRAS G12C inhibitor (in relevant models) or a MEK inhibitor can lead to a more profound and durable inhibition of the MAPK pathway, potentially delaying the development of resistance.[1][10][11][12] This approach of vertical pathway inhibition can overcome the feedback activation loops that often contribute to acquired resistance.[4]
Q4: Are there alternative strategies to target SOS1 if resistance to small molecule inhibitors like this compound develops?
A4: Yes, a novel approach currently under investigation is the use of Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of the SOS1 protein.[13] A SOS1 PROTAC, such as SIAIS562055, links a SOS1-binding molecule to an E3 ubiquitin ligase ligand. This results in the ubiquitination and subsequent proteasomal degradation of SOS1, rather than just its inhibition. This approach has shown sustained downstream pathway inhibition and may be effective against resistance mechanisms that involve increased SOS1 expression or mutations that reduce inhibitor binding affinity.[13]
Q5: What is the clinical relevance of studying this compound resistance?
A5: Several SOS1 inhibitors are currently in clinical trials, often in combination with KRAS inhibitors, for the treatment of advanced solid tumors with KRAS mutations.[14][15][16][17][18] Understanding the mechanisms of resistance to SOS1 inhibition in preclinical models is crucial for predicting clinical outcomes, designing more effective combination therapies, and developing strategies to treat patients who relapse on these therapies. Studies have shown that combining a SOS1 inhibitor with a KRAS G12C inhibitor can overcome acquired resistance in preclinical models.[1][10][12]
Summary of this compound and Related Inhibitors
| Inhibitor | Target | Reported IC50 | Key Characteristics | Clinical Development Stage (if applicable) |
| This compound | SOS1-KRAS G12C Interaction | 5.1 nM | Orally active; inhibits ERK phosphorylation (IC50 = 18 nM in DLD-1 cells); anti-proliferative activity in KRAS G12C mutated cells.[5] | Preclinical |
| BI-3406 | SOS1-KRAS Interaction | Not specified | Used in preclinical studies to demonstrate synergy with KRAS G12C inhibitors and delay resistance.[2][3][10][11] | Preclinical |
| BI 1701963 | pan-KRAS SOS1 Interaction | Not specified | First-in-class SOS1 inhibitor; being evaluated in Phase I trials as monotherapy and in combination.[1] | Phase I |
| MRTX0902 | SOS1 | Not specified | Small molecule inhibitor developed by Mirati Therapeutics.[16] | Phase I/II[16][17] |
| BAY3498264 | SOS1 | Not specified | Oral selective SOS1 inhibitor developed by Bayer.[14][15][18] | Phase I[14][15][18] |
| SIAIS562055 | SOS1 (PROTAC Degrader) | Not specified | Induces sustained degradation of SOS1; shows superior antiproliferative activity compared to small-molecule inhibitors in preclinical models.[13] | Preclinical |
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. m.youtube.com [m.youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. genecards.org [genecards.org]
- 8. SOS1 - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Sos1 Modulates Extracellular Matrix Synthesis, Proliferation, and Migration in Fibroblasts [frontiersin.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. trial.medpath.com [trial.medpath.com]
- 15. Bayer initiates phase I study with SOS1 inhibitor, BAY3498264 in patients with advanced KRAS-mutated tumours [pharmabiz.com]
- 16. Advances in Clinical Research on SOS1 inhibitors [synapse.patsnap.com]
- 17. Facebook [cancer.gov]
- 18. Bayer starts Phase I study with SOS1 inhibitor in patients with advanced KRAS-mutated tumors [bayer.com]
Interpreting unexpected results with Sos1-IN-17
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Sos1-IN-17, a potent and orally active inhibitor of the Sos1-KRAS interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets Son of Sevenless homolog 1 (Sos1). Sos1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a crucial role in activating KRAS by promoting the exchange of GDP for GTP.[1] By binding to Sos1, this compound disrupts the interaction between Sos1 and KRAS, thereby preventing KRAS activation and inhibiting downstream signaling pathways, most notably the MAPK/ERK pathway.[2][3] This inhibitory action can suppress the proliferation of cancer cells that are dependent on KRAS signaling.
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound is expected to be most effective in cancer cell lines harboring KRAS mutations, particularly those that are dependent on Sos1 for KRAS activation. Its efficacy has been demonstrated in cell lines with KRAS G12C mutations.[1] However, the effectiveness can be influenced by the presence of co-mutations and the expression levels of related proteins like SOS2.[2][4]
Q3: What is the recommended concentration range for using this compound in cell culture?
A3: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. Based on available data, the following concentrations can be used as a starting point:
| Assay Type | Cell Line Example | Effective Concentration (IC50) |
| SOS1-KRASG12C Interaction | Biochemical Assay | 5.1 nM[1] |
| ERK Phosphorylation Inhibition | DLD-1 | 18 nM[1] |
| Anti-proliferative Activity | Mia-Paca-2 (KRASG12C) | 0.11 µM[1] |
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide: Interpreting Unexpected Results
Issue 1: Weaker-than-expected inhibition of MAPK pathway (p-ERK levels) despite using the recommended concentration of this compound.
Possible Cause 1: Compensatory signaling by SOS2.
-
Explanation: SOS2 is a homolog of SOS1 and can also function as a GEF for RAS.[5][6] In some cell lines, high levels of SOS2 expression can compensate for the inhibition of SOS1, leading to continued RAS activation and MAPK signaling.[2][4][5] The relative abundance of SOS1 and SOS2 proteins can determine the cellular response to a SOS1-specific inhibitor.[4]
-
Troubleshooting Steps:
-
Assess SOS1 and SOS2 protein levels: Perform Western blotting to determine the relative expression levels of SOS1 and SOS2 in your cell line. Cell lines with high SOS2:SOS1 ratios may be less sensitive to this compound.
-
Consider dual inhibition: In cell lines with significant SOS2 expression, co-treatment with a pan-RAS pathway inhibitor or a downstream inhibitor (e.g., a MEK inhibitor) may be necessary to achieve complete pathway blockade. Some studies suggest that SHP2 inhibitors can act as a proxy for combined SOS1/SOS2 inhibition.[4]
-
Possible Cause 2: Mutations downstream of SOS1.
-
Explanation: If your cell line has activating mutations in genes downstream of Sos1 in the MAPK pathway (e.g., BRAF, MEK), inhibiting Sos1 will not be sufficient to block pathway activation.
-
Troubleshooting Steps:
-
Review the genetic background of your cell line: Confirm that your cell line does not harbor mutations downstream of KRAS that would render it resistant to a Sos1 inhibitor.
-
Issue 2: Unexpected phenotypic changes are observed, such as alterations in cell migration, adhesion, or morphology, with minimal impact on cell proliferation.
Possible Cause: Inhibition of Sos1-mediated Rac signaling.
-
Explanation: Besides its role as a Ras-GEF, Sos1 is also a component of a signaling complex that activates the Rho family GTPase, Rac.[7][8][9][10] The activation of Rac is mediated by a tricomplex of Sos-1, Eps8, and E3b1.[7][8][9][10] Rac is a key regulator of the actin cytoskeleton, cell migration, and adhesion. Therefore, inhibiting Sos1 could inadvertently affect these Rac-dependent processes.
-
Troubleshooting Steps:
-
Assess Rac activity: Perform a Rac activation assay (e.g., a pull-down assay using a PAK-PBD affinity reagent) to determine the levels of active, GTP-bound Rac in your cells following treatment with this compound.
-
Analyze cytoskeletal changes: Use immunofluorescence to visualize the actin cytoskeleton (e.g., using phalloidin (B8060827) staining) and assess for changes in cell morphology and stress fiber formation.
-
Perform functional assays: Conduct cell migration (e.g., wound healing or transwell) and adhesion assays to quantify the phenotypic changes observed.
-
Issue 3: Significant variability in the response to this compound is observed across different cell lines.
Possible Cause: Heterogeneity in the expression of key signaling proteins.
-
Explanation: The cellular context, including the relative expression levels of SOS1, SOS2, and their binding partners (e.g., Grb2, Eps8, E3b1), can significantly influence the outcome of Sos1 inhibition.[4][11] Differences in the expression of these proteins can lead to varying degrees of dependence on Sos1 for RAS and Rac signaling.
-
Troubleshooting Steps:
-
Characterize your cell lines: Before initiating large-scale experiments, perform baseline characterization of your panel of cell lines by measuring the protein levels of SOS1, SOS2, Grb2, and Eps8 via Western blotting.
-
Correlate protein expression with inhibitor sensitivity: Analyze whether the sensitivity to this compound correlates with the expression levels of these key proteins. This can help in selecting the most appropriate cell models for your studies.
-
Signaling Pathways and Experimental Workflows
Caption: Intended on-target effect of this compound on the RAS/MAPK pathway.
Caption: Potential off-target effect of this compound on the Rac signaling pathway.
Caption: Compensatory activation of KRAS by SOS2 upon Sos1 inhibition.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Key Experimental Protocols
1. Western Blotting for SOS1, SOS2, and p-ERK
-
Objective: To determine the protein levels of SOS1, SOS2, and the phosphorylation status of ERK.
-
Methodology:
-
Culture cells to 70-80% confluency and treat with this compound or vehicle control for the desired time.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein lysate on an 8-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SOS1, SOS2, p-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
2. Rac1 Activation Assay (G-LISA)
-
Objective: To quantify the levels of active, GTP-bound Rac1.
-
Methodology:
-
Culture and treat cells with this compound as described above.
-
Lyse cells and quickly measure protein concentration.
-
Perform a G-LISA Rac1 activation assay according to the manufacturer's instructions (e.g., from Cytoskeleton, Inc.). This assay typically involves the following steps:
-
Binding of active Rac1 from cell lysates to a Rac-GTP-binding protein immobilized on a 96-well plate.
-
Incubation with a primary antibody specific for Rac1.
-
Incubation with a secondary antibody conjugated to HRP.
-
Addition of a colorimetric substrate and measurement of absorbance at 490 nm.
-
-
Normalize the results to the total protein concentration.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. rupress.org [rupress.org]
- 8. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
Sos1-IN-17 stability issues in solution
Welcome to the technical support center for Sos1-IN-17. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential stability issues in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active inhibitor of the interaction between Son of Sevenless homolog 1 (SOS1) and KRASG12C, with an IC50 of 5.1 nM.[1] SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that activates KRAS by promoting the exchange of GDP for GTP.[1][2] By disrupting the SOS1-KRAS interaction, this compound inhibits KRAS activation and downstream signaling pathways, such as the MAPK pathway, which are crucial for cell proliferation.[1][3] This makes it a promising candidate for research in KRAS-driven cancers.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: While specific solubility data for this compound is not detailed in the provided search results, for many small molecule inhibitors of this class, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions. For in vivo studies, further dilution in appropriate vehicles like corn oil or a solution containing PEG and Tween may be necessary. It is always recommended to consult the manufacturer's product data sheet for the most accurate and up-to-date solubility information.
Q3: How should I store this compound solutions?
A3: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maximize stability. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. For aqueous solutions intended for immediate use in cell culture, it is best to prepare them fresh from the stock solution for each experiment.
Q4: What are the potential signs of instability or degradation of this compound in solution?
A4: Signs of instability can include:
-
Precipitation: The appearance of solid particles or cloudiness in the solution.
-
Color Change: Any deviation from the solution's original color.
-
Loss of Activity: A noticeable decrease in the expected biological effect in your experiments, such as a reduced inhibition of ERK phosphorylation.[1]
Troubleshooting Guide
Issue 1: My this compound solution appears cloudy or has visible precipitate.
-
Question: I dissolved this compound in my desired solvent, but the solution is not clear. What should I do?
-
Answer:
-
Confirm Solubility: First, double-check the recommended solvent and the maximum soluble concentration from the manufacturer's data sheet. You may have exceeded the solubility limit.
-
Gentle Warming: Try gently warming the solution in a water bath (e.g., at 37°C) for a short period. This can sometimes help to dissolve the compound fully.
-
Sonication: Use a sonicator bath for a few minutes to aid in dissolution.
-
Use a Different Solvent: If the compound remains insoluble, you may need to use a different solvent system. For stock solutions, DMSO is a common choice. For aqueous buffers, the addition of a small percentage of a co-solvent like PEG400 or Tween 80 might be necessary, but check for compatibility with your experimental system.
-
Prepare a More Dilute Solution: If possible for your experimental design, try preparing a more dilute solution.
-
Issue 2: I am observing a decrease in the activity of this compound over time.
-
Question: My experiments are showing inconsistent results, and I suspect the inhibitor is losing its potency. What could be the cause?
-
Answer:
-
Improper Storage: Ensure that your stock solutions are stored at -20°C or -80°C and that you are minimizing freeze-thaw cycles by using aliquots.
-
Solution Age: Aqueous solutions of this compound should be prepared fresh for each experiment. Avoid storing diluted solutions in aqueous buffers for extended periods, even at 4°C, as hydrolysis or other forms of degradation can occur.
-
Purity of the Compound: If you have stored the compound for a long time, even as a solid, its purity might have been compromised. If possible, verify the purity using analytical methods like HPLC.
-
Experimental Variability: Rule out other sources of variability in your assay, such as cell passage number, reagent quality, and incubation times.
-
Data Presentation
Table 1: Example Solubility Data for this compound
| Solvent | Maximum Solubility (Approximate) | Notes |
| DMSO | ≥ 50 mg/mL (≥ 100 mM) | Recommended for stock solutions. |
| Ethanol | ~10 mg/mL | May require warming. |
| Water | Insoluble | Not recommended for primary dissolution. |
| PBS (pH 7.4) | < 0.1 mg/mL | Not recommended for stock solutions. |
Note: This table contains illustrative data based on common characteristics of similar small molecules. Always refer to the manufacturer-specific data sheet for validated information.
Table 2: Hypothetical Stability Profile of this compound (10 mM Stock in DMSO)
| Storage Condition | Time | Estimated Purity |
| -80°C | 12 months | >98% |
| -20°C | 6 months | >98% |
| 4°C | 1 week | ~95% |
| Room Temperature (25°C) | 24 hours | ~90% |
Note: This is a hypothetical stability profile to illustrate the importance of proper storage. Actual stability may vary.
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a general workflow to assess the stability of this compound in a typical cell culture medium.
-
Preparation of this compound Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to a final concentration of 10 µM in pre-warmed (37°C) cell culture medium (e.g., DMEM with 10% FBS). Ensure the final DMSO concentration is low (e.g., ≤ 0.1%) to avoid solvent toxicity.
-
-
Incubation:
-
Place the solution in a sterile, capped tube and incubate at 37°C in a cell culture incubator.
-
Take aliquots of the solution at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately after collection, freeze the aliquots at -80°C until analysis.
-
-
Analysis:
-
Analyze the concentration of the parent compound in each aliquot using a suitable analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Quantify the peak area of this compound at each time point.
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining compound against time to determine the stability profile under these conditions.
-
Visualizations
Caption: The SOS1-mediated RAS activation pathway and the inhibitory action of this compound.
Caption: Recommended workflow for preparing stable stock solutions of this compound.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
Technical Support Center: Troubleshooting Sos1-IN-17 Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of Sos1-IN-17. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Sos1 and why is it a therapeutic target?
A1: Sos1, or Son of Sevenless homolog 1, is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins.[1][2] RAS proteins are key regulators of cell proliferation, differentiation, and survival through pathways like the MAPK/ERK pathway.[1][3][4] In many cancers, this pathway is hyperactivated due to mutations in RAS or other components, leading to uncontrolled cell growth.[1][4][5] Sos1 inhibitors, like this compound, block the interaction between Sos1 and RAS, preventing RAS activation and thereby inhibiting cancer cell proliferation.[1][4]
Q2: What is the primary challenge in delivering this compound in animal models?
A2: A primary hurdle for the in vivo application of many small molecule inhibitors, likely including this compound, is their physicochemical properties, which often lead to poor aqueous solubility and limited bioavailability.[6][7] This can result in compound precipitation, low exposure at the target site, and variable experimental outcomes.
Q3: What are the common routes of administration for Sos1 inhibitors in animal studies?
A3: Based on preclinical studies with other Sos1 inhibitors, common routes of administration include oral (p.o.), intraperitoneal (i.p.), and intravenous (i.v.) injection.[8] The choice of administration route often depends on the formulation, the desired pharmacokinetic profile, and the specific animal model being used.
Troubleshooting Guides
Formulation and Administration
Q1: My this compound is precipitating out of solution during preparation for injection. What should I do?
A1: Precipitation is a common issue for hydrophobic small molecules.[6] Here are some strategies to improve solubility:
-
Use of Co-solvents: A common approach is to first dissolve the compound in a strong organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.[7] This stock is then diluted with an aqueous vehicle such as saline or phosphate-buffered saline (PBS). It is crucial to keep the final DMSO concentration to a minimum (ideally below 10%, and as low as 1-5% for some routes) to avoid toxicity.[6]
-
Formulation with Excipients: For more challenging compounds, consider using solubilizing excipients.[7]
-
Surfactants: Agents like Tween® 80 or Cremophor® EL can form micelles that encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.[7]
-
Cyclodextrins: These can form inclusion complexes with the drug, enhancing its solubility.
-
-
pH Adjustment: If this compound is an ionizable compound, adjusting the pH of the formulation can significantly improve its solubility.[7]
Q2: I am observing signs of toxicity in my animal models after administration. What could be the cause?
A2: Toxicity can arise from several factors:
-
Vehicle Toxicity: The solvents and excipients used in the formulation can themselves be toxic at certain concentrations. For example, high concentrations of DMSO can cause local irritation and other adverse effects.[6] Always include a vehicle-only control group in your experiments to assess the effects of the formulation itself.
-
Compound-Specific Toxicity: The inhibitor itself may have off-target effects or on-target toxicities at the administered dose. Consider performing a dose-escalation study to determine the maximum tolerated dose (MTD).
-
Route of Administration: Some routes of administration are more prone to causing local toxicity. For instance, intraperitoneal injections of irritating formulations can cause peritonitis.
Efficacy and Target Engagement
Q3: I am not observing the expected therapeutic effect in my animal model. What are the potential reasons?
A3: A lack of efficacy can be due to several factors:
-
Insufficient Target Engagement: The dose of this compound may be too low to achieve the necessary concentration at the tumor site for a sufficient duration. A dose-response study is essential to establish a therapeutic window.
-
Poor Pharmacokinetics: The compound may be rapidly metabolized and cleared from the body, resulting in suboptimal exposure. Pharmacokinetic (PK) studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Model-Specific Biology: The role of the Sos1-RAS pathway in your specific disease model may not be as critical as hypothesized, or there may be compensatory signaling pathways that bypass the effect of Sos1 inhibition.[5][9]
-
Drug Resistance: Intrinsic or acquired resistance mechanisms can limit the efficacy of targeted therapies.[9]
Q4: How can I confirm that this compound is engaging its target in vivo?
A4: To confirm target engagement, you can perform pharmacodynamic (PD) studies. This involves collecting tissues (e.g., tumor, blood) at various time points after administration and measuring biomarkers of Sos1 activity. For a Sos1 inhibitor, you would expect to see a decrease in the levels of downstream signaling molecules in the RAS/MAPK pathway, such as phosphorylated ERK (pERK).[10]
Quantitative Data Summary
The following tables provide a summary of formulation components and example in vivo study parameters for Sos1 inhibitors, which can serve as a starting point for developing protocols for this compound.
Table 1: Example Formulation Components for Poorly Soluble Small Molecule Inhibitors
| Component | Purpose | Typical Concentration Range | Reference |
| DMSO | Primary organic solvent | <10% in final formulation | [6][7] |
| PEG400 | Co-solvent, viscosity modifier | 10-40% | [7] |
| Tween® 80 | Surfactant, solubilizer | 1-10% | [7] |
| Saline/PBS | Aqueous vehicle | q.s. to final volume | [6] |
Table 2: Example In Vivo Study Parameters for Sos1 Inhibitors
| Compound | Animal Model | Route of Administration | Dose | Outcome | Reference |
| BI-3406 | KRAS-mutant lung adenocarcinoma mouse model | Oral (p.o.) | Not specified | Impaired tumor growth | [11] |
| MRTX0902 | NCI-H1435 NSCLC xenografts (athymic nude mice) | Oral (p.o.) | 25 or 50 mg/kg BID | Concentration-dependent tumor growth inhibition | [10] |
| SIAIS562055 | ICR male mice | i.v., i.p., or oral | 2 mg/kg (i.v.), 10 mg/kg (i.p./oral) | Pharmacokinetic profiling | [8] |
Experimental Protocols
General Protocol for Preparation and Administration of a Sos1 Inhibitor Formulation
-
Preparation of Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 50 mg/mL). Ensure complete dissolution by vortexing or gentle heating.
-
-
Preparation of Final Formulation (Example for Oral Gavage):
-
For a final concentration of 5 mg/mL in a vehicle of 10% DMSO, 40% PEG400, and 50% water:
-
Pipette the required volume of the DMSO stock solution into a sterile tube.
-
Add PEG400 and vortex to mix.
-
Add sterile water to the final volume and vortex thoroughly until a clear solution is obtained.
-
-
Note: The final formulation should be prepared fresh daily.
-
-
Administration to Animal Models (Example: Mice):
-
Accurately weigh each animal to determine the correct dosing volume.
-
For oral administration, use a proper-sized gavage needle to deliver the formulation directly into the stomach.
-
For intraperitoneal injection, use a 25-27 gauge needle and inject into the lower right quadrant of the abdomen.
-
Monitor the animals closely for any signs of distress or toxicity after administration.
-
-
Control Groups:
-
Always include a vehicle control group that receives the same formulation without the active compound.
-
A positive control group, if available (e.g., another known Sos1 inhibitor), can be beneficial.
-
Visualizations
Caption: Sos1 signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Sos1 Modulates Extracellular Matrix Synthesis, Proliferation, and Migration in Fibroblasts [frontiersin.org]
- 3. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. youtube.com [youtube.com]
- 5. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SOS1 inhibitor BI-3406 shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PMC [pmc.ncbi.nlm.nih.gov]
How to control for Sos1-IN-17 cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Sos1-IN-17. The information provided is designed to help control for potential cytotoxicity and address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Son of Sevenless homolog 1 (SOS1). SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a crucial role in activating RAS proteins.[1] It facilitates the exchange of GDP for GTP on RAS, leading to the activation of downstream signaling pathways, most notably the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.[2][3] By inhibiting the interaction between SOS1 and RAS, this compound is designed to block this activation step, thereby preventing the propagation of signals that can drive cancer cell growth.[1][3]
Q2: I am observing high levels of cytotoxicity with this compound in my cell line. What are the possible reasons?
A2: High cytotoxicity can stem from several factors:
-
High Inhibitor Concentration: The concentration of this compound may be too high for your specific cell line, leading to off-target effects or exaggerated on-target toxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
-
Prolonged Exposure: The duration of treatment may be too long, leading to cumulative toxic effects.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to inhibitors based on their genetic background and expression levels of SOS1 and other pathway components.
Q3: How can I determine the optimal concentration of this compound to use in my experiments?
A3: It is crucial to perform a dose-response experiment to determine the optimal, non-toxic working concentration of this compound for your specific cell line. This typically involves treating cells with a range of inhibitor concentrations and assessing cell viability after a set period. The goal is to identify a concentration that effectively inhibits SOS1 signaling without causing excessive cell death.
Q4: What are the expected on-target effects of this compound?
A4: The primary on-target effect of this compound is the inhibition of the SOS1-mediated activation of RAS. This leads to a reduction in the levels of GTP-bound (active) RAS and subsequent downregulation of the MAPK/ERK signaling pathway.[4] A common way to measure this is to assess the phosphorylation status of ERK (pERK), which should decrease upon effective SOS1 inhibition.[3]
Q5: Are there any known off-target effects of SOS1 inhibitors?
A5: While specific off-target effects for this compound are not publicly documented, small molecule inhibitors can sometimes interact with other proteins, especially at high concentrations. It is good practice to include appropriate controls to ensure that the observed phenotype is a direct result of SOS1 inhibition. This can include using a structurally related but inactive control compound if available, or rescuing the phenotype by expressing a drug-resistant mutant of SOS1.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Issue 1: High Levels of Cell Death Observed After Treatment
-
Question: I treated my cells with this compound and observed a significant decrease in cell viability, even at concentrations where I expect to see specific inhibition. What should I do?
-
Answer:
-
Perform a Dose-Response and Time-Course Experiment: To identify the optimal concentration and incubation time, it is essential to test a range of this compound concentrations (e.g., from low nanomolar to high micromolar) and evaluate cell viability at different time points (e.g., 24, 48, and 72 hours). This will help you determine the therapeutic window for your specific cell line.
-
Control for Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all treatments and is at a non-toxic level for your cells (typically below 0.5%). Include a vehicle-only control (cells treated with the same amount of solvent as the highest inhibitor concentration) in all experiments.
-
Use Orthogonal Viability Assays: Confirm your cytotoxicity findings with at least two different methods. For example, if you initially used an MTT assay (which measures metabolic activity), you could follow up with an LDH release assay (which measures membrane integrity) or an apoptosis assay (see Experimental Protocols section).
-
Assess Apoptosis: To understand the mechanism of cell death, perform an apoptosis assay, such as Annexin V staining or a Caspase-3/7 activity assay. This will help you determine if the observed cytotoxicity is due to programmed cell death.
-
Issue 2: Inconsistent Results or Lack of SOS1 Inhibition
-
Question: I am not observing the expected decrease in pERK levels or a significant anti-proliferative effect, even at higher concentrations of this compound. What could be the problem?
-
Answer:
-
Verify Inhibitor Activity: Ensure that your stock of this compound is active. Prepare fresh dilutions from a new stock if possible. Improper storage can lead to degradation of the compound.
-
Check Cell Line Dependence on SOS1: Not all cell lines are equally dependent on SOS1 for RAS activation and proliferation. Cell lines with mutations in downstream components of the MAPK pathway (e.g., BRAF, MEK) may be less sensitive to SOS1 inhibition. Consider using a cell line known to be sensitive to SOS1 inhibition as a positive control.
-
Optimize Treatment Conditions: The timing of inhibitor addition and the duration of treatment can be critical. Ensure that cells are in the logarithmic growth phase when the inhibitor is added.
-
Confirm Target Engagement: If possible, perform a target engagement assay to confirm that this compound is binding to SOS1 within the cell. This could involve techniques like cellular thermal shift assays (CETSA).
-
Data Presentation: Cytotoxicity Profile of SOS1 Inhibitors
Since specific data for this compound is not publicly available, the following table summarizes the reported cytotoxic and anti-proliferative activities of other well-characterized SOS1 inhibitors. This can serve as a reference for the expected potency of this class of compounds.
| Inhibitor | Cell Line | Mutation Status | IC50 (Anti-proliferative/Cytotoxic) | Reference |
| BAY-293 | BxPC3 | KRAS wildtype | 2.07 ± 0.62 µM | [5] |
| MIA PaCa-2 | KRAS G12C | 2.90 ± 0.76 µM | [5] | |
| AsPC-1 | KRAS G12D | 3.16 ± 0.78 µM | [5] | |
| MRTX0902 | Panel of KRAS-MAPK pathway-mutant cell lines | Various | Antiproliferative IC50 <250 nM in 13 of 20 cell lines | [6] |
| BI-3406 | Broad range of KRAS-driven cancer cell lines | Various | Limits cellular proliferation | [4] |
Mandatory Visualizations
Signaling Pathways
Caption: SOS1 Signaling Pathway and Point of Inhibition by this compound.
Experimental Workflow
Caption: General Experimental Workflow for Assessing this compound Cytotoxicity.
Experimental Protocols
MTT Assay for Cell Viability
This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cells of interest
-
This compound
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound or controls (vehicle, untreated).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This protocol quantifies cytotoxicity by measuring the release of LDH from cells with compromised membrane integrity.
Materials:
-
Cells of interest
-
This compound
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit
-
Plate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm).
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include a "maximum LDH release" control by treating a set of wells with the lysis buffer provided in the kit.
-
Incubation: Incubate the plate for the desired time period.
-
Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release in treated samples relative to the spontaneous (untreated) and maximum release controls.
Annexin V Staining for Apoptosis Detection
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.
Materials:
-
Cells of interest
-
This compound
-
Flow cytometry tubes
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) or other viability dye
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Treat cells with this compound and controls in a culture dish or plate for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Caspase-3/7 Activity Assay for Apoptosis
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Cells of interest
-
This compound
-
White-walled 96-well plates (for luminescence-based assays)
-
Commercially available Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with this compound and controls as previously described.
-
Reagent Addition: After the incubation period, add the Caspase-Glo® 3/7 reagent directly to the wells.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (typically 30 minutes to 1 hour).
-
Signal Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: The signal is proportional to the amount of caspase-3/7 activity. Normalize the results to cell number if necessary, and compare the activity in treated samples to the controls.
References
Technical Support Center: Minimizing Variability in Sos1 Inhibitor Experiments
Disclaimer: The compound "Sos1-IN-17" is not specifically detailed in the currently available scientific literature. This guide is based on the established characteristics and experimental considerations of well-documented Sos1 inhibitors (e.g., BI-3406, MRTX0902, BAY-293). The principles and troubleshooting steps provided are applicable to small molecule inhibitors targeting the Sos1:KRAS protein-protein interaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Sos1 inhibitors?
A1: Son of Sevenless 1 (Sos1) is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in activating RAS proteins.[1][2] Sos1 facilitates the exchange of GDP for GTP on RAS, switching it to an active, signal-transducing state.[2][3] This activation is a key step in the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival.[2][3] Sos1 inhibitors are small molecules designed to disrupt the protein-protein interaction between Sos1 and KRAS.[1][4] By binding to a pocket on the Sos1 protein, these inhibitors prevent it from engaging with and activating KRAS, thereby blocking downstream MAPK pathway signaling and inhibiting the proliferation of cancer cells dependent on this pathway.[1][2]
Q2: In which cancer types or models are Sos1 inhibitors expected to be most effective?
A2: Sos1 inhibitors are most effective in cancers with mutations that lead to hyperactivation of the RAS-MAPK pathway.[1] This includes tumors with specific KRAS mutations (e.g., KRAS-G12C, G12D) or those with upstream alterations like EGFR mutations.[1][5][6] The primary therapeutic strategy involves using Sos1 inhibitors to block the feedback reactivation of the MAPK pathway, which is a common resistance mechanism to other targeted therapies.[3][4] Therefore, they show significant promise in combination therapies, for instance, with KRAS G12C inhibitors, where they can enhance the anti-tumor response and delay the onset of resistance.[4][7][8]
Q3: What is the role of Sos2 in mediating resistance or variability to Sos1 inhibition?
A3: Sos2 is a homolog of Sos1 and can also function as a GEF for RAS. In some contexts, Sos2 can compensate for the inhibition of Sos1, leading to continued RAS-MAPK pathway signaling and conferring resistance to Sos1 inhibitors.[8][9] The relative expression levels of Sos1 and Sos2 can be a critical determinant of a cell line's sensitivity to Sos1 inhibition.[8] High levels of Sos2 protein may diminish the effect of a Sos1 inhibitor.[8][9] Therefore, when observing unexpected resistance or high variability, it is crucial to characterize the Sos2 expression levels in the experimental model.[8]
Q4: How should I prepare and store Sos1 inhibitor stock solutions?
A4: While specific solubility can vary between compounds, most small molecule Sos1 inhibitors are soluble in DMSO for creating high-concentration stock solutions. It is critical to consult the manufacturer's datasheet for specific solubility information. For storage, aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C, protected from light. Before use, thaw the aliquot completely and bring it to room temperature. Ensure the compound is fully dissolved by vortexing before diluting it into your cell culture medium. Note that high concentrations of DMSO can be toxic to cells; the final concentration in your assay should typically be kept below 0.1%.
Troubleshooting Guide
Q1: I am observing high variability in my cell viability (e.g., MTS/MTT) assay results between replicates. What are the potential causes?
A1: High variability in cell-based assays is a common issue that can stem from several sources.[10]
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating and use a calibrated multichannel pipette. Variability in cell number per well is a primary driver of inconsistent results.
-
Compound Precipitation: Sos1 inhibitors may have limited solubility in aqueous media. Visually inspect the final diluted solutions and the wells of your assay plate under a microscope for any signs of precipitation. If observed, consider preparing fresh dilutions or using a lower concentration.
-
Inhibitor Instability: The stability of the inhibitor in culture media over the course of the experiment (e.g., 72 hours) can be a factor. If the compound degrades, its effective concentration will decrease over time. Consider refreshing the media with a new inhibitor for longer-term assays.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the inhibitor and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.
-
Cell Line Heterogeneity: The genetic and phenotypic heterogeneity within a cancer cell line can lead to varied responses.[10] Ensure you are using cells at a consistent and low passage number.
Q2: My Western blot results show inconsistent inhibition of downstream p-ERK levels after treatment with a Sos1 inhibitor. What should I check?
A2: Inconsistent p-ERK inhibition can point to issues with either the experimental protocol or the underlying biology.
-
Timing of Lysate Collection: The inhibition of p-ERK can be transient. Feedback mechanisms can reactivate the pathway over time.[8] Perform a time-course experiment (e.g., 2, 6, 24 hours) to determine the optimal time point to observe maximal inhibition.
-
Serum Starvation: The basal level of MAPK signaling can be highly dependent on growth factors in the serum. For more consistent results, consider serum-starving the cells for several hours before adding the inhibitor and stimulating with a growth factor (like EGF) to achieve a robust and synchronized p-ERK signal.
-
Compensatory Signaling: As mentioned in the FAQ, Sos2 may compensate for Sos1 inhibition.[8] If p-ERK levels rebound quickly or are not fully suppressed, assess the expression of Sos2 in your cell model.
-
Loading Controls and Quantification: Ensure that you are using a reliable loading control (e.g., total ERK, GAPDH, or Tubulin) and that protein quantification of lysates was accurate. Normalize the p-ERK signal to the total ERK signal to account for any variations in total protein levels.
Q3: The Sos1 inhibitor shows lower potency (higher IC50) in my experiments compared to published data. Why might this be?
A3: Discrepancies in potency are common and can be attributed to differences in experimental conditions.
-
Cell Line Differences: Different cell lines, even those with the same driving mutation, can have vastly different sensitivities due to their unique genetic backgrounds and signaling network adaptations.[5]
-
Assay Duration: A longer assay duration (e.g., 5 days vs. 3 days) can result in a lower apparent IC50 value, as the cytostatic or cytotoxic effects accumulate over time.
-
Serum Concentration: Growth factors in fetal bovine serum (FBS) activate the RTK-RAS pathway. Higher serum concentrations can create a stronger drive for pathway activation, requiring a higher concentration of the inhibitor to achieve the same effect. Compare the serum percentage used in your assay with the published protocol.[8]
-
Compound Purity and Integrity: Verify the purity of your inhibitor batch. Improper storage or handling could lead to degradation. If in doubt, source a fresh vial of the compound.
-
Cell Density: The "cell-density effect" can alter drug sensitivity. Higher cell densities can sometimes lead to increased resistance. Standardize your cell seeding density across all experiments.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations for various well-characterized Sos1 inhibitors across different assays and cell lines. This data is provided for comparative purposes and highlights the typical range of potency for this class of compounds.
| Inhibitor | Assay Type | Cell Line / Target | IC50 / KD | Reference |
| BI-3406 | HTRF Assay | KRASG12C:SOS1 Interaction | 95.7 nmol/L | [11] |
| BI-3406 | HTRF Assay | KRASG12D:SOS1 Interaction | 134.5 nmol/L | [11] |
| Compound 22 (BAY-293 Analog) | ITC | Binding to SOS1cat | KD = 18 nM | |
| Compound 23 (BAY-293 Analog) | ITC | Binding to SOS1cat | KD = 36 nM | |
| P7 (SOS1 Degrader) | Degradation Assay | SW620 Cells | DC50 = 0.59 µM | [12] |
| P7 (SOS1 Degrader) | Degradation Assay | HCT116 Cells | DC50 = 0.75 µM | [12] |
Note: IC50 (Half-maximal inhibitory concentration) and KD (dissociation constant) are measures of potency. DC50 (Half-maximal degradation concentration) is specific to PROTAC degraders.
Visualizations
Caption: Sos1 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Sos1 Inhibitor Evaluation.
Caption: Troubleshooting Logic for Inconsistent Sos1 Inhibitor Results.
References
- 1. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Translational relevance of SOS1 targeting for KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SOS1 inhibitor BI-3406 shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cellgs.com [cellgs.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating Sos1-IN-17 and Other Sos1 Inhibitor Target Engagement in Cells
Disclaimer: As of December 2025, publicly available information on a compound specifically named "Sos1-IN-17" is limited. Therefore, this technical support guide provides a comprehensive framework for validating the cellular target engagement of Sos1 inhibitors, using data and protocols established for well-characterized Sos1 inhibitors that function by disrupting the Sos1-RAS protein-protein interaction, such as BAY-293 and BI-3406. Researchers working with this compound can adapt these principles and methods to their specific molecule.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Sos1 inhibitors like this compound?
A1: Sos1 inhibitors are designed to disrupt the interaction between the Son of Sevenless homolog 1 (Sos1) protein and RAS proteins (primarily KRAS, NRAS, and HRAS).[1][2][3] Sos1 is a guanine (B1146940) nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on RAS, leading to RAS activation.[2][3] By binding to Sos1, these inhibitors prevent the formation of the Sos1-RAS complex, thereby blocking the activation of RAS and its downstream signaling pathways, such as the MAPK/ERK pathway, which are critical for cell proliferation and survival.[2][3][4]
Q2: How can I confirm that this compound is engaging with Sos1 inside the cell?
A2: Several methods can be used to validate target engagement in a cellular context. The most common approaches include:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of Sos1 in the presence of the inhibitor. Ligand binding typically stabilizes the target protein, leading to a shift in its melting temperature.[5][6]
-
Co-Immunoprecipitation (Co-IP): This technique can demonstrate the disruption of the Sos1-RAS interaction. In the presence of an effective inhibitor, the amount of RAS that co-precipitates with Sos1 should decrease.
-
Proximity Ligation Assay (PLA): PLA is a sensitive method to visualize and quantify protein-protein interactions in situ. A decrease in the PLA signal for the Sos1-RAS interaction following inhibitor treatment indicates target engagement.
-
Downstream Pathway Analysis (Western Blot): Assessing the phosphorylation status of downstream effectors, such as ERK (pERK), provides indirect evidence of target engagement. A reduction in pERK levels upon treatment with the Sos1 inhibitor suggests successful inhibition of the RAS-MAPK pathway.[2][7]
Q3: What are the expected downstream cellular effects of successful Sos1 target engagement?
A3: Successful engagement and inhibition of Sos1 should lead to a decrease in the levels of active, GTP-bound RAS. This, in turn, will suppress downstream signaling pathways. A key indicator is the reduction of phosphorylated ERK (pERK).[2][7] In cancer cell lines dependent on RAS signaling, this should translate to anti-proliferative effects and a decrease in cell viability.[2][8]
Troubleshooting Guides
Problem 1: No change in pERK levels after treatment with this compound.
| Possible Cause | Troubleshooting Step |
| Poor cell permeability of the compound. | Perform a cellular uptake assay if possible. Alternatively, use a positive control Sos1 inhibitor with known cellular activity (e.g., BI-3406) to ensure the assay is working. |
| Compound instability in cell culture media. | Minimize the incubation time or test different serum concentrations. Prepare fresh compound dilutions for each experiment. |
| Sub-optimal compound concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting pERK. |
| Cell line is not dependent on Sos1-mediated RAS activation. | Use a cell line known to be sensitive to Sos1 inhibition (e.g., KRAS wild-type cells stimulated with a growth factor, or certain KRAS mutant lines). |
| Technical issues with the Western blot. | Ensure the quality of your pERK and total ERK antibodies. Run positive and negative controls (e.g., growth factor-stimulated vs. serum-starved cells). |
Problem 2: Inconsistent results in the Cellular Thermal Shift Assay (CETSA).
| Possible Cause | Troubleshooting Step |
| Sub-optimal heating times and temperatures. | Optimize the temperature gradient and heating duration for each cell line and target. A full melt curve should be established for Sos1 in your system. |
| Inefficient cell lysis. | Ensure complete cell lysis to release the soluble protein fraction. Optimize the number of freeze-thaw cycles. |
| Variability in sample processing. | Handle all samples consistently, especially during the heating and centrifugation steps. |
| Low abundance of Sos1 protein. | Use a cell line with higher endogenous Sos1 expression or consider transient overexpression for initial assay setup (be aware of potential artifacts). |
Problem 3: No disruption of the Sos1-RAS interaction observed in Co-IP.
| Possible Cause | Troubleshooting Step |
| Inefficient immunoprecipitation of Sos1. | Validate your Sos1 antibody for immunoprecipitation. Use sufficient antibody and protein lysate concentrations. |
| Interaction between Sos1 and RAS is too transient to capture. | Consider cross-linking strategies to stabilize the interaction before cell lysis. However, this may interfere with inhibitor binding. |
| The inhibitor is washed away during the IP procedure. | Minimize the number and duration of wash steps. Ensure the inhibitor is present in the lysis buffer. |
| High background or non-specific binding. | Optimize washing conditions and include appropriate isotype controls. |
Quantitative Data Summary
The following tables summarize representative data for well-characterized Sos1 inhibitors. Researchers can use these as a benchmark for evaluating this compound.
Table 1: Cellular Activity of Sos1 Inhibitors on pERK Levels
| Inhibitor | Cell Line | Concentration | % pERK Inhibition | Reference |
| BAY-293 | K-562 | 1 µM | ~75% | [7] |
| BAY-293 | Calu-1 (KRAS G12C) | 10 µM | ~50% | [7] |
| MRTX0902 | NCI-H1975 (EGFR mutant) | 1 µM | Significant modulation | [8] |
Table 2: Anti-proliferative Activity of Sos1 Inhibitors
| Inhibitor | Cell Line | Assay | IC50 / Effect | Reference |
| MRTX0902 | PC9 (EGFR mutant) | 3D Cell Viability | Significant modulation | [8] |
| BI-3406 | H358 (KRAS G12C) | Cell Viability | Synergistic with G12C inhibitors | [9] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Sos1 Target Engagement
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with this compound at various concentrations or a vehicle control for the desired time (e.g., 1-2 hours).
-
Heating: After treatment, wash the cells with PBS and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3-5 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Carefully collect the supernatant (soluble fraction) and analyze the levels of soluble Sos1 by Western blot. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.
Protocol 2: Co-Immunoprecipitation to Detect Disruption of Sos1-RAS Interaction
-
Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. For growth factor-dependent interactions, serum starve cells and then stimulate with a growth factor (e.g., EGF) in the presence of the inhibitor. Lyse the cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Pre-clear the lysates with protein A/G beads. Incubate the cleared lysates with an anti-Sos1 antibody or an isotype control antibody overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with IP lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blot using antibodies against Sos1 and RAS (e.g., pan-RAS or a specific isoform like KRAS). A decrease in the amount of RAS pulled down with Sos1 in the inhibitor-treated sample compared to the control indicates disruption of the interaction.
Protocol 3: Proximity Ligation Assay (PLA) for Sos1-RAS Interaction
-
Cell Preparation: Grow cells on coverslips and treat with this compound or a vehicle control.
-
Antibody Incubation: Fix and permeabilize the cells. Incubate with primary antibodies against Sos1 and RAS raised in different species.
-
PLA Probe Incubation: Wash the cells and incubate with species-specific secondary antibodies conjugated with oligonucleotides (PLA probes).
-
Ligation and Amplification: Add a ligation solution to join the two PLA probes if they are in close proximity (<40 nm). Then, add an amplification solution containing a polymerase and fluorescently labeled oligonucleotides to generate a rolling circle amplification product.
-
Imaging and Analysis: Mount the coverslips and visualize the PLA signals as fluorescent spots using a fluorescence microscope. Quantify the number of spots per cell. A significant reduction in the number of PLA signals in inhibitor-treated cells indicates a disruption of the Sos1-RAS interaction.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. Bayer starts Phase I study with SOS1 inhibitor in patients with advanced KRAS-mutated tumors [bayer.com]
- 6. pnas.org [pnas.org]
- 7. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Sos1-IN-17 and Other Son of Sevenless 1 (SOS1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sos1-IN-17 with other notable SOS1 inhibitors, focusing on their performance backed by experimental data. The information is presented to aid in the selection and application of these compounds in cancer research and drug discovery, particularly for KRAS-driven malignancies.
Introduction to SOS1 Inhibition
Son of Sevenless 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS proteins, including the frequently mutated KRAS oncogene. By facilitating the exchange of GDP for GTP on RAS, SOS1 triggers downstream signaling cascades, such as the MAPK/ERK pathway, which are critical for cell proliferation and survival. In many cancers, this pathway is constitutively active due to mutations in RAS. Inhibiting the interaction between SOS1 and RAS presents a promising therapeutic strategy to abrogate this oncogenic signaling. This guide focuses on a comparative analysis of small molecule inhibitors designed to disrupt the SOS1-KRAS protein-protein interaction.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and other well-characterized SOS1 inhibitors.
Disclaimer: The data presented below is compiled from various sources. Direct comparison of absolute values (e.g., IC50) should be approached with caution, as experimental conditions may vary between studies.
Table 1: Biochemical Activity of SOS1 Inhibitors
| Inhibitor | Assay Type | Target Interaction | IC50 (nM) | Ki (nM) | Source(s) |
| This compound | Not Specified | SOS1-KRASG12C | 5.1 | - | [1] |
| BI-3406 | AlphaScreen | SOS1-KRASG12C/G12D | 5 | - | [2][3] |
| SPR | SOS1 | - | 9.7 | [4] | |
| BAY-293 | Not Specified | KRAS-SOS1 | 21 | - | [5][6][7][8][9] |
| MRTX0902 | HTRF | SOS1-mediated GTP exchange | 15 | - | [10] |
| HTRF | SOS1 binding | - | 2.1 | [10] | |
| Not Specified | SOS1 | 46 | - | [11] |
Table 2: Cellular Activity of SOS1 Inhibitors
| Inhibitor | Cell Line | Assay Type | Endpoint | IC50 (nM) | Source(s) |
| This compound | DLD-1 | Not Specified | pERK Inhibition | 18 | [1] |
| Mia-Paca-2 (KRAS G12C) | Proliferation | Cell Viability | 110 | [1] | |
| BI-3406 | NCI-H358 (KRAS G12C) | Not Specified | pERK Inhibition | 4 | [12] |
| NCI-H358 (KRAS G12C) | 3D Proliferation | Cell Viability | 24 | [12] | |
| DLD-1 (KRAS G13D) | Not Specified | pERK Inhibition | 24 | [12] | |
| DLD-1 (KRAS G13D) | 3D Proliferation | Cell Viability | 36 | [12] | |
| BAY-293 | HeLa | Not Specified | RAS Activation | Submicromolar | [5][8] |
| K-562 (KRAS WT) | Proliferation | Cell Viability | 1090 | [5][8] | |
| NCI-H358 (KRAS G12C) | Proliferation | Cell Viability | 3480 | [5][8] | |
| MRTX0902 | MKN1 | In-Cell Western | pERK Inhibition | 29 | [11][13][14] |
| Multiple KRAS-mutant lines | 3D Proliferation | Cell Viability | <250 | [15] |
Table 3: In Vivo Efficacy of SOS1 Inhibitors
| Inhibitor | Animal Model | Tumor Type | Dosing | Efficacy | Source(s) |
| This compound | Mouse | Pancreatic Cancer | Orally active | Antitumor efficacy | [1] |
| BI-3406 | Mouse Xenograft (MIA PaCa-2) | Pancreatic Cancer (KRAS G12C) | 12 or 50 mg/kg, twice daily | Dose-dependent tumor growth inhibition | [16] |
| Mouse Allograft (KRAS G12D) | Lung Adenocarcinoma | Not specified | Impaired tumor growth | [17][18] | |
| MRTX0902 | Mouse Xenograft (MIA PaCa-2) | Pancreatic Cancer (KRAS G12C) | 25 and 50 mg/kg, twice daily | 41% and 53% TGI, respectively | [13][14] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for assays commonly used to characterize SOS1 inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for SOS1-KRAS Interaction
This assay quantifies the disruption of the protein-protein interaction between SOS1 and KRAS by a test compound.
Materials:
-
Recombinant His-tagged SOS1 protein
-
Recombinant GST-tagged KRAS protein (GDP-loaded)
-
Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate)
-
Anti-GST antibody conjugated to a FRET acceptor (e.g., d2)
-
Assay buffer (e.g., DPBS, 0.1% BSA, 0.05% Tween 20)
-
Test compounds serially diluted in DMSO
-
384-well low-volume microplates
Procedure:
-
Add test compound dilutions to the microplate wells.
-
Add a pre-mixed solution of His-SOS1 and GST-KRAS (GDP-loaded) to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for compound binding and interaction disruption.
-
Add a pre-mixed solution of the anti-His-donor and anti-GST-acceptor antibodies.
-
Incubate the plate in the dark at room temperature for another defined period (e.g., 60 minutes).
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
The HTRF ratio (665 nm / 620 nm) is calculated and used to determine the percent inhibition and IC50 values.
Cellular pERK Inhibition Assay (In-Cell Western)
This assay measures the ability of an inhibitor to block the SOS1-mediated activation of the MAPK pathway in a cellular context by quantifying the levels of phosphorylated ERK (pERK).
Materials:
-
Cancer cell line of interest (e.g., with a KRAS mutation)
-
Cell culture medium and supplements
-
Test compounds serially diluted in DMSO
-
Primary antibodies: anti-pERK1/2 and a loading control (e.g., anti-GAPDH or anti-Total ERK)
-
Infrared dye-conjugated secondary antibodies
-
96-well microplates
-
Fixing and permeabilization buffers
-
Blocking buffer
-
Infrared imaging system
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified time (e.g., 2 hours).
-
Fix the cells with a suitable fixative (e.g., paraformaldehyde).
-
Permeabilize the cells with a detergent-based buffer.
-
Block non-specific antibody binding with a blocking buffer.
-
Incubate the cells with the primary antibodies against pERK and the loading control.
-
Wash the cells and incubate with the appropriate infrared dye-conjugated secondary antibodies.
-
Wash the cells again to remove unbound antibodies.
-
Scan the plate using an infrared imaging system to quantify the fluorescence intensity for both pERK and the loading control.
-
Normalize the pERK signal to the loading control signal and calculate the percent inhibition and IC50 values.
Visualizations
SOS1 Signaling Pathway
Caption: The SOS1-mediated RAS/MAPK signaling pathway and the point of intervention for SOS1 inhibitors.
Experimental Workflow for a TR-FRET Assay
Caption: A generalized workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) assay to screen for SOS1-KRAS interaction inhibitors.
Logical Framework for Comparing SOS1 Inhibitors
Caption: A logical framework illustrating the key parameters for the comparative evaluation of different SOS1 inhibitors.
Summary and Conclusion
BI-3406 and MRTX0902 are extensively characterized with a wealth of published data on their selectivity, cellular mechanism of action, and in vivo pharmacology, making them valuable tool compounds for research. BAY-293 is also a widely used research tool, though it may have limitations in terms of in vivo applications.
The choice of an appropriate SOS1 inhibitor will depend on the specific research question, the experimental model system, and the desired pharmacological properties. This guide provides a foundational dataset to inform such decisions, emphasizing the importance of considering the source and context of the experimental data. Further direct comparative studies are warranted to fully elucidate the nuanced differences in the pharmacological profiles of these promising therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Probe BI-3406 | Chemical Probes Portal [chemicalprobes.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Probe BAY-293 | Chemical Probes Portal [chemicalprobes.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pardon Our Interruption [opnme.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. verastem.com [verastem.com]
- 16. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. biorxiv.org [biorxiv.org]
A Comparative Guide to Sos1-IN-17 and BI-3406: Efficacy in Targeting the KRAS-SOS1 Interaction
In the landscape of targeted cancer therapy, the inhibition of the interaction between Son of Sevenless homolog 1 (SOS1) and the KRAS protein has emerged as a promising strategy for treating KRAS-driven cancers. SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that facilitates the activation of KRAS, a key signaling node in the MAPK/ERK pathway that is frequently mutated in various cancers. By blocking the SOS1-mediated conversion of KRAS from its inactive GDP-bound state to its active GTP-bound state, inhibitors can effectively suppress downstream oncogenic signaling. This guide provides a comparative overview of two prominent SOS1 inhibitors, Sos1-IN-17 and BI-3406, with a focus on their efficacy, supported by experimental data.
Mechanism of Action
Both this compound and BI-3406 are small molecule inhibitors that target the catalytic domain of SOS1, thereby preventing its interaction with KRAS.[1][2][3][4] This blockade of the protein-protein interaction is crucial in preventing the reloading of KRAS with GTP, which in turn leads to the downregulation of the RAS-RAF-MEK-ERK signaling cascade.[5][6][7] While both compounds share this fundamental mechanism, their specific binding modes and pharmacological properties may differ, influencing their overall efficacy and potential for clinical development. BI-3406 is noted to be a potent and selective SOS1 inhibitor with no effect on the closely related SOS2.[8][9]
Comparative Efficacy Data
The following table summarizes key quantitative data on the efficacy of this compound and BI-3406 from preclinical studies.
| Parameter | This compound | BI-3406 | Reference |
| Target | SOS1-KRAS Interaction | SOS1-KRAS Interaction | [4],[1] |
| IC50 (SOS1-KRAS Interaction) | 5.1 nM | 5 nM | [4],[3] |
| IC50 (pERK Inhibition) | 18 nM (DLD-1 cells) | 4 nM (NCI-H358 cells) | [4],[3] |
| IC50 (Cell Proliferation) | 0.11 µM (Mia-Paca-2 cells) | 24 nM (NCI-H358 cells) | [4],[3] |
Experimental Protocols
The data presented above are derived from a series of key experiments designed to evaluate the efficacy of these inhibitors. Below are detailed methodologies for these experiments.
SOS1-KRAS Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is used to quantify the ability of a compound to disrupt the interaction between SOS1 and KRAS.
-
Reagents : Recombinant human SOS1 protein (catalytic domain) and KRAS protein (e.g., KRAS G12C) are used. Donor and acceptor fluorophore-conjugated antibodies specific for tags on the recombinant proteins (e.g., anti-GST-d2 and anti-His-Tb) are also required.
-
Procedure :
-
SOS1 and KRAS proteins are incubated together in a microplate to allow for complex formation.
-
The test compound (this compound or BI-3406) at various concentrations is added to the wells.
-
The fluorophore-conjugated antibodies are then added.
-
The plate is incubated to allow for antibody binding.
-
The HTRF signal is read using a compatible plate reader. A decrease in the HTRF signal indicates disruption of the SOS1-KRAS interaction.
-
-
Data Analysis : The IC50 value, representing the concentration of the inhibitor required to achieve 50% inhibition of the interaction, is calculated from the dose-response curve.
pERK Inhibition Assay (Western Blot or ELISA)
This assay measures the downstream effect of SOS1 inhibition on the MAPK pathway by quantifying the levels of phosphorylated ERK (pERK).
-
Cell Culture : Cancer cell lines with known KRAS mutations (e.g., DLD-1 with KRAS G13D or NCI-H358 with KRAS G12C) are cultured under standard conditions.
-
Treatment : Cells are treated with varying concentrations of the inhibitor for a specified period.
-
Protein Extraction : After treatment, cells are lysed to extract total protein.
-
Quantification :
-
Western Blot : Protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for pERK and total ERK (as a loading control). The signal is detected using secondary antibodies and a chemiluminescent substrate.
-
ELISA : An ELISA kit specific for pERK is used to quantify its levels in the cell lysates.
-
-
Data Analysis : The IC50 value for pERK inhibition is determined by plotting the percentage of pERK inhibition against the inhibitor concentration.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay assesses the anti-proliferative effect of the inhibitors on cancer cells.
-
Cell Seeding : Cancer cells are seeded in a multi-well plate at a specific density.
-
Treatment : After allowing the cells to adhere, they are treated with a range of inhibitor concentrations.
-
Incubation : The cells are incubated for a period of 72 hours or more to allow for effects on proliferation.
-
Viability Measurement : A cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) is added to the wells. This reagent measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis : The luminescence signal is measured, and the IC50 value for cell proliferation is calculated from the resulting dose-response curve.
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The RAS/MAPK signaling pathway and the point of inhibition by this compound and BI-3406.
Caption: A typical experimental workflow for evaluating the efficacy of SOS1 inhibitors.
Conclusion
Both this compound and BI-3406 are potent inhibitors of the SOS1-KRAS interaction, demonstrating low nanomolar efficacy in biochemical and cellular assays. The available data suggests that BI-3406 has been more extensively characterized in the public domain, with numerous studies detailing its in vitro and in vivo activity, including its promising synergistic effects when combined with other targeted therapies like MEK inhibitors.[1][10] This combination strategy is particularly relevant as it can help overcome adaptive resistance mechanisms that often limit the efficacy of single-agent therapies targeting the MAPK pathway.[1][2][11] Further head-to-head comparative studies would be beneficial to fully elucidate the relative advantages of each compound and their potential for clinical translation in the treatment of KRAS-mutant cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. gdch.app [gdch.app]
- 7. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. pnas.org [pnas.org]
- 9. biorxiv.org [biorxiv.org]
- 10. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
The Power of Two: Sos1 Inhibition Amplifies KRAS G12C Blockade, Overcoming Therapeutic Resistance
A new wave of combination therapy is showing significant promise in the fight against KRAS G12C-mutated cancers. Preclinical data robustly demonstrates that pairing Sos1 inhibitors, such as Sos1-IN-17 and its analogs, with targeted KRAS G12C inhibitors like adagrasib and sotorasib, results in a powerful synergistic anti-tumor effect. This combination not only enhances the potency of KRAS G12C blockade but also offers a strategy to overcome both intrinsic and acquired resistance, a major hurdle in the clinical efficacy of KRAS G12C inhibitor monotherapy.
The therapeutic rationale for this combination lies in the fundamental mechanism of KRAS activation. Son of Sevenless 1 (Sos1) is a guanine (B1146940) nucleotide exchange factor (GEF) that facilitates the conversion of KRAS from its inactive GDP-bound state to its active GTP-bound state. KRAS G12C inhibitors, on the other hand, selectively bind to and trap KRAS G12C in its inactive GDP-bound form. By inhibiting Sos1, the pool of inactive GDP-bound KRAS G12C is increased, thereby enhancing the available target for KRAS G12C inhibitors and leading to a more profound and sustained suppression of the MAPK signaling pathway.[1][2][3] This dual-pronged attack effectively stifles the cancer cell's growth and proliferation signals.
Comparative Efficacy of Combination Therapy
In vitro and in vivo studies have consistently demonstrated the superiority of the combination therapy over single-agent treatments. The addition of a Sos1 inhibitor significantly enhances the potency of KRAS G12C inhibitors across various cancer cell lines, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[2][4]
| Treatment Combination | Cell Line | Assay Type | Key Finding | Reference |
| Adagrasib + BI-3406 (Sos1i) | NCI-H2122 (NSCLC) | Proliferation Assay | Strong synergistic anti-proliferative effects | [2] |
| Sotorasib + BI-3406 (Sos1i) | H358 (NSCLC) | 3D Spheroid Culture | Synergistic increase in Excess over Bliss (EOB) score | [1] |
| Adagrasib + BI-3406 (Sos1i) | SW837 (CRC) | Xenograft Model | Enhanced and extended anti-tumor response | [2] |
| ARS-1620 + BI-3406 (Sos1i) | H358 (NSCLC) | 3D Spheroid Culture | Enhanced potency of the KRAS G12C inhibitor | [1] |
| Adagrasib + MRTX0902 (Sos1i) | N/A | Clinical Trial | Under investigation in a clinical trial (NCT05578092) | [1] |
Note: BI-3406 and MRTX0902 are specific examples of Sos1 inhibitors. This compound represents a class of such inhibitors with a similar mechanism of action.
Overcoming Resistance: A Key Advantage
A significant challenge with KRAS G12C inhibitors is the development of resistance, which can be intrinsic or acquired. The combination with Sos1 inhibitors addresses this challenge through multiple mechanisms. By suppressing the reactivation of the MAPK pathway, the combination can overcome adaptive resistance.[1][3] Furthermore, studies have shown that this combination therapy can delay the emergence of acquired resistance and re-sensitize resistant cancer models to KRAS G12C inhibitors.[2][4] The combination has also been shown to be effective regardless of certain co-mutations, such as in KEAP1 and STK11, which are associated with poor responses to KRAS G12C inhibitor monotherapy.[1][5]
Signaling Pathway and Mechanism of Action
The synergistic effect of combining Sos1 and KRAS G12C inhibitors is rooted in their complementary roles in modulating the KRAS signaling cascade. The following diagram illustrates this interplay:
Figure 1. Mechanism of synergistic inhibition of the KRAS pathway. this compound blocks the exchange of GDP for GTP on KRAS, while KRAS G12C inhibitors trap the mutant protein in its inactive GDP-bound state, leading to a profound shutdown of downstream signaling.
Experimental Workflow for Evaluating Synergy
The synergy between this compound and KRAS G12C inhibitors is typically evaluated through a series of in vitro and in vivo experiments. A standard workflow is depicted below:
Figure 2. A typical experimental workflow. In vitro assays are first used to determine synergy and mechanism, followed by in vivo studies to assess anti-tumor efficacy.
Experimental Protocols
Cell Viability and Synergy Analysis:
-
Cell Seeding: KRAS G12C mutant cancer cells are seeded in 96-well or 384-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a matrix of concentrations of the Sos1 inhibitor and the KRAS G12C inhibitor, both alone and in combination.
-
Incubation: Plates are incubated for a period of 72 to 144 hours.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels.
-
Data Analysis: The resulting dose-response matrix is analyzed using synergy models like the Bliss Independence or the Zero Interaction Potency (ZIP) model to calculate synergy scores. Positive scores typically indicate a synergistic interaction.[2]
Western Blotting for Pathway Modulation:
-
Cell Lysis: Cells treated with the inhibitors for various time points (e.g., 6, 24, 48 hours) are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are probed with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, and a loading control like β-actin) followed by HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using a chemiluminescence detection system. A reduction in the ratio of phosphorylated to total protein indicates pathway inhibition.[4]
In Vivo Xenograft Studies:
-
Tumor Implantation: Immunocompromised mice are subcutaneously injected with KRAS G12C mutant cancer cells.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups (vehicle, Sos1 inhibitor alone, KRAS G12C inhibitor alone, and the combination).
-
Drug Administration: The drugs are administered according to a predetermined schedule and dosage.
-
Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Efficacy Evaluation: Treatment efficacy is determined by comparing the tumor growth inhibition (TGI) between the different treatment groups. At the end of the study, tumors may be harvested for pharmacodynamic analysis.[4]
Conclusion
The synergistic combination of Sos1 inhibitors with KRAS G12C inhibitors represents a highly promising therapeutic strategy. By targeting the KRAS activation pathway at two distinct points, this approach leads to a more potent and durable anti-tumor response. The ability of this combination to overcome resistance mechanisms that limit the efficacy of KRAS G12C inhibitor monotherapy highlights its potential to significantly improve clinical outcomes for patients with KRAS G12C-driven cancers. Ongoing clinical trials will be crucial in translating these compelling preclinical findings into patient benefit.[1][6]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sos1-IN-17 in Combination with MEK Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic strategy combining Son of Sevenless homolog 1 (Sos1) inhibitors with MEK inhibitors for the treatment of KRAS-mutant cancers. While the specific compound Sos1-IN-17 is of interest, publicly available data on its use in combination with MEK inhibitors is currently limited. Therefore, this guide will focus on the well-characterized Sos1 inhibitor, BI-3406 , in combination with MEK inhibitors such as trametinib (B1684009), as a representative example of this therapeutic approach. A summary of the available information on this compound is also provided.
Rationale for Combination Therapy: Overcoming Adaptive Resistance
Inhibition of the downstream effector MEK in the RAS-RAF-MEK-ERK signaling pathway has shown limited clinical success in KRAS-driven cancers. This is largely due to a feedback reactivation mechanism that increases the levels of active, GTP-bound RAS, thus circumventing the MEK blockade.[1][2] Sos1, a guanine (B1146940) nucleotide exchange factor (GEF), is a key activator of KRAS.[3][4] By inhibiting Sos1, the reloading of KRAS with GTP is prevented, leading to a reduction in active RAS.[5] The combination of a Sos1 inhibitor with a MEK inhibitor provides a vertical blockade of the RAS pathway, which has been shown to result in a more potent and durable anti-tumor response by preventing this feedback-mediated resistance.[1][2][6]
Signaling Pathway: Dual Blockade of the RAS/MAPK Cascade
The following diagram illustrates the points of intervention for Sos1 and MEK inhibitors within the RAS/MAPK signaling pathway.
Caption: RAS/MAPK signaling pathway with points of inhibition for Sos1 and MEK inhibitors.
Performance Comparison: Sos1 Inhibition in Combination with MEK Inhibition
The combination of the Sos1 inhibitor BI-3406 with the MEK inhibitor trametinib has demonstrated significant synergistic anti-tumor effects in preclinical models of KRAS-mutant cancers.[1][2]
In Vitro Synergy
The combination has shown strong synergistic anti-proliferative effects in various cancer cell lines.[2] The synergy is often dependent on the specific KRAS mutation and the status of other signaling molecules like PIK3CA.[3][7] For instance, the combination is particularly effective in KRAS G12/G13-mutated cells that are wild-type for PI3K.[3][7]
Table 1: In Vitro Performance of BI-3406 in Combination with Trametinib
| Cell Line | Cancer Type | KRAS Mutation | PIK3CA Status | Combination Effect | Reference |
| MIA PaCa-2 | Pancreatic | G12C | WT | Strong Synergy | [2] |
| DLD-1 | Colorectal | G13D | Mutant | Strong Synergy | [2] |
| H727 | Lung | G12V | WT | Synergy | [7][8] |
| A549 | Lung | G12S | WT | Synergy | [7][8] |
| H358 | Lung | G12C | WT | Synergy | [8] |
| LU99A | Lung | G12D | Mutant | Insensitive | [3] |
| Calu-6 | Lung | Q61K | WT | Insensitive | [3] |
| H460 | Lung | Q61H | Mutant | Insensitive | [3] |
In Vivo Efficacy
In xenograft mouse models, the combination of BI-3406 and trametinib has led to tumor regressions at well-tolerated doses.[1][9]
Table 2: In Vivo Performance of BI-3406 and Trametinib Combination in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Tumor Regression | Reference |
| MIA PaCa-2 | Pancreatic | BI-3406 + Trametinib | Not explicitly stated, but showed regressions | Yes | [9] |
| LoVo | Colorectal | BI-3406 + Trametinib | Not explicitly stated, but showed regressions | Yes | [9] |
| B8032 (PDX) | Colorectal | BI-3406 + Trametinib | Significant inhibition | Not explicitly stated | [9] |
| C1047 (PDX) | Colorectal | BI-3406 + Trametinib | Significant inhibition | Not explicitly stated | [9] |
This compound: An Emerging Sos1 Inhibitor
This compound is an orally active inhibitor of the Sos1-KRAS G12C interaction. While data is limited, it has shown promising preclinical activity as a single agent.
Table 3: Available Preclinical Data for this compound
| Parameter | Value | Cell Line / Model | Reference |
| IC50 (Sos1-KRASG12C interaction) | 5.1 nM | Biochemical Assay | MedChemExpress |
| IC50 (ERK phosphorylation) | 18 nM | DLD-1 cells | MedChemExpress |
| In Vivo Efficacy | Antitumor efficacy demonstrated | Pancreatic cancer mouse model | MedChemExpress |
Note: There are no publicly available studies evaluating this compound in combination with MEK inhibitors. Therefore, a direct comparison of its performance in a combination setting with BI-3406 is not possible at this time.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of findings. Below are outlines for key experiments used to evaluate the combination of Sos1 and MEK inhibitors.
In Vitro Synergy Assay (Checkerboard Method)
This method is used to assess the synergistic, additive, or antagonistic effects of two drugs.
Caption: A typical workflow for an in vitro synergy assay.
Protocol Outline:
-
Cell Seeding: Plate cancer cells at an appropriate density in 96-well microplates.
-
Drug Preparation: Prepare serial dilutions of the Sos1 inhibitor and the MEK inhibitor.
-
Treatment: Add the drugs to the cells in a checkerboard format, where each well receives a unique combination of concentrations of the two drugs. Include single-agent controls and a vehicle control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate synergy scores using models like the Bliss Independence or Loewe Additivity model to determine if the combination effect is greater than the expected additive effect.[10][11][12]
Western Blot Analysis for Pathway Modulation
Western blotting is used to detect changes in protein expression and phosphorylation, providing insights into the mechanism of action. A key readout for MEK inhibitor efficacy and resistance is the phosphorylation of ERK (pERK).
Protocol Outline:
-
Cell Treatment and Lysis: Treat cells with the Sos1 inhibitor, MEK inhibitor, or the combination for various time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[13]
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against pERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[14][15][16]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[13][15]
-
Analysis: Quantify the band intensities to determine the relative levels of pERK and total ERK.
In Vivo Xenograft Studies
Xenograft models are used to evaluate the anti-tumor efficacy of the drug combination in a living organism.
Protocol Outline:
-
Cell Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice (e.g., NOD-SCID or NSG mice).[1][17][18]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (Vehicle, Sos1 inhibitor alone, MEK inhibitor alone, and combination).[18]
-
Drug Administration: Administer the drugs according to the desired schedule and route (e.g., oral gavage).
-
Tumor Measurement and Monitoring: Measure tumor volume with calipers at regular intervals. Monitor the body weight and overall health of the mice.[18][19]
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Compare the tumor growth inhibition between the different treatment groups.
Conclusion
The combination of a Sos1 inhibitor with a MEK inhibitor represents a promising therapeutic strategy for KRAS-driven cancers by effectively overcoming adaptive resistance to MEK inhibitor monotherapy. Extensive preclinical data for the combination of BI-3406 and trametinib demonstrates significant synergistic anti-tumor activity in a mutation-dependent manner. While this compound has shown potent single-agent activity, further studies are required to evaluate its efficacy in combination with MEK inhibitors and to allow for a direct comparison with other Sos1 inhibitors. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and other novel combination therapies.
References
- 1. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. SOS1 and KSR1 modulate MEK inhibitor responsiveness to target resistant cell populations based on PI3K and KRAS mutation status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. In Vitro Phage-antibiotic Synergy Determination Assay Service - Creative BioLabs PhagenBIO [phagenbio.creative-biolabs.com]
- 12. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. ron.cimr.cam.ac.uk [ron.cimr.cam.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Patient derived xenograft - Wikipedia [en.wikipedia.org]
- 18. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 19. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
A Head-to-Head Comparison of Sos1 Inhibitors in Pancreatic Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The Son of Sevenless 1 (Sos1) protein, a guanine (B1146940) nucleotide exchange factor (GEF), plays a pivotal role in the activation of KRAS, a frequently mutated oncogene in pancreatic ductal adenocarcinoma (PDAC).[1] Inhibition of the Sos1-KRAS interaction presents a promising therapeutic strategy to counteract the effects of oncogenic KRAS. This guide provides a head-to-head comparison of three key Sos1 inhibitors—BI-3406, MRTX0902, and BAY-293—in preclinical pancreatic cancer models, supported by available experimental data.
Performance Comparison of Sos1 Inhibitors
While direct head-to-head studies comparing all three inhibitors in the same pancreatic cancer models are limited, this section compiles available data from various preclinical studies to offer a comparative overview.
Disclaimer: The data presented below is compiled from different studies. Direct comparison of absolute values (e.g., IC50) across studies should be done with caution due to potential variations in experimental conditions.
In Vitro Efficacy: Inhibition of Pancreatic Cancer Cell Proliferation
| Inhibitor | Cell Line | KRAS Mutation | IC50 (µM) | Reference |
| BI-3406 | MIA PaCa-2 | G12C | 0.009 - 0.220 | [2] |
| PANC-1 | G12D | Not specified | ||
| AsPC-1 | G12D | Not specified | ||
| BAY-293 | MIA PaCa-2 | G12C | ~1.0 | [3] |
| AsPC-1 | G12D | ~1.0 | [3] | |
| PANC-1 | G12D | 0.95 - 6.64 | [3] | |
| BxPC-3 | Wild-Type | ~1.0 | [3] |
Note: The potency of BI-3406 appears to be in the nanomolar range in sensitive cell lines, while BAY-293 demonstrates efficacy in the micromolar range. The variability in BAY-293's IC50 in PANC-1 cells across different reports highlights the importance of standardized experimental protocols.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The following table summarizes the single-agent antitumor activity of BI-3406 and MRTX0902 in pancreatic cancer xenograft models.
| Inhibitor | Animal Model | Cell Line | KRAS Mutation | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| BI-3406 | Nude Mice | MIA PaCa-2 | G12C | 50 mg/kg, twice daily | Significant TGI | [4] |
| MRTX0902 | Nude Mice | MIA PaCa-2 | G12C | 25 mg/kg, twice daily | 41% | [5] |
| 50 mg/kg, twice daily | 53% | [5] |
Note: Both BI-3406 and MRTX0902 demonstrate significant single-agent activity in vivo. It is important to note that Sos1 inhibitors have shown even greater efficacy when used in combination with other targeted therapies, such as MEK inhibitors or direct KRAS G12C inhibitors.[1][5]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the relevant biological pathway and experimental workflows.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key experiments cited in the comparison of Sos1 inhibitors.
In Vitro Cell Proliferation (MTT) Assay
This protocol is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Pancreatic cancer cells are harvested and seeded into 96-well flat-bottom plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Plates are incubated overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the Sos1 inhibitor (e.g., from 0.01 nM to 10 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours under the same conditions.[6]
-
MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 10 minutes to ensure complete dissolution.[6]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[7]
In Vivo Pancreatic Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model in mice to evaluate the in vivo efficacy of Sos1 inhibitors.
-
Cell Preparation: Pancreatic cancer cells (e.g., MIA PaCa-2) are harvested during their exponential growth phase, washed with sterile PBS, and resuspended in a solution of PBS and Matrigel (1:1 ratio) at a concentration of 1 x 10^7 cells/mL.
-
Cell Implantation: Six- to eight-week-old female athymic nude mice are anesthetized. A total of 1 x 10^6 cells in 100 µL of the cell suspension is injected subcutaneously into the right flank of each mouse.[8]
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, the mice are randomly assigned to treatment and control groups (n=7-9 animals per group). The treatment group receives the Sos1 inhibitor (e.g., BI-3406 at 50 mg/kg) administered orally twice daily. The control group receives the vehicle solution on the same schedule.[4]
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The primary endpoint is tumor growth inhibition (TGI), which is calculated at the end of the study (e.g., after 20-23 days of treatment) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.[4]
-
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines and regulations of the institutional animal care and use committee.
Conclusion
The available preclinical data suggests that Sos1 inhibitors, including BI-3406, MRTX0902, and BAY-293, are promising therapeutic agents for KRAS-driven pancreatic cancer. While all three compounds demonstrate the ability to inhibit the Sos1-KRAS interaction and suppress cancer cell growth, direct comparative studies are needed to definitively establish their relative potency and efficacy. The provided data and protocols offer a valuable resource for researchers in the field of pancreatic cancer to design and interpret further investigations into this important class of targeted therapies. The strong synergistic effects observed when Sos1 inhibitors are combined with other agents in the KRAS signaling pathway highlight a particularly promising avenue for future clinical development.
References
- 1. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MTT Assay [protocols.io]
- 7. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Construction of orthotopic xenograft mouse models for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of Sos1-IN-17 Using CRISPR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sos1-IN-17 with other prominent Sos1 inhibitors, focusing on the validation of their on-target effects using CRISPR-Cas9 technology. The Son of Sevenless 1 (Sos1) is a critical guanine (B1146940) nucleotide exchange factor (GEF) that activates RAS proteins, making it a compelling target in cancers with RAS mutations.[1][2] Ensuring that novel inhibitors like this compound exert their therapeutic effects through specific interaction with Sos1 is paramount for their clinical development. This guide outlines the experimental framework for such validation.
Comparison of Sos1 Inhibitors
Small molecule inhibitors targeting the Sos1:KRAS protein-protein interaction have emerged as a promising therapeutic strategy.[3][4] Below is a comparison of this compound with other well-characterized Sos1 inhibitors.
| Inhibitor | Mechanism of Action | SOS1-KRAS Interaction IC50 | pERK Inhibition IC50 | Anti-proliferative IC50 (Cell Line) |
| This compound | Inhibits SOS1-KRASG12C interaction | 5.1 nM | 18 nM (DLD-1) | 0.11 µM (Mia-Paca-2)[5] |
| BI-3406 | Inhibits SOS1::KRAS interaction | - | - | Synergizes with MEK inhibitors[6] |
| BAY-293 | Disrupts the RAS–SOS1 interaction | 21 nM | Submicromolar range (HeLa) | -[7] |
| MRTX0902 | Disrupts the KRAS:SOS1 protein–protein interaction | 46 nM | <250 nM (various cell lines) | -[3][8] |
Validating On-Target Effects with CRISPR-Cas9
CRISPR-Cas9 technology offers a powerful and precise method to validate the on-target activity of a small molecule inhibitor. By specifically knocking out the target gene (in this case, SOS1), researchers can observe whether the inhibitor's effect is diminished or abolished, thereby confirming that the drug's efficacy is dependent on the presence of its target.
Signaling Pathway of Sos1 in RAS Activation
Caption: The Sos1 signaling pathway leading to RAS activation.
Experimental Protocols
This section details the methodologies for validating the on-target effects of this compound using CRISPR-Cas9.
Experimental Workflow for CRISPR-Based Target Validation
Caption: Experimental workflow for validating this compound's on-target effects.
Protocol 1: CRISPR/Cas9-Mediated Knockout of SOS1
This protocol outlines the steps for generating SOS1 knockout cell lines.
-
sgRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting early exons of the SOS1 gene using a publicly available design tool.
-
Synthesize and clone the sgRNAs into a suitable expression vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin (B1679871) resistance).
-
-
Transfection:
-
Transfect the host cancer cell line (e.g., Mia-Paca-2) with the sgRNA/Cas9 expression plasmid using a suitable transfection reagent.
-
Include a control group transfected with a non-targeting sgRNA.
-
-
Selection and Clonal Isolation:
-
Two days post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin).
-
After selection, plate the surviving cells at a low density to allow for the growth of single-cell-derived colonies.
-
Isolate individual clones and expand them in separate culture vessels.
-
-
Validation of Knockout:
-
Prepare protein lysates from each clonal population.
-
Perform a Western blot using an anti-Sos1 antibody to confirm the absence of the Sos1 protein in the knockout clones compared to the wild-type and non-targeting controls.
-
Protocol 2: Ras Activation Assay (GTP-Ras Pulldown)
This assay measures the levels of active, GTP-bound Ras.
-
Cell Treatment and Lysis:
-
Plate wild-type and validated SOS1 knockout cells.
-
Treat the cells with varying concentrations of this compound for a specified time.
-
Lyse the cells in a buffer containing inhibitors of phosphatases and proteases.
-
-
GTP-Ras Pulldown:
-
Incubate the cell lysates with a GST-fusion protein of the Ras-binding domain (RBD) of Raf1, which specifically binds to GTP-bound Ras.
-
Add glutathione-agarose beads to pull down the GST-RBD-GTP-Ras complex.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Ras antibody to detect the levels of active Ras.
-
Normalize the results to the total Ras levels in the input lysates.
-
Protocol 3: ERK Phosphorylation Assay (Western Blot)
This assay assesses the activity of the downstream MAPK pathway.
-
Cell Treatment and Lysis:
-
Follow the same cell treatment and lysis procedure as in the Ras Activation Assay.
-
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK.
-
Expected Experimental Data
The following table illustrates the expected outcomes from the described experiments, which would validate the on-target effects of this compound.
| Cell Line | Treatment | Sos1 Protein Level | Active Ras Level (vs. Untreated WT) | p-ERK / Total ERK Ratio (vs. Untreated WT) |
| Wild-Type | Untreated | 100% | 100% | 100% |
| This compound (10 nM) | 100% | ~50% | ~50% | |
| This compound (100 nM) | 100% | ~10% | ~10% | |
| SOS1 Knockout | Untreated | 0% | ~15% | ~20% |
| This compound (10 nM) | 0% | ~15% | ~20% | |
| This compound (100 nM) | 0% | ~15% | ~20% |
Data Interpretation: In wild-type cells, this compound is expected to cause a dose-dependent decrease in both active Ras and phosphorylated ERK. In SOS1 knockout cells, the baseline levels of active Ras and p-ERK should be significantly reduced. Crucially, treatment with this compound should have no further effect on these already low levels in the knockout cells, demonstrating that the inhibitor's activity is dependent on the presence of Sos1.
Conclusion
The combination of potent small molecule inhibitors like this compound with rigorous on-target validation methodologies such as CRISPR-Cas9 is essential for advancing targeted cancer therapies. The experimental framework outlined in this guide provides a robust approach for confirming the specific mechanism of action of novel Sos1 inhibitors, thereby increasing confidence in their potential as effective and selective therapeutic agents.
References
- 1. SOS1 - Wikipedia [en.wikipedia.org]
- 2. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rcsb.org [rcsb.org]
Assessing the Specificity of Sos1 Inhibitors: A Guide to Cross-Reactivity with Other GEFs
For Researchers, Scientists, and Drug Development Professionals
The development of targeted cancer therapies has led to a significant interest in small molecule inhibitors of Son of sevenless homolog 1 (Sos1), a crucial guanine (B1146940) nucleotide exchange factor (GEF) for the activation of RAS proteins. While the potency of these inhibitors against Sos1 is a primary focus, understanding their cross-reactivity with other GEFs is paramount for predicting off-target effects and ensuring a favorable therapeutic window. This guide provides a framework for evaluating the cross-reactivity of Sos1 inhibitors, using the hypothetical inhibitor "Sos1-IN-17" as an example, and outlines the experimental data necessary for a comprehensive comparison.
Currently, specific cross-reactivity data for a compound designated "this compound" against a broad panel of other GEFs is not publicly available in the reviewed scientific literature. However, the methodologies and data presentation formats described herein are standard in the field and are applicable to the evaluation of any Sos1 inhibitor, such as the well-characterized examples BI-3406 and BAY-293.
Sos1 Signaling Pathway
Sos1 is a key intermediary in the receptor tyrosine kinase (RTK) signaling cascade. Upon growth factor binding to an RTK, the adaptor protein Grb2 recruits Sos1 to the plasma membrane, where it facilitates the exchange of GDP for GTP on Ras, leading to its activation and the subsequent engagement of downstream effector pathways like the MAPK/ERK and PI3K/AKT pathways, which drive cell proliferation, survival, and differentiation.
Caption: Sos1's role in the RTK/Ras signaling pathway and the point of intervention for Sos1 inhibitors.
Quantitative Comparison of Inhibitor Specificity
A critical aspect of characterizing any new inhibitor is to determine its selectivity. This is typically achieved by screening the compound against a panel of related proteins. For a Sos1 inhibitor, this would involve testing against other GEFs, particularly those within the Ras superfamily. The data is often presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the protein's activity by 50%.
Below is an illustrative table of the type of data that would be generated from such a study. Note: This data is hypothetical and for illustrative purposes only, as specific data for this compound is not currently available.
| Target GEF | IC50 (nM) for this compound | Fold Selectivity vs. Sos1 |
| Sos1 | 10 | 1 |
| Sos2 | 500 | 50 |
| RasGRF1 | >10,000 | >1,000 |
| RasGRF2 | >10,000 | >1,000 |
| Tiam1 | >10,000 | >1,000 |
| Vav1 | >10,000 | >1,000 |
This hypothetical data suggests that "this compound" is highly selective for Sos1 over other tested GEFs. A higher fold selectivity indicates a lower likelihood of off-target effects mediated by the inhibition of these other proteins.
Experimental Protocols
To generate the data presented above, a series of robust and validated assays are required. The following are examples of experimental protocols that would be used to assess the cross-reactivity of a Sos1 inhibitor.
In Vitro GEF Activity Assay (Biochemical Assay)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a GEF.
-
Principle: The exchange of a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP) for unlabeled GTP on a Ras protein is monitored over time. The rate of this exchange is proportional to the GEF activity.
-
Methodology:
-
Purified, recombinant GEF protein (e.g., Sos1, Sos2, RasGRF1) is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound).
-
The Ras protein (e.g., KRas, HRas) pre-loaded with a fluorescent GDP analog is added to the reaction mixture.
-
The reaction is initiated by the addition of a molar excess of unlabeled GTP.
-
The decrease in fluorescence, as the fluorescent GDP is displaced, is measured over time using a plate reader.
-
The initial rates of the reaction are plotted against the inhibitor concentration to determine the IC50 value.
-
Cellular Target Engagement Assay
This type of assay confirms that the inhibitor can bind to its intended target within a cellular context.
-
Principle: Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can be used to quantify the binding of an inhibitor to its target protein in intact cells.
-
Methodology (CETSA Example):
-
Cells are treated with the test inhibitor or a vehicle control.
-
The cells are heated to a range of temperatures, causing proteins to denature and precipitate.
-
The remaining soluble protein at each temperature is quantified by Western blotting or mass spectrometry.
-
The binding of the inhibitor stabilizes the target protein (Sos1), resulting in a higher melting temperature compared to the vehicle-treated cells.
-
Downstream Signaling Pathway Analysis
This assesses the functional consequence of target inhibition on the relevant signaling pathway.
-
Principle: The phosphorylation status of key downstream effector proteins is measured to determine the extent of pathway inhibition.
-
Methodology:
-
Cancer cell lines with a known dependence on the Ras-MAPK pathway are treated with a range of inhibitor concentrations.
-
Cell lysates are collected and subjected to Western blotting.
-
Antibodies specific for the phosphorylated forms of proteins like ERK (p-ERK) and AKT (p-AKT) are used to probe the blots.
-
A reduction in the levels of p-ERK would indicate on-target inhibition of the Sos1-Ras pathway. The lack of change in other pathways at similar concentrations would support selectivity.
-
Experimental Workflow for Assessing Inhibitor Cross-Reactivity
The process of evaluating a novel inhibitor for its cross-reactivity is a multi-step process that moves from initial screening to more complex cellular and in vivo models.
A Head-to-Head Battle: Unveiling the Advantages of Sos1-IN-17 Over Genetic Knockdown
In the intricate world of cellular signaling, the Son of Sevenless 1 (Sos1) protein stands as a critical upstream regulator of the RAS/MAPK pathway, a cascade frequently implicated in cancer development.[1] For researchers dedicated to dissecting and targeting this pathway, the choice between pharmacological inhibition and genetic knockdown of Sos1 is a pivotal decision. This guide provides an in-depth comparison of a representative potent and selective Sos1 small molecule inhibitor, here exemplified by compounds like BI-3406 (referred to as Sos1-IN-17 for the purpose of this guide), and genetic knockdown techniques such as siRNA and shRNA.
Executive Summary: Precision and Control vs. Blanke Ablation
While both this compound and genetic knockdown aim to abrogate Sos1 function, they operate through fundamentally different mechanisms, leading to distinct advantages for the small molecule inhibitor in many research and therapeutic contexts. This compound offers a rapid, reversible, and titratable means of inhibiting the catalytic activity of Sos1, providing precise temporal control over the RAS/MAPK pathway. In contrast, genetic knockdown, while effective at reducing Sos1 protein levels, is characterized by a slower onset, a lack of reversibility, and the potential for off-target effects and compensatory mechanisms that can confound experimental results.
Quantitative Comparison of Inhibitory Effects
The efficacy of both this compound and genetic knockdown can be quantified by their impact on downstream signaling, particularly the phosphorylation of ERK (pERK), a key component of the MAPK pathway.
| Parameter | This compound (e.g., BI-3406) | Genetic Knockdown (siRNA) | Key Advantages of this compound |
| Onset of Action | Rapid (minutes to hours)[2] | Slow (24-72 hours)[3] | Enables study of acute signaling events. |
| Reversibility | Reversible upon washout | Irreversible (for the lifespan of the cell) | Allows for the study of transient inhibition and recovery. |
| Dose-Response | Titratable, allowing for graded inhibition[4] | All-or-nothing at the protein level | Finer control over the degree of pathway inhibition. |
| Specificity | High for Sos1 over Sos2[2] | Can be designed for specific isoforms, but potential for off-target mRNA binding. | Reduced likelihood of confounding effects from hitting unintended targets. |
| Effect on Protein | Inhibits catalytic function, protein remains | Eliminates the protein scaffold | Avoids unintended consequences of removing a scaffolding protein. |
| In Vivo Applicability | Orally bioavailable formulations exist[2] | Complex delivery challenges | More readily translatable to in vivo studies and potential therapeutic use. |
Delving into the Mechanisms: A Tale of Two Approaches
This compound: A Molecular Wrench in the Signaling Machinery
This compound represents a class of small molecule inhibitors that bind to the catalytic domain of Sos1, thereby preventing its interaction with RAS-GDP.[2] This blockade directly inhibits the guanine (B1146940) nucleotide exchange factor (GEF) activity of Sos1, which is essential for the conversion of inactive RAS-GDP to active RAS-GTP.[1] The result is a rapid and potent suppression of the downstream MAPK signaling cascade.
Genetic Knockdown: Erasing the Messenger
Genetic knockdown, typically achieved through the introduction of small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), targets the Sos1 mRNA for degradation.[3] This leads to a reduction in the synthesis of the Sos1 protein. While this approach effectively diminishes the total amount of Sos1 in the cell, it is a slower process that relies on the natural turnover of the existing protein pool.
Visualizing the Pathways and Workflows
References
- 1. Concurrent SOS1 and MEK suppression inhibits signaling and growth of NF1-null melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling Resistance: A Comparative Analysis of Sos1 Inhibitors in Patient-Derived Organoids
For researchers, scientists, and drug development professionals, the quest for effective therapies against KRAS-mutant cancers remains a formidable challenge. The Son of Sevenless 1 (SOS1) protein, a crucial guanine (B1146940) nucleotide exchange factor (GEF) for KRAS, has emerged as a promising therapeutic target. This guide provides a comparative analysis of emerging Sos1 inhibitors, with a focus on their evaluation in patient-derived organoids (PDOs), a state-of-the-art preclinical model that recapitulates the complexity and heterogeneity of individual tumors.
This analysis synthesizes available data on the efficacy and mechanism of action of various Sos1 inhibitors, offering a valuable resource for navigating the landscape of this evolving therapeutic strategy. We delve into the performance of both small molecule inhibitors and proteolysis-targeting chimeras (PROTACs), highlighting key differences observed in PDO models.
Performance of Sos1 Inhibitors and Degraders in Patient-Derived Organoids
Recent studies utilizing patient-derived organoids from colorectal cancer (CRC) have provided a valuable platform for comparing different modalities of Sos1 inhibition. The data presented below summarizes the comparative efficacy of a Sos1 inhibitor, BI-3406, and a Sos1 degrader, P7.
| Compound | Type | Target | Patient-Derived Organoid Model | Key Findings | Reference |
| BI-3406 | Small Molecule Inhibitor | Sos1-KRAS Interaction | Colorectal Cancer (CRC) | Moderately suppresses ERK phosphorylation in a concentration-dependent manner. Increased expression of both SOS1 and SOS2 mRNA was observed upon treatment, suggesting a potential feedback mechanism. | [1] |
| P7 | PROTAC Degrader | Sos1 Protein Degradation | Colorectal Cancer (CRC) | Achieved up to 92% Sos1 degradation in CRC cell lines and PDOs with high specificity.[2][3][4] Demonstrated superior activity in inhibiting CRC PDO growth, with an IC50 five times lower than that of BI-3406.[2][3][4] | [2][3][4] |
Signaling Pathway: Sos1 in the RAS-RAF-MEK-ERK Cascade
Sos1 plays a pivotal role in the activation of KRAS, a key molecular switch in the RAS-RAF-MEK-ERK signaling pathway. This pathway is frequently hyperactivated in various cancers due to mutations in the KRAS gene, leading to uncontrolled cell proliferation and survival.[5][6][7] Sos1 facilitates the exchange of GDP for GTP on KRAS, thereby converting it to its active, signal-transducing state.[2][7] Inhibiting Sos1 is a therapeutic strategy aimed at blocking this initial activation step, thereby dampening the entire downstream signaling cascade.[7]
Experimental Workflow: From Patient to Organoid to Drug Screen
The use of patient-derived organoids in drug screening provides a personalized approach to cancer therapy.[8][9] The general workflow involves the establishment of organoid cultures from patient tumor tissue, followed by high-throughput screening of therapeutic agents.[8][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of SOS1 Inhibitor-Based Degraders to Target KRAS-Mutant Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. youtube.com [youtube.com]
- 8. Establishment of patient-derived cancer organoids for drug-screening applications | Springer Nature Experiments [experiments.springernature.com]
- 9. Patient-Derived Organoids in Precision Medicine: Drug Screening, Organoid-on-a-Chip and Living Organoid Biobank - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Sos1-IN-17
A Critical Note on Sos1-IN-17: As of the current date, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on established best practices for the handling and disposal of novel, biologically active small molecule inhibitors in a laboratory setting. All personnel must consult their institution's Environmental Health and Safety (EHS) guidelines for specific protocols and regulatory requirements. This document serves as a general framework for safe operational and disposal procedures.
The fundamental principle for disposing of this compound, as with any research chemical, is to treat it as hazardous waste unless explicitly stated otherwise by a comprehensive safety data sheet.[1] These compounds are biologically active molecules, and their environmental impact is often not fully characterized; therefore, precautionary measures are paramount.[1]
Immediate Safety and Handling Protocols
Before beginning any work with this compound, it is crucial to be equipped with the appropriate personal protective equipment (PPE) to minimize exposure. All handling of the compound, especially in its powdered form, should be performed in a well-ventilated area, preferably within a chemical fume hood.[2]
| Personal Protective Equipment (PPE) | Description | Rationale |
| Eye Protection | Safety goggles with side-shields. | Mandatory to prevent accidental splashes to the eyes.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Required to prevent skin contact. Gloves must be inspected before use and disposed of as hazardous waste after handling.[2] |
| Body Protection | A lab coat, fully fastened. | To protect skin and personal clothing from contamination.[2] |
| Respiratory Protection | A suitable respirator (e.g., N95 or higher). | Recommended when handling the powdered form to prevent inhalation.[2] |
In the event of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2] Laboratories must have an accessible safety shower and eyewash station.[2]
Step-by-Step Disposal Procedure for this compound
The disposal of this compound must be managed as hazardous chemical waste.[3] Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in the regular trash.[2][3]
Phase 1: Waste Segregation and Collection
Proper segregation of waste is critical to ensure safe handling and disposal.[4]
-
Identify Waste Streams : Differentiate between liquid waste (e.g., unused solutions, contaminated solvents) and solid waste (e.g., contaminated pipette tips, tubes, gloves, and empty vials).
-
Liquid Waste Collection :
-
Collect all aqueous and organic solutions containing this compound in a dedicated, leak-proof hazardous liquid waste container with a secure screw-top cap.[1][3][5]
-
If using organic solvents like DMSO or ethanol, this waste should be collected in a container specifically designated for flammable organic waste.[1]
-
Keep halogenated and non-halogenated solvent waste in separate containers.[6]
-
-
Solid Waste Collection :
-
Collect all contaminated disposable labware, such as pipette tips, microcentrifuge tubes, and gloves, in a designated hazardous solid waste container.[5] This should be a clearly labeled, durable, leak-proof container lined with a heavy-duty plastic bag.
-
Contaminated sharps (e.g., needles) must be placed in a designated sharps container for hazardous waste.[3]
-
Phase 2: Container Management and Labeling
Accurate labeling and proper container management are crucial for regulatory compliance and safety.
| Item | Requirement | Details |
| Waste Containers | Compatible, in good condition, with a secure lid. | The original chemical container can be a suitable choice for waste accumulation if it's empty and in good condition.[2][3] Use secondary containment for liquid waste to prevent spills.[2] |
| Labeling | Must be clear, accurate, and complete. | All waste containers must be clearly labeled with the words "Hazardous Waste" .[1][2] The label must include the full chemical name ("this compound") and the names of any solvents or other chemicals present, with their approximate concentrations.[1][2] Do not use abbreviations or chemical formulas.[2] The label should also include the accumulation start date and the name of the Principal Investigator.[3] |
Phase 3: Storage and Final Disposal
-
Interim Storage : Store sealed and labeled hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[2][3] This area should be away from general lab traffic and have secondary containment.[2] Waste containers must remain closed except when adding waste.[3]
-
Disposal of "Empty" Containers :
-
The original this compound container is not considered empty until it has been properly rinsed.
-
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous liquid waste.[2][5] For highly toxic chemicals, it is best practice to collect the first three rinses.[2]
-
After triple-rinsing and allowing it to air-dry in a fume hood, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous rinsed glass or plastic.[2][5]
-
-
Request for Pickup : Once the waste container is full or ready for disposal, follow your institution's specific procedures to request a pickup from the EHS department.[5]
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making and procedural workflows for handling and disposing of this compound.
References
Personal protective equipment for handling Sos1-IN-17
Disclaimer: A specific Safety Data Sheet (SDS) for Sos1-IN-17 is not publicly available. This guide is based on best practices for handling potent, research-grade kinase inhibitors and is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals. Always consult the supplier-specific SDS when available and perform a thorough risk assessment before handling this compound.
This compound is an orally active inhibitor of the SOS1-KRASG12C interaction, with potent anti-proliferative and anti-tumor activities.[1] Due to its biological activity, it should be handled with a high degree of caution to minimize exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound. The required level of PPE will depend on the specific laboratory activity being performed.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Two pairs of nitrile gloves (double-gloving). Eye Protection: Chemical splash goggles. Body Protection: Dedicated disposable lab coat. Ventilation: Certified chemical fume hood or powder containment hood.[2] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk. Body Protection: Standard laboratory coat. Ventilation: Chemical fume hood.[2][3] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Body Protection: Standard laboratory coat. Containment: Class II biological safety cabinet.[2] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Body Protection: Standard laboratory coat. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to ensure safety and minimize contamination.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Confirm the recommended storage conditions on the product vial or datasheet. Typically, compounds like this compound are stored at -20°C.[3]
-
Store in a clearly labeled, designated, and secure location away from incompatible materials.
Handling Procedures:
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area.
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[3]
-
Weighing: Use a precision balance within the fume hood. Handle the solid compound carefully to minimize the generation of dust.
-
Dissolution: Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid compound. Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.[3]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
Disposal Plan: All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[4]
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.[3]
-
Contaminated Sharps: Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.[4]
Visualizing Safety and Experimental Workflows
Caption: Recommended sequence for donning and doffing Personal Protective Equipment (PPE).
Caption: Workflow for safe handling of this compound from receipt to disposal.
Generalized Experimental Protocol: In Vitro Cell-Based Assay
The following is a generalized workflow for testing the effects of a kinase inhibitor like this compound on cancer cells in culture.
-
Cell Seeding: Plate cancer cells (e.g., those with a KRASG12C mutation) in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to achieve the desired final concentrations for the assay.
-
Treatment: Treat the cells with the various concentrations of this compound. Include appropriate controls (e.g., vehicle control, positive control).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: Perform an assay to measure the desired biological effect. This could include:
-
Proliferation/Viability Assay: (e.g., MTT, CellTiter-Glo®) to assess the anti-proliferative effects.
-
Western Blot: To analyze the phosphorylation status of downstream targets in the signaling pathway (e.g., ERK phosphorylation).[1]
-
Apoptosis Assay: (e.g., Caspase-Glo®, Annexin V staining) to determine if the compound induces programmed cell death.
-
-
Data Analysis: Analyze the data to determine key parameters such as the half-maximal inhibitory concentration (IC50).
Caption: A typical experimental workflow for evaluating this compound in a cell-based assay.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
